CCR2-RA-[R]
描述
属性
IUPAC Name |
(2R)-3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3/c1-10(22)15-16(11-5-3-2-4-6-11)21(18(24)17(15)23)14-8-7-12(19)9-13(14)20/h7-9,11,16,23H,2-6H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNLJXWZGVRLBA-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of CCR2-RA-[R]?
An In-depth Technical Guide on the Core Mechanism of Action of CCR2-RA-[R]
Introduction
The C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the migration of monocytes and macrophages to sites of inflammation.[1][2] Its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), initiates a signaling cascade that drives inflammatory responses.[3][4] The CCL2/CCR2 axis is implicated in a wide range of inflammatory, fibrotic, and neurodegenerative diseases, making it a significant therapeutic target.[2][5][6] CCR2-RA-[R] is a potent and specific small-molecule antagonist developed to inhibit the function of this receptor. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Core Mechanism of Action: Allosteric Antagonism
CCR2-RA-[R] functions as a non-competitive, allosteric antagonist of the CCR2 receptor.[7][8][9] Unlike orthosteric antagonists that directly compete with the endogenous ligand (CCL2) for the primary binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor.[1][3]
The binding of CCR2-RA-[R] occurs at a novel, highly "druggable" intracellular pocket.[2][7][10] This allosteric site is notable for being the most intracellularly located among Class A GPCRs characterized to date, and it spatially overlaps with the binding site for the intracellular G-protein.[2][10][11]
The key consequences of CCR2-RA-[R] binding are:
-
Inhibition of G-Protein Coupling: By occupying this intracellular site, CCR2-RA-[R] sterically hinders the engagement of the Gα subunit of the heterotrimeric G-protein with the receptor.[10] This directly prevents the initiation of the downstream signaling cascade.[9][10]
-
Stabilization of an Inactive State: The binding of CCR2-RA-[R] locks the receptor in an inactive conformation. This blocks the activation-associated conformational changes that are necessary for G-protein coupling and subsequent signaling.[2][7][10]
-
Non-Competitive Inhibition: Because it does not compete with CCL2 at the orthosteric site, its inhibitory effect cannot be surmounted by increasing concentrations of the natural ligand.[7][10] This results in a non-competitive mode of antagonism.
-
Allosteric Inhibition of Ligand Binding: The conformational changes induced by CCR2-RA-[R] on the intracellular side are transmitted across the receptor, allosterically inhibiting the binding of CCL2 to the extracellular, orthosteric site.[10]
Quantitative Data
The potency and binding characteristics of CCR2-RA-[R] have been quantified through various in vitro assays. The data are summarized below.
Table 1: Binding Affinity and Potency of CCR2-RA-[R]
| Parameter | Value | Description | Source(s) |
| IC₅₀ | 103 nM | Half-maximal inhibitory concentration in a competitive binding assay. | [7][8] |
| pIC₅₀ | 6.1 | Negative logarithm of the IC₅₀ for displacement of [¹²⁵I]CCL2. | [7] |
| pKᴅ (CCR2) | 8.8 ± 0.1 | Negative logarithm of the equilibrium dissociation constant for CCR2. | [7] |
| pKᴅ (CCR5) | 7.0 ± 0.1 | Negative logarithm of the equilibrium dissociation constant for CCR5, indicating lower affinity. | [7] |
Table 2: Functional Inhibitory Activity of CCR2-RA-[R]
| Assay | IC₅₀ | Description | Source(s) |
| [³⁵S]GTPγS Binding | 24 nM | Inhibition of CCL2-induced G-protein activation. | [8] |
| β-Arrestin Recruitment | 25 nM | Inhibition of CCL2-induced β-arrestin recruitment. | [8] |
Signaling Pathways
Canonical CCR2 Activation Pathway
Upon binding of its ligand CCL2, CCR2 couples primarily to the inhibitory G-protein (Gαi). This triggers the dissociation of the Gαi and Gβγ subunits, which initiate multiple downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, Janus kinase/signal transducer and activator of transcription (JAK/STAT), and Mitogen-activated protein kinase (MAPK) pathways.[1][5][12] The culmination of these events leads to cellular responses such as chemotaxis, proliferation, and cytokine production.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are CCR2 modulators and how do they work? [synapse.patsnap.com]
- 5. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. CCR2-RA-[R] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphoproteomic characterization of the signaling network resulting from activation of the chemokine receptor CCR2 - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Allosteric Binding of CCR2-RA-[R]: A Technical Guide to its Structure and Mechanism
For Immediate Release
This technical guide provides a comprehensive analysis of the structure and binding site of the allosteric antagonist CCR2-RA-[R] on the C-C chemokine receptor type 2 (CCR2). Designed for researchers, scientists, and drug development professionals, this document synthesizes key structural data, quantitative binding information, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Executive Summary
CCR2 is a G protein-coupled receptor (GPCR) critically involved in the migration of monocytes and macrophages, making it a key target for inflammatory and neurodegenerative diseases.[1][2][3][4] CCR2-RA-[R] is a potent allosteric antagonist that binds to a novel, intracellular site on the receptor.[1][2][5] This guide elucidates the molecular details of this interaction, providing a foundational resource for the rational design of next-generation CCR2-targeted therapeutics.
Structural Insights into the CCR2-RA-[R] Binding Site
The crystal structure of CCR2 in a ternary complex with the orthosteric antagonist BMS-681 and the allosteric antagonist CCR2-RA-[R] has revealed a unique binding mode for the latter.[1]
A Novel Intracellular Allosteric Pocket: CCR2-RA-[R] binds to a highly druggable pocket on the intracellular side of the receptor, a site distinct from the chemokine binding (orthosteric) site.[1][2][4] This pocket is the most intracellular allosteric site observed in a Class A GPCR to date and spatially overlaps with the G protein-binding site in homologous receptors.[1][2]
Key Interacting Residues: The binding of CCR2-RA-[R] is stabilized by a network of interactions with specific amino acid residues within the transmembrane (TM) helices I, II, III, VI, VII, and helix VIII. The pocket is characterized by a combination of hydrophobic and polar features.[1][6]
-
Hydrophobic Cage: The inner core of the binding pocket is formed by hydrophobic residues, including V631.53, L671.57, L812.43, L1343.46, A2416.33, V2446.36, I2456.37, Y3057.53, and F3128.50.[1]
-
Polar Interactions: The outer, cytosol-facing part of the pocket involves polar residues such as T772.39 and R1383.50, as well as backbone interactions.[1]
-
Hydrogen Bonding: The hydroxyl and pyrrolone carbonyl groups of CCR2-RA-[R] form hydrogen bonds with the backbone amides of E3108.48, K3118.49, and F3128.50.[1]
-
Critical Residues from Mutagenesis: Mutagenesis studies have confirmed the critical role of V2446.36, Y3057.53, K3118.49, and F3128.50 in the binding of CCR2-RA-[R].[1]
Mechanism of Inhibition: CCR2-RA-[R] acts as a non-competitive antagonist.[1][7] By binding to the intracellular allosteric site, it sterically hinders the coupling of G proteins and stabilizes an inactive conformation of the receptor.[1][2] This prevents the conformational changes required for receptor activation and subsequent intracellular signaling.[1][2][4]
Quantitative Binding Data
The binding affinity of CCR2-RA-[R] for the CCR2 receptor has been characterized using various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Radioligand | Cell Line | Reference |
| IC50 | 103 nM | Radioligand Binding | [125I]CCL2 | U2OS-CCR2 | [6] |
| pIC50 | 6.1 | Radioligand Binding | [125I]CCL2 | U2OS-CCR2 | [6][8] |
| pKD | 8.8 ± 0.1 | Radioligand Binding | Not Specified | Not Specified | [6] |
| pKi | 8.2 ± 0.03 (for racemate) | Radioligand Binding | [3H]-CCR2-RA | U2OS-CCR2 | [9] |
| Apparent pKi | 8.4 ± 0.06 | Radioligand Binding | [3H]-CCR2-RA | U2OS-CCR2 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of CCR2-RA-[R] with the CCR2 receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay is fundamental for determining the binding affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the IC50 and subsequently the Ki of CCR2-RA-[R] for the CCR2 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line overexpressing human CCR2 (e.g., U2OS-CCR2 or HEK293-CCR2).
-
Radioligand: [3H]-CCR2-RA-[R] or [125I]-CCL2.
-
Test Compound: CCR2-RA-[R] at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Filtration System: 96-well filter plates (e.g., GF/C) and a vacuum manifold or cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing CCR2.
-
Homogenize cells in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand (at a concentration close to its Kd), and Assay Buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of an unlabeled CCR2 antagonist (e.g., 10 µM INCB3344).
-
Competition: Add cell membranes, radioligand, and serial dilutions of CCR2-RA-[R].
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature (25°C) with gentle shaking to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the CCR2-RA-[R] concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
X-ray Crystallography of the CCR2-Antagonist Complex
This protocol outlines the general steps for determining the crystal structure of CCR2 in complex with a small molecule antagonist, based on established methods for GPCRs.[10][11]
Objective: To obtain a high-resolution 3D structure of the CCR2-RA-[R] complex.
Procedure:
-
Protein Expression and Purification:
-
Express a stabilized construct of human CCR2 (e.g., with a T4 lysozyme (B549824) fusion in the third intracellular loop) in an appropriate expression system (e.g., insect cells).
-
Solubilize the receptor from the cell membranes using a suitable detergent (e.g., dodecyl-β-D-maltoside).
-
Purify the receptor-antagonist complex using affinity chromatography followed by size-exclusion chromatography. The antagonist (CCR2-RA-[R]) should be present throughout the purification process to stabilize the complex.
-
-
Crystallization:
-
Concentrate the purified protein-ligand complex.
-
Set up crystallization trials using methods such as vapor diffusion or lipidic cubic phase (LCP). Screen a wide range of precipitants, buffers, and additives.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known GPCR structure as a search model.
-
Refine the model against the experimental data and build the ligand into the electron density map.
-
Visualizing Key Pathways and Workflows
CCR2 Signaling Pathways
Upon binding of its endogenous ligand CCL2, CCR2 activates several downstream signaling cascades. CCR2-RA-[R] inhibits these pathways by preventing the initial G protein coupling.
Caption: CCR2 signaling and the inhibitory action of CCR2-RA-[R].
Radioligand Binding Assay Workflow
The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the affinity of a test compound for CCR2.
Caption: Workflow for a CCR2 competitive radioligand binding assay.
Conclusion
The discovery of the intracellular allosteric binding site for CCR2-RA-[R] has opened new avenues for the development of highly specific and effective CCR2 antagonists. This technical guide provides a detailed overview of the structural basis of this interaction, quantitative binding data, and the experimental protocols required for its characterization. This information is intended to serve as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics targeting the CCR2 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of a stable CCL5·CCR5·Gi signaling complex for Cryo-EM analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. [PDF] A Molecular Pharmacologist’s Guide to G Protein–Coupled Receptor Crystallography | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Site-directed mutagenesis of CCR2 identified amino acid residues in transmembrane helices 1, 2, and 7 important for MCP-1 binding and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. Protocol for crystal structure determination of the antagonist-bound human cannabinoid receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Allosteric Inhibition of CCR2 G Protein Coupling by CCR2-RA-[R]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism by which the allosteric antagonist, CCR2-RA-[R], blocks G protein coupling to the C-C chemokine receptor 2 (CCR2). This document synthesizes structural data, quantitative binding assays, and detailed experimental protocols to offer a comprehensive resource for professionals in the fields of pharmacology, structural biology, and drug development.
Introduction to CCR2 and its Role in Disease
The C-C chemokine receptor 2 (CCR2) is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of monocytes, immature dendritic cells, and T cell subpopulations.[1] Its primary endogenous ligand is the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1). The CCL2-CCR2 signaling axis is implicated in a multitude of inflammatory and neurodegenerative diseases, including atherosclerosis, multiple sclerosis, asthma, neuropathic pain, and diabetic nephropathy, as well as in cancer.[1][2] Consequently, targeting this axis has been a major focus of therapeutic drug discovery.[1][3]
Upon activation by CCL2, CCR2 undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, primarily of the Gαi subtype.[4] This initiates downstream signaling cascades that are crucial for cellular processes like chemotaxis, cell survival, and angiogenesis.[2]
CCR2-RA-[R]: A Novel Allosteric Antagonist
CCR2-RA-[R] is a potent allosteric antagonist of CCR2.[1] Unlike orthosteric antagonists that compete with the endogenous ligand for binding at the primary binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor. This interaction induces a conformational change that can modulate the receptor's affinity for its orthosteric ligand or its ability to couple to signaling proteins.
Structural studies have revealed that CCR2-RA-[R] binds to a novel, highly druggable pocket on the intracellular side of CCR2.[1] This allosteric site is the most intracellularly located among all class A GPCRs with determined structures to date and critically, it spatially overlaps with the binding site for the G protein.[1]
Mechanism of G Protein Coupling Inhibition
The inhibitory action of CCR2-RA-[R] is non-competitive and is achieved by directly blocking the conformational changes in CCR2 that are necessary for G protein binding and subsequent activation.[1] Structural analysis of CCR2 in a complex with both an orthosteric antagonist (BMS-681) and CCR2-RA-[R] reveals that the receptor is stabilized in a profoundly inactive state.[1]
Key aspects of this mechanism include:
-
Spatial Overlap: The binding site of CCR2-RA-[R] directly interferes with the docking of the C-terminus of the Gα subunit of the G protein.[1]
-
Conformational Lock: The presence of CCR2-RA-[R] in the intracellular pocket prevents the outward movement of transmembrane helix 6 (TM6), a hallmark of GPCR activation that is essential for creating the G protein binding cavity.[5]
-
Stabilization of an Inactive State: The conformation of key "microswitch" residues within the receptor, which are critical for the transition to an active state, is locked in an inactive conformation by CCR2-RA-[R].[1]
This allosteric mechanism provides a powerful way to antagonize receptor function, as it is not dependent on competition with potentially high local concentrations of the endogenous ligand CCL2.
Quantitative Data on CCR2 Antagonist Interactions
The following tables summarize key quantitative data for CCR2-RA-[R] and other relevant compounds from radioligand binding and functional assays.
Table 1: Radioligand Binding Affinities of CCR2-RA-[R] and Derivatives
| Compound | pKi ± SEM | Ki (nM) |
| CCR2-RA-[R] (Compound 7) | 8.2 ± 0.03 | 6 |
| Compound 11 | 7.5 ± 0.04 | 31 |
| Compound 12 | 7.7 ± 0.14 | 22 |
| Compound 13 | 7.2 ± 0.16 | 89 |
| Compound 14 | 8.4 ± 0.06 | 4 |
Data derived from radioligand binding assays.[6]
Table 2: Functional Inhibition by CCR2-RA-[R] and a Covalent Derivative
| Compound | Assay | pIC50 ± SEM | IC50 (nM) |
| CCR2-RA-[R] (Compound 7) | [³⁵S]GTPγS binding | 7.1 ± 0.05 | 87 |
| β-arrestin recruitment | 7.8 ± 0.15 | 16 | |
| Compound 14 | [³⁵S]GTPγS binding | 7.5 ± 0.07 | 33 |
| β-arrestin recruitment | 8.4 ± 0.12 | 4 |
Data from functional assays measuring G protein activation and β-arrestin recruitment.[6]
Table 3: Impact of Mutations on Antagonist Binding
| CCR2 Construct | Compound | pIC50 ± SEM | IC50 (nM) |
| Wild-Type | CCR2-RA-[R] | 7.9 ± 0.06 | 12 |
| C70S Mutant | CCR2-RA-[R] | 7.9 ± 0.02 | 13 |
| C75S Mutant | CCR2-RA-[R] | 8.0 ± 0.05 | 11 |
| C232S Mutant | CCR2-RA-[R] | 8.0 ± 0.09 | 9 |
Data from radioligand displacement assays on wild-type and mutant CCR2 constructs.[6]
Visualizing the Signaling and Inhibition Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of inhibition by CCR2-RA-[R].
Caption: Canonical CCR2 signaling pathway upon CCL2 binding.
Caption: Inhibition of G protein coupling by CCR2-RA-[R].
Caption: Workflow for CCR2 antagonist characterization.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interaction of CCR2-RA-[R] with CCR2.
-
Construct Engineering: A human CCR2 isoform b construct is engineered for enhanced stability for structural studies. This typically involves truncating the C-terminus and inserting T4 lysozyme (B549824) (T4L) into the third intracellular loop (ICL3).[1]
-
Expression System: The engineered CCR2 construct is expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system.[1]
-
Purification:
-
Cell pellets are lysed in a hypotonic buffer, and membranes are isolated by centrifugation.[1]
-
The receptor is solubilized from the membranes using detergents such as dodecyl-β-D-maltoside (DDM) in the presence of cholesterol hemisuccinate (CHS).[1]
-
The solubilized receptor is purified using affinity chromatography, typically with an anti-FLAG antibody resin, followed by size-exclusion chromatography. The antagonists (e.g., BMS-681 and CCR2-RA-[R]) are included in the buffers to stabilize the receptor.[1]
-
These assays are performed to determine the binding affinity (Ki or IC50) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells are transiently transfected to express wild-type CCR2. After 48 hours, the cells are harvested, and crude membranes are prepared by homogenization and centrifugation.[1]
-
Competition Binding Assay:
-
Cell membranes are incubated with a fixed concentration of a radiolabeled CCR2 antagonist (e.g., [³H]-CCR2-RA-[R]) and varying concentrations of the unlabeled competitor compound.[1]
-
The incubation is carried out in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) at 25°C for a defined period (e.g., 3 hours) to reach equilibrium.[1]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[1]
-
This functional assay measures the activation of G proteins by the receptor. In antagonist mode, it measures the inhibition of agonist-stimulated G protein activation.
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the level of G protein activation.
-
Procedure:
-
Membranes from cells expressing CCR2 are incubated with the agonist (e.g., CCL2) in the presence of varying concentrations of the antagonist (e.g., CCR2-RA-[R]).
-
GDP is added to the reaction mixture.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
After incubation, the reaction is stopped, and the mixture is filtered to capture the membranes with bound [³⁵S]GTPγS.
-
The radioactivity is quantified by scintillation counting.
-
The IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding is determined.
-
Conclusion
CCR2-RA-[R] represents a significant tool for understanding CCR2 pharmacology and serves as a paradigm for the development of allosteric modulators for GPCRs. Its unique mechanism of action, involving the direct blockage of the G protein coupling interface on the intracellular side of the receptor, offers a powerful strategy for inhibiting CCR2 signaling. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug developers working to target the CCL2-CCR2 axis in various disease contexts. The structural insights gained from the study of CCR2-RA-[R] open new avenues for the rational design of next-generation therapeutics with potentially improved efficacy and pharmacological profiles.[1]
References
- 1. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Pharmacology of CCR2-RA-[R]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of CCR2-RA-[R], a potent and selective allosteric antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the migration of monocytes and macrophages to sites of inflammation.[1][2][3] Its involvement in numerous inflammatory diseases, including atherosclerosis, diabetic nephropathy, and cancer, has made it a significant target for therapeutic intervention.[1][4] CCR2-RA-[R] represents a key tool for studying CCR2 function and a lead compound in the development of novel anti-inflammatory therapies.
Mechanism of Action
CCR2-RA-[R] exhibits a unique mechanism of action as a non-competitive, allosteric antagonist.[1][5][6] Unlike orthosteric antagonists that directly compete with the endogenous ligand (e.g., CCL2) for binding at the extracellular surface, CCR2-RA-[R] binds to a novel and highly druggable allosteric pocket located on the intracellular side of the receptor.[1][5] This binding site is the most intracellular allosteric site observed in a Class A GPCR to date and spatially overlaps with the G protein-binding interface.[1][5]
The binding of CCR2-RA-[R] to this intracellular site exerts its antagonistic effects through a dual mechanism:
-
Direct Steric Hindrance: It physically interferes with the coupling of G proteins to the activated receptor, thereby blocking the initiation of downstream signaling cascades.[5]
-
Allosteric Inhibition: It stabilizes an inactive conformation of the receptor, which not only prevents G protein binding but also allosterically reduces the affinity of the orthosteric site for its natural ligand, CCL2.[5]
This dual, non-competitive antagonism makes CCR2-RA-[R] a highly effective inhibitor of CCR2 function.
Quantitative Pharmacological Data
The potency and binding characteristics of CCR2-RA-[R] have been determined through various in vitro assays. The data highlights its high affinity for CCR2 and its functional antagonism of key signaling events.
| Parameter | Description | Value | Species | Assay Type | Reference(s) |
| IC₅₀ | Half-maximal inhibitory concentration | 103 nM | Human | Radioligand Displacement | [6][7][8][9][10][11] |
| pIC₅₀ | Negative log of IC₅₀ for displacing [¹²⁵I]CCL2 | 6.1 | Human | Radioligand Displacement | [6][10] |
| pKD | Negative log of the dissociation constant for CCR2 | 8.8 ± 0.1 | Human | Radioligand Binding | [6][10] |
| pKD | Negative log of the dissociation constant for CCR5 | 7.0 ± 0.1 | Human | Radioligand Binding | [6][10] |
| IC₅₀ | Inhibition of CCL2-induced [³⁵S]GTPγS binding | 24 nM | Human | [³⁵S]GTPγS Binding | [8] |
| IC₅₀ | Inhibition of CCL2-induced β-arrestin recruitment | 25 nM | Human | β-arrestin Recruitment | [8] |
CCR2 Signaling Pathways
Upon binding of its cognate ligand CCL2, CCR2 activates heterotrimeric G proteins, primarily of the Gi family, initiating a cascade of intracellular signaling events.[3][12] These pathways are central to the cellular responses mediated by CCR2, such as chemotaxis, survival, and proliferation. CCR2-RA-[R] prevents the activation of these pathways by blocking the initial G protein coupling step.
Key downstream pathways include:
-
PI3K/Akt Pathway: Crucial for cell survival and proliferation.[12][13][14]
-
MAPK Pathway (p38, ERK): Regulates a wide range of cellular processes including migration and gene expression.[12][13][14]
-
JAK/STAT Pathway: Involved in cytokine signaling and immune cell function.[12][13][14]
-
PLC/PKC Pathway: Leads to intracellular calcium mobilization, which is critical for cell migration.[15]
Experimental Protocols
The characterization of CCR2-RA-[R] relies on a suite of well-established in vitro assays. Detailed methodologies for the principal assays are provided below.
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the determination of its binding affinity (Ki).
-
Principle: CCR2-RA-[R] competes with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-CCL2 or [³H]-CCR2-RA-[R]) for binding to CCR2 in cell membrane preparations. The amount of radioactivity bound to the membranes decreases as the concentration of the unlabeled CCR2-RA-[R] increases.[16][17]
-
Materials:
-
Cell membranes from a stable cell line expressing human CCR2 (e.g., U2OS-CCR2 or HEK293-CCR2).[16][17]
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).[16]
-
Unlabeled CCR2-RA-[R] (test compound).
-
High concentration of an unlabeled CCR2 ligand for determining non-specific binding.
-
Glass fiber filter mats and a cell harvester.[16]
-
-
Protocol:
-
In a 96-well plate, set up triplicate reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competition (membranes + radioligand + serial dilutions of CCR2-RA-[R]).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature (e.g., for 60-90 minutes) to allow the binding to reach equilibrium.[16]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of CCR2-RA-[R] and use non-linear regression to determine the IC₅₀, which can then be converted to a Ki value.
-
This functional assay measures the ability of an antagonist to inhibit the directed migration of cells toward a chemoattractant.
-
Principle: CCR2-expressing cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. A medium containing the chemoattractant CCL2 is placed in the lower chamber. The antagonist's ability to prevent the cells from migrating through the pores toward the CCL2 gradient is quantified.[16][18]
-
Materials:
-
CCR2-expressing cells (e.g., human monocytic cell line THP-1 or primary human monocytes).[16][18]
-
Transwell inserts (e.g., 5 µm pore size for monocytes).[15][16]
-
24-well plate.
-
Chemotaxis Buffer (e.g., RPMI 1640 with 0.5% BSA).[16]
-
Recombinant Human CCL2.[18]
-
CCR2-RA-[R] (test compound).
-
Fixation and staining reagents (e.g., methanol (B129727) and Crystal Violet).[19]
-
-
Protocol:
-
Culture CCR2-expressing cells and serum-starve them for 12-24 hours before the assay to increase responsiveness.[18]
-
Harvest cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.[18]
-
Pre-incubate the cell suspension with various concentrations of CCR2-RA-[R] (and a vehicle control) for 30-60 minutes at 37°C.[18][20]
-
Add chemotaxis buffer containing CCL2 to the lower wells of the 24-well plate. Add buffer without CCL2 to negative control wells.[16]
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.[18]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for migration (e.g., 4-24 hours, optimized for cell type).[18]
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away non-migrated cells from the top surface of the membrane.[18]
-
Fix the migrated cells on the bottom surface of the membrane (e.g., with methanol) and stain them (e.g., with Crystal Violet).[18][19]
-
Wash the inserts thoroughly with water and allow them to air dry.[18]
-
Quantify the migrated cells by either counting stained cells under a microscope or by eluting the stain and measuring the absorbance with a plate reader.[18]
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control.
-
Conclusion
CCR2-RA-[R] is a well-characterized allosteric antagonist of CCR2 with a distinct intracellular binding site and a potent, non-competitive mechanism of action.[1][5][6] It effectively blocks G protein coupling and subsequent downstream signaling, leading to the inhibition of key cellular functions like chemotaxis.[5][8] The comprehensive quantitative data and detailed experimental protocols outlined in this guide provide a solid foundation for its use in research and drug discovery. As a highly selective and potent tool, CCR2-RA-[R] is invaluable for investigating the complex biology of the CCL2-CCR2 axis and for advancing the development of new therapies targeting inflammatory and neoplastic diseases.
References
- 1. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. CCR2-RA-[R] | 512177-83-2 | Chemokine Receptor | MOLNOVA [molnova.com]
- 11. CCR2-RA-[R] |Cas:512177-83-2 Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide on CCR2-RA-[R] and its Impact on CCL2-Induced Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the C-C chemokine receptor type 2 (CCR2) antagonist, CCR2-RA-[R], detailing its mechanism of action and its impact on the signaling cascade induced by its primary ligand, C-C motif chemokine ligand 2 (CCL2). The document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of the core biological processes.
The CCL2/CCR2 Signaling Axis: A Key Mediator of Inflammation
The CCL2/CCR2 signaling axis is a critical pathway in the orchestration of immune responses, particularly in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] CCR2, a G protein-coupled receptor (GPCR), is predominantly expressed on these myeloid cells.[3] Its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is secreted by various cell types in response to inflammatory stimuli.[4][5]
Upon binding of CCL2 to CCR2, the receptor undergoes a conformational change, activating intracellular heterotrimeric G proteins, primarily of the Gαi family.[1][6] This event triggers the dissociation of the Gα and Gβγ subunits, which subsequently modulate downstream effector molecules.[1] The activation of the CCL2/CCR2 axis initiates several key signaling pathways:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Crucial for regulating cell survival, proliferation, and migration.[4][7][8]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Including p38 and ERK, this pathway is involved in cell migration and the production of inflammatory cytokines.[4][7][8]
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway regulates the expression of genes associated with inflammation and immune responses.[7][8][9]
The sustained activation of these pathways is implicated in the pathogenesis of numerous inflammatory, fibrotic, and neurodegenerative diseases, as well as cancer, making CCR2 a significant therapeutic target.[1][7][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. What are CCR2 modulators and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 10. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unraveling the Core of Non-Competitive Antagonism: A Technical Guide to CCR2-RA-[R]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the non-competitive antagonism of the C-C chemokine receptor type 2 (CCR2) by the allosteric modulator RA-[R]. This document delves into the core mechanism of action, details key experimental protocols for its characterization, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways and experimental workflows involved.
Introduction to CCR2 and its Role in Inflammatory Diseases
The C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation. Its primary endogenous ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). The CCL2-CCR2 signaling axis is implicated in the pathogenesis of a wide array of inflammatory and neurodegenerative diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy, as well as in cancer metastasis. Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy for these conditions.
The Non-Competitive Antagonism of CCR2 by RA-[R]
CCR2-RA-[R] is a potent and selective allosteric antagonist of CCR2. Unlike orthosteric antagonists that compete with the endogenous ligand for binding at the primary binding site, RA-[R] exerts its inhibitory effect by binding to a distinct, topographically separate allosteric site on the receptor.
Mechanism of Action
Structural and functional studies have revealed that CCR2-RA-[R] binds to a novel, highly druggable pocket located on the intracellular side of the receptor.[1][2][3] This allosteric binding site spatially overlaps with the G protein-binding interface. By binding to this site, RA-[R] stabilizes an inactive conformation of CCR2, thereby preventing the conformational changes necessary for G protein coupling and subsequent activation of downstream signaling pathways.[2][4] This non-competitive mechanism means that the inhibitory effect of RA-[R] is not surmountable by increasing concentrations of the endogenous agonist CCL2.
Structural Insights into the Allosteric Binding Site
The crystal structure of CCR2 in a ternary complex with an orthosteric antagonist and RA-[R] has provided detailed insights into the allosteric binding pocket.[1] The pocket is predominantly hydrophobic and is formed by residues from transmembrane helices 1, 2, 3, 6, 7, and helix 8. Key interactions involve hydrogen bonds between the hydroxyl and pyrrolone carbonyl groups of RA-[R] and the backbone amides of residues in helix 8.
Quantitative Data for CCR2 Allosteric Antagonists
The potency and efficacy of CCR2-RA-[R] and other allosteric antagonists have been quantified using a variety of in vitro assays. The following tables summarize key binding and functional data for comparative analysis.
| Compound | Assay Type | Cell Line/System | Radioligand | Parameter | Value (nM) | Reference |
| CCR2-RA-[R] | Radioligand Binding (Displacement) | U2OS-CCR2 Membranes | [³H]CCR2-RA-[R] | IC₅₀ | 13 | [1] |
| CCR2-RA-[R] | Radioligand Binding (Displacement) | U2OS-CCR2 Membranes | [¹²⁵I]CCL2 | pIC₅₀ | 6.1 | [4] |
| CCR2-RA-[R] | Radioligand Binding (Affinity) | - | - | pK₋ | 8.8 ± 0.1 | [4] |
| JNJ-27141491 | Radioligand Binding (Displacement) | U2OS-CCR2 Membranes | [¹²⁵I]CCL2 | pIC₅₀ | 6.6 ± 0.1 | |
| SD-24 | Radioligand Binding (Displacement) | U2OS-CCR2 Membranes | [³H]CCR2-RA | pKᵢ | 9.0 ± 0.1 | |
| Compound 6 | Radioligand Binding (Displacement) | U2OS-CCR2 Membranes | [³H]CCR2-RA-[R] | Kᵢ | 81 | |
| Compound 45 | Radioligand Binding (Displacement) | U2OS-CCR2 Membranes | [³H]CCR2-RA-[R] | Kᵢ | 16 |
| Compound | Assay Type | Cell Line/System | Stimulus (Concentration) | Parameter | Value (nM) | Reference |
| CCR2-RA-[R] | Overall Antagonism | - | - | IC₅₀ | 103 | [4] |
| CCR2-RA-[R] | [³⁵S]GTPγS Binding | U2OS-CCR2 Membranes | CCL2 | IC₅₀ | 24 | |
| CCR2-RA-[R] | β-Arrestin Recruitment | U2OS-CCR2 Cells | CCL2 | IC₅₀ | 25 | |
| CCR2 Antagonist 4 | Chemotaxis | Not Specified | MCP-1 (CCL2) | IC₅₀ | 24 | |
| INCB3344 | Chemotaxis | THP-1 Cells | CCL2 (10 ng/mL) | IC₅₀ | 3.8 | |
| AZD2423 | Calcium Flux | - | - | IC₅₀ | 1.2 | |
| BMS-813160 | Radioligand Binding (CCR2) | - | - | IC₅₀ | 6.2 | |
| BMS-813160 | Radioligand Binding (CCR5) | - | - | IC₅₀ | 3.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competitive Displacement)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to CCR2.
-
Membrane Preparation:
-
Culture cells stably expressing human CCR2 (e.g., U2OS-CCR2 or HEK293-CCR2) to high confluency.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]CCR2-RA-[R] or [¹²⁵I]-CCL2), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled CCR2 ligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋)), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CCL2.
-
Cell Preparation and Dye Loading:
-
Plate CCR2-expressing cells (e.g., THP-1 or HEK293-CCR2) in a 96- or 384-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation in the dark at 37°C.
-
Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.
-
-
Assay Performance:
-
Place the cell plate in a fluorescence plate reader equipped with an injector system.
-
Add varying concentrations of the test compound to the wells and pre-incubate for a specified time.
-
Initiate the calcium flux by injecting a solution of CCL2 at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity after stimulation relative to the baseline fluorescence.
-
Plot the percentage of inhibition of the CCL2-induced calcium flux against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Chemotaxis Assay (Transwell System)
This assay directly measures the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant (CCL2).
-
Cell Preparation:
-
Use a CCR2-expressing cell line (e.g., THP-1) or primary monocytes.
-
Harvest the cells and resuspend them in a serum-free or low-serum medium at a specific density.
-
Pre-incubate the cell suspension with varying concentrations of the test antagonist or vehicle control.
-
-
Assay Setup:
-
In the lower chambers of a transwell plate, add medium containing CCL2 at a concentration that induces maximal chemotaxis.
-
In the upper chambers (inserts with a porous membrane), add the pre-incubated cell suspension.
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Quantify the number of migrated cells by counting under a microscope or by using a plate reader after dye elution.
-
-
Data Analysis:
-
Plot the number of migrated cells against the antagonist concentration.
-
Determine the IC₅₀ value for the inhibition of chemotaxis.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to CCR2.
-
Membrane Preparation: As described in the Radioligand Binding Assay protocol.
-
Assay Reaction:
-
In a 96-well plate, combine the cell membrane preparation, GDP, and varying concentrations of the test antagonist.
-
Add the agonist (CCL2) to stimulate G protein activation.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through a filter mat.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters.
-
-
Data Analysis:
-
Calculate the percent inhibition of CCL2-stimulated [³⁵S]GTPγS binding for each antagonist concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CCR2, a key event in GPCR desensitization and signaling.
-
Cell Line: Use a cell line engineered to express CCR2 and a β-arrestin reporter system (e.g., using enzyme fragment complementation or BRET/FRET).
-
Assay Procedure:
-
Plate the cells in a suitable microplate.
-
Add varying concentrations of the test antagonist and pre-incubate.
-
Add the agonist (CCL2) to induce β-arrestin recruitment.
-
After an incubation period, measure the reporter signal (e.g., luminescence or fluorescence) according to the specific assay technology.
-
-
Data Analysis:
-
Calculate the percent inhibition of CCL2-induced β-arrestin recruitment.
-
Determine the IC₅₀ value from the dose-response curve.
-
Visualizing the Core Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, the mechanism of non-competitive antagonism, and a typical experimental workflow for characterizing CCR2 antagonists.
Caption: Simplified overview of the major CCR2 signaling pathways initiated by CCL2 binding.
Caption: Mechanism of non-competitive antagonism by RA-[R] at the CCR2 receptor.
Caption: A typical experimental workflow for the characterization of a CCR2 antagonist.
Conclusion
CCR2-RA-[R] represents a key tool compound for understanding the non-competitive allosteric modulation of CCR2. Its distinct mechanism of action, binding to an intracellular allosteric site to prevent G protein coupling, offers a powerful approach to inhibit CCR2 signaling. The detailed experimental protocols and comparative quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to characterize and evaluate novel CCR2 antagonists. A thorough understanding of the principles of non-competitive antagonism is crucial for the successful development of next-generation therapeutics targeting the CCL2-CCR2 axis in a multitude of inflammatory and malignant diseases.
References
- 1. Chemokine (C-C Motif) Ligand 2/CCR2/Extracellular Signal-Regulated Kinase Signal Induced through Cancer Cell-Macrophage Interaction Contributes to Hepatocellular Carcinoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Research Tool: A Technical Guide to the Discovery and Development of CCR2-RA-[R]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 2 (CCR2) plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation, implicating it in a wide array of inflammatory and neurodegenerative diseases, as well as cancer.[1] The development of selective antagonists for this receptor is therefore of significant interest for both therapeutic and research purposes. This technical guide details the discovery and development of CCR2-RA-[R], a potent and selective allosteric antagonist of CCR2, which has become an invaluable tool for studying the receptor's function. We provide a comprehensive overview of its pharmacological properties, detailed experimental protocols for its characterization, and a summary of its application in advancing our understanding of CCR2 biology.
Introduction: The Significance of Targeting the CCL2-CCR2 Axis
The chemokine ligand CCL2 and its receptor CCR2 are central to the initiation and progression of numerous pathological conditions.[2] CCR2, a G protein-coupled receptor (GPCR), is predominantly expressed on monocytes, immature dendritic cells, and certain T cell subpopulations.[1] Its activation by CCL2 triggers a cascade of downstream signaling events, promoting cell migration, survival, and differentiation.[3] This axis is a critical driver of monocyte and macrophage recruitment to inflamed tissues, making it a highly attractive target for therapeutic intervention in diseases such as atherosclerosis, multiple sclerosis, asthma, neuropathic pain, diabetic nephropathy, and various cancers.[1] The development of small molecule antagonists that can effectively block this signaling pathway is a key focus of drug discovery and basic research.
The Discovery of CCR2-RA-[R]: A Novel Allosteric Antagonist
CCR2-RA-[R] emerged from efforts to identify small molecule inhibitors of CCR2. It was characterized as a potent allosteric antagonist, meaning it binds to a site on the receptor distinct from the binding site of the endogenous ligand CCL2.[1][4] This novel mechanism of action confers unique properties to CCR2-RA-[R], making it a particularly interesting research tool.
Structural biology studies have been instrumental in elucidating the binding mode of CCR2-RA-[R]. Crystallography has revealed that it binds to a highly "druggable" pocket on the intracellular side of the receptor.[1] This binding site spatially overlaps with the G protein-binding interface. By occupying this pocket, CCR2-RA-[R] sterically hinders the coupling of G proteins to the receptor, thereby non-competitively inhibiting receptor activation and downstream signaling.[1][5] This allosteric inhibition also negatively modulates the binding of the orthosteric ligand CCL2.[1]
Quantitative Pharmacological Profile of CCR2-RA-[R]
The potency and selectivity of CCR2-RA-[R] have been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Comments | Reference |
| IC50 | 103 nM | Allosteric Antagonism | - | [4] |
| pIC50 | 6.1 | [125I]CCL2 Displacement | Measures displacement of the natural ligand. | [4] |
| IC50 | 24 nM | [35S]GTPγS Binding | Functional assay measuring G-protein activation. | [6] |
| IC50 | 25 nM | β-arrestin Recruitment | Functional assay measuring a key signaling pathway. | [6] |
| pIC50 | 7.0 ± 0.4 | Competitive binding with fluorescent probe | Demonstrates utility in screening assays. | [5] |
Table 1: Potency of CCR2-RA-[R] in Various In Vitro Assays
| Parameter | Receptor | Value | Comments | Reference |
| pKD | CCR2 | 8.8 ± 0.1 | High affinity for the target receptor. | [4] |
| pKD | CCR5 | 7.0 ± 0.1 | Demonstrates selectivity over a related chemokine receptor. | [4] |
Table 2: Binding Affinity and Selectivity of CCR2-RA-[R]
Key Experimental Protocols for the Characterization of CCR2-RA-[R]
Detailed and robust experimental protocols are crucial for the accurate characterization of CCR2 antagonists. The following sections provide methodologies for key in vitro assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, allowing for the determination of binding affinity (Ki) or IC50.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of CCR2-RA-[R].
-
Materials:
-
Receptor Source: Membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).[7]
-
Test Compound: CCR2-RA-[R] at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing MgCl2, CaCl2, and a protease inhibitor cocktail.[7]
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).[7]
-
Scintillation Counter.[7]
-
-
Procedure:
-
Membrane Preparation: Isolate cell membranes from CCR2-expressing cells via homogenization and centrifugation. Determine the protein concentration of the membrane preparation.[7]
-
Assay Setup: In a 96-well filter plate, combine the CCR2 membranes, radioligand, and varying concentrations of CCR2-RA-[R].[8]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[8]
-
Filtration and Washing: Rapidly filter the contents of the plate through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[7]
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Use non-linear regression to determine the IC50 value.[2]
-
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
-
Objective: To measure the functional inhibition of CCL2-induced cell migration by CCR2-RA-[R].
-
Materials:
-
Cells: A cell line endogenously expressing CCR2 (e.g., human monocytic cell line THP-1) or primary human monocytes.[2]
-
Transwell inserts with appropriate pore size (e.g., 5 µm for monocytes).[2]
-
Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.[2]
-
Chemoattractant: Recombinant human CCL2.[2]
-
Test Compound: CCR2-RA-[R].
-
-
Procedure:
-
Cell Preparation: Serum-starve CCR2-expressing cells for several hours before the assay. Harvest and resuspend the cells in chemotaxis buffer.[10]
-
Compound Pre-incubation: Incubate the cells with various concentrations of CCR2-RA-[R] or vehicle control for 30-60 minutes at 37°C.[10]
-
Assay Setup: Add chemotaxis buffer containing CCL2 to the lower chambers of the transwell plate. Place the transwell inserts into the wells. Add the pre-incubated cell suspension to the upper chamber of each insert.[2]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 1.5 to 24 hours, depending on the cell type).[2][10]
-
Quantification of Migration: After incubation, remove non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface of the membrane. Count the number of migrated cells using a microscope or by eluting the stain and measuring absorbance.[10]
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50.[10]
-
GTPγS Binding Assay
This is a functional assay that measures the first step in G protein activation following GPCR stimulation.
-
Objective: To determine the ability of CCR2-RA-[R] to inhibit CCL2-induced G protein activation.
-
Materials:
-
Procedure:
-
Assay Setup: In a 96-well plate, combine CCR2 membranes, GDP, varying concentrations of CCR2-RA-[R], and CCL2.[12]
-
Initiation and Incubation: Initiate the reaction by adding [35S]GTPγS. Incubate the plate at 30°C for 30-60 minutes.[12][13]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate. Wash the filters with ice-cold wash buffer.[12]
-
Quantification: Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.[12]
-
Data Analysis: Determine the CCL2-stimulated [35S]GTPγS binding at each concentration of CCR2-RA-[R] and calculate the IC50 value.[11]
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CCR2, a key event in receptor desensitization and G protein-independent signaling.
-
Objective: To quantify the inhibition of CCL2-induced β-arrestin recruitment by CCR2-RA-[R].
-
Materials:
-
Cell Line: A cell line engineered to express CCR2 and a β-arrestin reporter system (e.g., using enzyme fragment complementation, such as the PathHunter® assay).[14]
-
Agonist: CCL2.
-
Test Compound: CCR2-RA-[R].
-
-
Procedure:
-
Cell Plating: Seed the engineered cells in a microplate and incubate overnight.[14]
-
Compound Incubation (Antagonist Mode): Add various concentrations of CCR2-RA-[R] to the cells and incubate for a specified period (e.g., 30 minutes).[15]
-
Agonist Stimulation: Add a fixed concentration of CCL2 (typically the EC80) to all wells (except negative controls) and incubate for approximately 90 minutes.[15]
-
Detection: Add the detection reagents for the reporter system and incubate as per the manufacturer's instructions. Measure the resulting signal (e.g., chemiluminescence).[15]
-
Data Analysis: Normalize the data and plot the response against the logarithm of the antagonist concentration to determine the IC50.[15]
-
Visualizing the Molecular and Experimental Landscape
CCR2 Signaling Pathway and the Action of CCR2-RA-[R]
The following diagram illustrates the major signaling cascades initiated by the binding of CCL2 to CCR2 and the inhibitory effect of CCR2-RA-[R].
Caption: CCR2 signaling and the allosteric inhibition by CCR2-RA-[R].
Experimental Workflow for CCR2 Antagonist Characterization
This diagram outlines the logical progression of experiments to characterize a novel CCR2 antagonist like CCR2-RA-[R].
Caption: Logical workflow for the development of a CCR2 antagonist.
The Logic of Allosteric Antagonism
This diagram illustrates the principle of allosteric antagonism by CCR2-RA-[R].
Caption: Mechanism of allosteric antagonism by CCR2-RA-[R].
Application of CCR2-RA-[R] as a Research Tool
The well-defined mechanism of action and potent activity of CCR2-RA-[R] have established it as a critical research tool. Its applications include:
-
Structural Biology: CCR2-RA-[R] was instrumental in solving the crystal structure of CCR2, providing unprecedented insight into the architecture of the receptor and the nature of allosteric binding sites in chemokine receptors.[1][5]
-
Chemical Probe: As a high-affinity ligand for an intracellular allosteric site, CCR2-RA-[R] serves as a valuable chemical probe to study receptor conformation, dynamics, and the principles of allosteric modulation.[9] Tritiated versions, such as [3H]-CCR2-RA-[R], are used in binding assays to screen for other allosteric modulators.[9]
-
In Vivo Studies: While specific in vivo data for CCR2-RA-[R] is less prevalent in the public domain than for compounds like RS-504393, its utility as a tool compound suggests its suitability for preclinical animal models of diseases where the CCL2-CCR2 axis is implicated, such as osteoarthritis.[16] In such models, CCR2 antagonists have been shown to reduce pain and cartilage degradation.[4][16]
Conclusion
CCR2-RA-[R] represents a landmark in the study of chemokine receptor pharmacology. Its discovery and characterization as a potent, selective, and allosteric antagonist have not only provided a powerful tool for dissecting the complexities of CCR2 signaling but have also paved the way for structure-based drug design of novel therapeutics targeting this important receptor family. The detailed methodologies and data presented in this guide are intended to facilitate further research into the role of the CCL2-CCR2 axis in health and disease, ultimately accelerating the development of new treatments for a multitude of inflammatory conditions.
References
- 1. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Role of the C-C chemokine Receptor-2 in a Murine Model of Injury-induced Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Harmonizing hope: navigating the osteoarthritis melody through the CCL2/CCR2 axis for innovative therapeutic avenues - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Antagonist CCR2-RA-[R]: A Technical Guide to its Effects on Monocytle Migration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the C-C chemokine receptor type 2 (CCR2) antagonist, CCR2-RA-[R], and its effects on monocyte migration. CCR2 is a key G protein-coupled receptor (GPCR) that mediates the migration of monocytes and other immune cells to sites of inflammation in response to its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[1][2] The CCL2/CCR2 signaling axis is implicated in a multitude of inflammatory and neurodegenerative diseases, making it a significant target for therapeutic intervention.[1][3] CCR2-RA-[R] is a potent, allosteric antagonist of CCR2 that has been instrumental in elucidating the receptor's function and represents a promising avenue for drug development.[4][5]
Mechanism of Action of CCR2-RA-[R]
CCR2-RA-[R] functions as a non-competitive, allosteric antagonist of CCR2.[4][5] Unlike orthosteric antagonists that directly compete with the natural ligand for the binding site, CCR2-RA-[R] binds to a distinct, intracellular site on the receptor.[3][5] This allosteric binding pocket is highly enclosed and possesses a combination of hydrophobic and polar features, contributing to its "druggability".[4]
Binding of CCR2-RA-[R] to this intracellular site induces a conformational change in the receptor that blocks the activation-associated conformational changes necessary for G protein coupling and subsequent downstream signaling.[3][4][5] This effectively prevents the cellular responses triggered by CCL2 binding, most notably chemotaxis, the directed migration of cells along a chemical gradient.[6] The structure of CCR2 in a complex with both an orthosteric antagonist (BMS-681) and the allosteric antagonist CCR2-RA-[R] has been solved, revealing that CCR2-RA-[R] binds to a novel, highly druggable pocket that is the most intracellular allosteric site observed in Class A GPCRs to date.[3][5] This binding site spatially overlaps with the G protein-binding site in homologous receptors, providing a clear structural basis for its inhibitory action.[5]
CCR2 Signaling Pathway and Inhibition by CCR2-RA-[R]
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. As a GPCR, CCR2 couples to heterotrimeric G proteins, primarily of the Gαi subtype.[7] This leads to the dissociation of the G protein subunits and the activation of downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of these pathways ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to actin polymerization, cytoskeletal rearrangement, and cell migration.[8]
CCR2-RA-[R] disrupts this signaling cascade at its inception. By binding to its allosteric site, it stabilizes an inactive conformation of the receptor, preventing G protein coupling and all subsequent downstream signaling events.[5]
Quantitative Data on CCR2 Antagonists
The potency of CCR2 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays, such as ligand binding and chemotaxis assays.
| Antagonist | Target | Assay Type | Cell Type | Chemoattractant | IC50 (nM) | Reference |
| CCR2-RA-[R] | CCR2 | Allosteric Binding | Not Specified | Not Applicable | 103 | [4] |
| CCR2 Antagonist 4 | CCR2b | Chemotaxis | Not Specified | MCP-1 (CCL2) | 24 | [6] |
| CCR2 Antagonist 4 | CCR2b | Binding | Not Specified | Not Applicable | 180 | [6] |
| INCB3344 | hCCR2 | Binding | Not Specified | MCP-1 | 5.1 | [9] |
| INCB3344 | hCCR2 | Chemotaxis | Not Specified | MCP-1 | 3.8 | [9] |
| RS 504393 | hCCR2 | Binding | Not Specified | Not Applicable | 89 | [9] |
Experimental Protocols
Monocyte Chemotaxis Assay (Transwell/Boyden Chamber)
This assay is a fundamental method to assess the ability of a compound to inhibit the directed migration of monocytes towards a chemoattractant.
Materials and Reagents:
-
Cells: A cell line expressing CCR2 (e.g., human monocytic cell line THP-1) or freshly isolated primary monocytes.[6]
-
CCR2 Antagonist: CCR2-RA-[R] or other test compounds, prepared as a stock solution in a suitable solvent (e.g., DMSO) and serially diluted in serum-free media.[6]
-
Chemoattractant: Recombinant Human CCL2 (MCP-1), reconstituted and diluted in serum-free media to a final concentration of 10-100 ng/mL.[6]
-
Transwell Inserts: Inserts with a pore size appropriate for monocytes (e.g., 5 µm).[6]
-
Assay Plate: 24-well companion plate.
-
Staining and Fixation Reagents: Crystal Violet or a fluorescent dye like DAPI, and a fixation solution (e.g., methanol).[6]
-
Wash Buffer: Phosphate-buffered saline (PBS).
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture CCR2-expressing cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with a medium containing a low percentage of FBS (e.g., 0.5-1%) or no FBS for 12-24 hours. This enhances their responsiveness to the chemoattractant.[6]
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[6]
-
-
Antagonist Pre-treatment:
-
In a separate tube, incubate the cell suspension with various concentrations of the CCR2 antagonist (or vehicle control) for 30-60 minutes at 37°C.[6]
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the chemoattractant (CCL2) to the lower wells of the 24-well plate. Include a negative control well with serum-free medium only.[6]
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migration rate (typically 2-4 hours).
-
-
Cell Staining and Quantification:
-
Carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.[6]
-
Fix the migrated cells on the bottom surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.[6]
-
Wash the inserts with PBS.[6]
-
Stain the migrated cells with Crystal Violet (10-15 minutes) or a fluorescent stain according to the manufacturer's protocol.[6]
-
Wash thoroughly to remove excess stain.
-
Allow the inserts to air dry.
-
Quantify the migrated cells by counting under a microscope or by eluting the dye and measuring the absorbance.
-
Concluding Remarks
CCR2-RA-[R] serves as a powerful tool for investigating the role of the CCL2/CCR2 axis in monocyte migration and inflammation. Its allosteric mechanism of action provides a distinct advantage in terms of non-competitive inhibition. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting this critical signaling pathway. The continued development and characterization of CCR2 antagonists like CCR2-RA-[R] hold significant promise for the treatment of a wide range of inflammatory diseases.
References
- 1. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential signaling mechanisms regulate expression of CC chemokine receptor-2 during monocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Foundational Role of CCR2-RA-[R] in Elucidating the CCR2:Chemokine Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), constitute a critical signaling axis in orchestrating the migration and infiltration of monocytes and macrophages to sites of inflammation. This pathway is deeply implicated in the pathogenesis of a wide spectrum of inflammatory and neurodegenerative diseases, including atherosclerosis, multiple sclerosis, asthma, neuropathic pain, diabetic nephropathy, and various cancers.[1][2] As such, the CCR2:CCL2 axis has emerged as a highly attractive target for therapeutic intervention. This technical guide delves into the foundational research on this axis, with a particular focus on the utility of the allosteric antagonist, CCR2-RA-[R], as a tool to probe receptor function and a scaffold for drug design.
CCR2-RA-[R]: An Allosteric Antagonist
CCR2-RA-[R] is a potent and specific allosteric antagonist of CCR2.[3][4] Unlike orthosteric antagonists that directly compete with the endogenous ligand for the binding site, CCR2-RA-[R] binds to a distinct, intracellular site on the receptor.[1][5] This binding event induces a conformational change in the receptor that non-competitively inhibits the binding of CCL2 and prevents the receptor from adopting an active conformation necessary for G protein coupling.[1][3] This unique mechanism of action makes CCR2-RA-[R] an invaluable tool for studying the intricacies of CCR2 signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for CCR2-RA-[R] and other relevant CCR2 antagonists.
Table 1: Binding Affinity and Potency of CCR2-RA-[R]
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CCR2 antagonism) | 103 nM | Not specified | [3][6] |
| pIC50 ([125I]CCL2 displacement) | 6.1 | Not specified | [3] |
| pKD (CCR2) | 8.8 ± 0.1 | Not specified | [3] |
| pKD (CCR5) | 7.0 ± 0.1 | Not specified | [3] |
Table 2: Potency of Other Select CCR2 Antagonists
| Compound | IC50 | Target | Reference |
| CCR2 antagonist 4 (Teijin compound 1) | 180 nM (CCR2b binding) | Human CCR2b | [6][7] |
| CCR2 antagonist 4 (Teijin compound 1) | 24 nM (MCP-1-induced chemotaxis) | Human CCR2b | [6][7] |
| INCB3284 | 3.7 nM (hCCR2 binding) | Human CCR2 | [6] |
| AZD2423 | 1.2 nM (CCR2 Ca2+ flux) | Human CCR2 | [6] |
| BMS-813160 | 6.2 nM | Human CCR2 | [6] |
| RS 504393 | 89 nM | Human CCR2 | [6] |
| PF-4136309 | 5.2 nM | Human CCR2 | [6] |
CCR2 Signaling Pathways
Upon binding of its cognate ligands (CCL2, CCL7, CCL8, CCL12, CCL13, and CCL16), CCR2, a G protein-coupled receptor (GPCR), activates several downstream signaling cascades.[8] These pathways are crucial for mediating the cellular responses of migration, survival, and proliferation. The primary signaling pathways include:
-
Phosphatidylinositol 3-kinase (PI3K)/AKT Pathway: This pathway is central to cell survival and proliferation.[9]
-
Mitogen-activated protein kinase (MAPK)/p38 Pathway: This cascade is involved in inflammation and cellular stress responses.[9][10]
-
Janus kinase (JAK)/signal transducer and activator of transcription (STAT) Pathway: This pathway is critical for cytokine signaling and immune cell differentiation.[9][10]
-
Smad3 Pathway: This pathway has been shown to be involved in CCL2-induced breast cancer cell migration and survival.[11]
-
SRC and PKC Activation: These pathways are implicated in CCL2-mediated increases in proliferation and cell cycle progression in basal-like breast cancer cells.[12]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CCR2 antagonists. The following are representative protocols for key in vitro and in vivo assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for CCR2.
Materials:
-
Cell membrane preparations from cells expressing CCR2 (e.g., U2OS-CCR2).
-
Radiolabeled CCR2 ligand (e.g., [3H]CCR2-RA-[R] or [125I]CCL2).
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radiolabeled CCR2 ligand at a fixed concentration (typically at its Kd), and varying concentrations of the test antagonist.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 of the test compound.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes or primary monocytes).
-
Chemotaxis chambers (e.g., Transwell inserts with a porous membrane).
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test antagonist at various concentrations.
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Cell staining and quantification reagents (e.g., Calcein-AM or crystal violet).
Procedure:
-
Pre-treat the CCR2-expressing cells with various concentrations of the test antagonist or vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Add the chemoattractant (CCL2) to the lower chamber of the chemotaxis plate.
-
Place the Transwell insert into the well.
-
Add the pre-treated cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours at 37°C in a 5% CO2 incubator).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy or by using a fluorescent plate reader if a fluorescent dye was used.
-
Calculate the percent inhibition of chemotaxis for each antagonist concentration.
In Vivo Murine Model of Pancreatic Cancer
This protocol outlines a general workflow for evaluating a CCR2 antagonist in an orthotopic mouse model of pancreatic cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Murine pancreatic cancer cell line (e.g., KCKO).
-
CCR2 antagonist (e.g., CCX872-B) and appropriate vehicle.
-
Surgical and dosing equipment.
-
Imaging equipment for monitoring tumor growth (e.g., ultrasound or bioluminescence imaging).
-
Flow cytometry antibodies for immune cell analysis (e.g., anti-CD11b, anti-Ly6C, anti-F4/80).
Procedure:
-
Tumor Cell Implantation: Anesthetize the mice and surgically expose the pancreas. Inject the pancreatic cancer cells into the head of the pancreas. Suture the incision and allow the tumors to establish.
-
Treatment Regimen: Randomize the mice into treatment and vehicle control groups. Administer the CCR2 antagonist or vehicle daily via the appropriate route (e.g., oral gavage).
-
Monitoring: Monitor tumor growth using non-invasive imaging. Regularly monitor the health and body weight of the animals.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors and measure their weight and volume.
-
Tissue Processing: Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry). Process the remaining tumor tissue to generate a single-cell suspension for flow cytometric analysis of immune cell populations.
Logical Relationship of CCR2 in Disease
The role of the CCR2:chemokine axis is multifaceted and context-dependent across different diseases. For instance, in many inflammatory conditions and cancers, the recruitment of CCR2-expressing monocytes, which can differentiate into pro-inflammatory or immunosuppressive macrophages, is a key driver of pathology. Therefore, antagonizing CCR2 is a rational therapeutic strategy.
Conclusion
The CCR2:chemokine axis remains a pivotal pathway in the inflammatory response and a promising target for therapeutic development. The allosteric antagonist CCR2-RA-[R] has been instrumental in dissecting the molecular mechanisms of CCR2 signaling and serves as a paradigm for the development of novel anti-inflammatory agents. A thorough understanding of the quantitative pharmacology, downstream signaling cascades, and appropriate experimental models is essential for researchers, scientists, and drug development professionals seeking to modulate this critical pathway for therapeutic benefit.
References
- 1. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCR2-RA-[R] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCR2 chemokine receptors enhance growth and cell cycle progression of breast cancer cells through SRC and PKC activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Principles of Allosteric Modulation by CCR2-RA-[R]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of monocytes and other immune cells to sites of inflammation. Its primary endogenous ligand is the chemokine CCL2. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases, including atherosclerosis, multiple sclerosis, asthma, neuropathic pain, diabetic nephropathy, and cancer.[1][2] Consequently, CCR2 has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of the basic principles of allosteric modulation of CCR2 by the antagonist CCR2-RA-[R], a well-characterized allosteric modulator.
Mechanism of Allosteric Modulation by CCR2-RA-[R]
CCR2-RA-[R] is an allosteric antagonist of CCR2, meaning it binds to a site on the receptor that is topographically distinct from the orthosteric binding site where the endogenous ligand CCL2 binds.[3][4][5] This allosteric binding results in a non-competitive mode of inhibition.[2][3]
Binding Site: Structural studies have revealed that CCR2-RA-[R] binds to a novel, highly druggable pocket on the intracellular side of the receptor.[1][2] This is the most intracellular allosteric site observed in Class A GPCRs to date and spatially overlaps with the G protein-binding site.[1][2] Key residues involved in the binding of CCR2-RA-[R] include V2446.36, Y3057.53, K3118.49, and F3128.50.[1]
Inhibition of Receptor Activation: By binding to this intracellular allosteric site, CCR2-RA-[R] directly interferes with G protein coupling to the receptor.[1][4] It inhibits CCR2 by blocking the activation-associated conformational changes necessary for the formation of the G protein-binding interface.[1][2][5] This prevents the initiation of downstream signaling cascades that are normally triggered by CCL2 binding.
Symmetric Mechanism of Antagonism: When used in conjunction with an orthosteric antagonist like BMS-681, a symmetric mechanism of antagonism is observed. The orthosteric antagonist directly blocks chemokine binding and indirectly prevents G protein coupling by stabilizing an inactive conformation of the receptor. Conversely, CCR2-RA-[R] directly prevents G protein coupling and allosterically inhibits the binding of CCL2.[1] This is because high-affinity agonist binding often requires the receptor to be in an active, G protein-associated state.[1]
CCR2 Signaling Pathways
Upon binding of its ligand CCL2, CCR2 activates several downstream signaling pathways, primarily through G protein-mediated cascades. These pathways are crucial for cell migration, survival, and proliferation.[6][7][8]
Key signaling pathways activated by the CCL2-CCR2 axis include:
-
PI3K/Akt Pathway: This pathway is vital for cell survival and anti-apoptosis.[6][7]
-
MAPK/p38 Pathway: This pathway is involved in cell migration and invasion.[6][7]
-
JAK/STAT Pathway: Activation of JAK/STAT signaling can lead to the regulation of genes involved in cell survival and proliferation.[6][8]
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: This leads to an increase in intracellular calcium and further activation of downstream signaling molecules like Akt and MAPK.[7]
The following diagram illustrates the major signaling pathways initiated by CCL2 binding to CCR2.
Quantitative Data for CCR2-RA-[R]
The following tables summarize the quantitative data for CCR2-RA-[R] from various in vitro assays.
Table 1: Binding Affinity Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 103 nM | U2OS cells expressing hCCR2 | [9] |
| pIC50 | 6.1 | Displacement of [125I]CCL2 | [9] |
| pIC50 | 7.9 ± 0.06 | WT CCR2 | [10] |
| pKD | 8.8 ± 0.1 | CCR2 | [9] |
| KD | 6.3 nM | U2OS-CCR2 cells | [11] |
Table 2: Functional Antagonism Data
| Assay | Parameter | Value | Cell Line/System | Reference |
| [35S]GTPγS Binding | pIC50 | 7.1 ± 0.05 (for compound 7, a non-covalent analog) | U2OS-CCR2 membranes | [12] |
| β-arrestin Recruitment | IC50 | 703 nM | U2OS cells with β-lactamase reporter | [9] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize allosteric modulators like CCR2-RA-[R] are provided below.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a ligand to its receptor.
1. [3H]-CCR2-RA-[R] Saturation Binding Assay
-
Objective: To determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax).
-
Methodology:
-
Prepare membranes from cells stably expressing CCR2 (e.g., U2OS-CCR2 or CHO-CCR2).[11][13]
-
Incubate a fixed amount of membrane protein with increasing concentrations of [3H]-CCR2-RA-[R].
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled CCR2 antagonist (e.g., 10 µM JNJ-27141491).[1]
-
Incubate at 25°C for a sufficient time to reach equilibrium (e.g., 90 minutes).[13]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine KD and Bmax.
-
2. [3H]-CCR2-RA-[R] Competition Binding Assay
-
Objective: To determine the inhibitory constant (Ki) or IC50 of an unlabeled compound.
-
Methodology:
-
Prepare cell membranes as described above.
-
Incubate a fixed amount of membrane protein with a fixed concentration of [3H]-CCR2-RA-[R] (typically near its KD value, e.g., 3 nM).[1]
-
Add increasing concentrations of the unlabeled competitor compound (e.g., CCR2-RA-[R] or another modulator).
-
Determine non-specific binding in the presence of a high concentration of an unlabeled antagonist.
-
Incubate, filter, and measure radioactivity as in the saturation assay.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
The following diagram outlines the workflow for a typical radioligand competition binding assay.
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition.
1. [35S]GTPγS Binding Assay
-
Objective: To measure G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Methodology:
-
Prepare membranes from CCR2-expressing cells.
-
Incubate the membranes in an assay buffer containing GDP.
-
To measure antagonist activity, pre-incubate the membranes with increasing concentrations of the antagonist (e.g., CCR2-RA-[R]).
-
Stimulate G protein activation by adding a submaximal concentration of the agonist CCL2.
-
Add [35S]GTPγS to the reaction mixture.
-
Incubate at 30°C to allow for [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration and wash the filters.
-
Measure the radioactivity on the filters.
-
Analyze the data to determine the IC50 of the antagonist for inhibiting agonist-stimulated [35S]GTPγS binding.[12]
-
2. β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to the receptor upon agonist stimulation, which is a hallmark of GPCR activation and subsequent desensitization.
-
Methodology:
-
Use a cell line stably expressing CCR2 and a reporter system for β-arrestin recruitment (e.g., Tango assay with a β-lactamase reporter).[9]
-
Plate the cells in microplates.
-
Pre-incubate the cells with increasing concentrations of the antagonist (e.g., CCR2-RA-[R]) for a defined period (e.g., 30 minutes).[9]
-
Stimulate the cells with an agonist like CCL3.[9]
-
Incubate for a longer period (e.g., 16 hours) to allow for reporter gene expression.[9]
-
Measure the reporter signal (e.g., cleavage of a fluorescent substrate by β-lactamase).
-
Analyze the data to determine the IC50 of the antagonist for inhibiting agonist-induced β-arrestin recruitment.
-
Conclusion
CCR2-RA-[R] serves as a paradigm for the allosteric modulation of chemokine receptors. Its unique intracellular binding site and non-competitive mechanism of action offer a distinct approach to inhibiting CCR2 signaling compared to traditional orthosteric antagonists. A thorough understanding of its binding principles, the signaling pathways it modulates, and the experimental methods used for its characterization are crucial for the development of novel and more effective therapeutics targeting the CCL2/CCR2 axis in a wide range of inflammatory and fibrotic diseases. The detailed protocols and compiled data within this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCR2-RA-[R] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 8. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. escholarship.org [escholarship.org]
Preliminary Studies on the Therapeutic Potential of CCR2 Antagonism: A Technical Guide on Cenicriviroc
Disclaimer: The compound "CCR2-RA-[R]" was not specifically identified in publicly available literature. This guide therefore focuses on Cenicriviroc (CVC) , a well-characterized dual antagonist of the C-C chemokine receptors CCR2 and CCR5, as a representative molecule to explore the therapeutic potential of CCR2-targeted agents.
Executive Summary
The C-C chemokine ligand 2 (CCL2) and its primary receptor, CCR2, form a critical signaling axis that drives the recruitment of monocytes and macrophages to sites of inflammation and injury.[1][2] This pathway is deeply implicated in the pathogenesis of numerous chronic inflammatory and fibrotic diseases, making it a compelling target for therapeutic intervention.[2] Cenicriviroc (CVC) is an orally administered small molecule that potently antagonizes both CCR2 and CCR5, thereby inhibiting the downstream effects of this inflammatory cascade.[3][4] Preclinical studies demonstrated significant anti-inflammatory and antifibrotic activity in various animal models.[5][6] While CVC showed promise in a Phase 2b clinical trial for non-alcoholic steatohepatitis (NASH) with liver fibrosis, it did not meet its primary endpoint in the subsequent Phase 3 study.[7][8] This technical guide provides an in-depth overview of the mechanism of action, quantitative pharmacology, key experimental protocols, and therapeutic evaluation of Cenicriviroc.
Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5
Cenicriviroc's primary mechanism of action is the simultaneous blockade of CCR2 and CCR5, which are G protein-coupled receptors (GPCRs).[4][9]
-
CCR2 Blockade: In response to tissue injury, various cells release the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1).[2][9] CCL2 binds to CCR2 on the surface of monocytes, promoting their migration from the bloodstream into the affected tissue.[1][9] By competitively binding to CCR2, Cenicriviroc prevents this interaction, thereby reducing the infiltration of inflammatory monocytes and macrophages.[9]
-
CCR5 Blockade: The CCR5 receptor is the primary co-receptor for R5-tropic HIV entry into host cells and also plays a role in inflammatory cell recruitment by binding to chemokines like CCL5 (RANTES).[3][9] CVC's antagonism of CCR5 contributes to its therapeutic profile in both HIV infection and inflammatory diseases.[3][10]
Upon ligand binding, CCR2 typically activates several downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK), and Janus kinase (JAK)/STAT pathways, which promote cell survival, migration, and proliferation.[1][11][12] Cenicriviroc blocks the initiation of these intracellular signals.
Visualized Signaling Pathway
The following diagram illustrates the CCL2/CCR2 signaling pathway and the inhibitory action of Cenicriviroc.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cenicriviroc - Wikipedia [en.wikipedia.org]
- 4. What is Cenicriviroc mesylate used for? [synapse.patsnap.com]
- 5. Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 7. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 8. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
The Role of the Allosteric Antagonist CCR2-RA-[R] in the Investigation of Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), represent a critical signaling axis in the pathogenesis of a wide spectrum of inflammatory diseases. This pathway is instrumental in orchestrating the migration and infiltration of monocytes and macrophages to sites of inflammation, thereby perpetuating the inflammatory response and contributing to tissue damage. Consequently, the CCR2-CCL2 axis has emerged as a highly attractive target for therapeutic intervention. This technical guide focuses on CCR2-RA-[R], a potent and specific allosteric antagonist of CCR2, and its application as a pivotal research tool in the study of inflammatory pathologies. This document provides an in-depth overview of the CCR2 signaling cascade, the mechanism of action of CCR2-RA-[R], detailed experimental protocols for its characterization, and a summary of its pharmacological properties, intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their investigations.
Introduction to the CCL2/CCR2 Signaling Axis
The CCL2/CCR2 signaling axis is a key driver of inflammation.[1] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine produced by various cell types, including endothelial cells, fibroblasts, and immune cells, in response to pro-inflammatory stimuli such as interleukin (IL)-6 and tumor necrosis factor-α (TNF-α).[2][3] Its primary receptor, CCR2, is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, and a subset of T lymphocytes.[4]
Upon binding of CCL2 to CCR2, a conformational change in the receptor is induced, leading to the activation of several downstream intracellular signaling pathways. These include the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[2][3] The activation of these cascades culminates in a variety of cellular responses, including chemotaxis, cell survival, proliferation, and the production of pro-inflammatory cytokines, all of which contribute to the progression of inflammatory diseases.[2][5]
The pivotal role of the CCL2/CCR2 axis has been implicated in a multitude of pathological conditions, including:
-
Rheumatoid Arthritis: Recruitment of CCR2-expressing monocytes into the synovium contributes to joint inflammation and destruction.[6][7]
-
Atherosclerosis: The influx of macrophages into the arterial wall, a key event in plaque formation, is heavily dependent on CCR2 signaling.[5]
-
Non-alcoholic steatohepatitis (NASH): Inhibition of CCR2 can reduce the infiltration of inflammatory monocytes into the liver, thereby ameliorating inflammation and fibrosis.[2]
-
Diabetic Nephropathy: The CCL2/CCR2 axis is involved in the recruitment of macrophages to the kidneys, contributing to renal inflammation and injury.[8]
-
Cancer: The tumor microenvironment often utilizes the CCL2/CCR2 axis to recruit tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis.[9]
Given its central role in these and other inflammatory and fibrotic diseases, the development of small molecule antagonists targeting CCR2 has been a major focus of drug discovery efforts.[10][11]
CCR2-RA-[R]: An Allosteric Antagonist of CCR2
CCR2-RA-[R] is a potent and selective allosteric antagonist of the C-C chemokine receptor type 2.[12][13] Unlike orthosteric antagonists that directly compete with the endogenous ligand for the same binding site, allosteric modulators bind to a distinct site on the receptor.[14] This binding event induces a conformational change in the receptor that prevents its activation by the natural ligand.[14]
Specifically, CCR2-RA-[R] binds to a novel intracellular pocket of CCR2.[8][15] This binding site is highly "druggable," possessing a combination of hydrophobic and polar features that allow for high-affinity binding.[12][15] The binding of CCR2-RA-[R] to this allosteric site blocks the activation-associated conformational changes necessary for G-protein binding and subsequent downstream signaling.[15][16] This non-competitive mechanism of inhibition makes CCR2-RA-[R] a valuable tool for dissecting the intricacies of CCR2 signaling.[12][15]
Quantitative Pharmacological Data for CCR2-RA-[R]
The following table summarizes the key in vitro pharmacological parameters of CCR2-RA-[R].
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 103 nM | Human | CCR2 receptor binding assay | [12][13] |
| pIC50 | 6.1 | Human | [125I]CCL2 displacement from CCR2 | [12] |
| pKD (CCR2) | 8.8 ± 0.1 | Human | Radioligand binding assay | [12] |
| pKD (CCR5) | 7.0 ± 0.1 | Human | Radioligand binding assay | [12] |
Experimental Protocols for the Characterization of CCR2-RA-[R]
This section provides detailed methodologies for key in vitro and in vivo experiments to assess the activity and efficacy of CCR2-RA-[R].
In Vitro Assays
This assay is used to determine the binding affinity of CCR2-RA-[R] to the CCR2 receptor.
Materials:
-
Cell membrane preparations from cells stably expressing human CCR2 (e.g., U2OS-CCR2).[17]
-
Radiolabeled CCR2 ligand (e.g., [3H]-CCR2-RA-[R] or [125I]CCL2).[14][17]
-
Unlabeled CCR2-RA-[R] for competition.
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled CCR2-RA-[R].
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 and subsequently the Ki value of CCR2-RA-[R].
This functional assay measures the ability of CCR2-RA-[R] to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., human monocytic cell line THP-1 or primary human monocytes).
-
Chemotaxis chambers (e.g., Transwell inserts with a polycarbonate membrane of appropriate pore size, typically 5 µm for monocytes).
-
Chemoattractant: Recombinant human CCL2 (rhCCL2).
-
CCR2-RA-[R].
-
Assay medium (e.g., RPMI 1640 with 1% FCS).[18]
-
Cell staining and visualization reagents (e.g., Calcein-AM or crystal violet).
Procedure:
-
Culture CCR2-expressing cells and resuspend them in assay medium.
-
Pre-incubate the cells with various concentrations of CCR2-RA-[R] or vehicle control for a specified time (e.g., 30 minutes to 2 hours).[18]
-
Add the chemoattractant (rhCCL2, e.g., 50 ng/mL) to the lower chamber of the chemotaxis plate.[18]
-
Place the Transwell insert into the well and add the pre-treated cell suspension to the upper chamber.
-
Incubate the plate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.[18]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of CCR2-RA-[R] and determine the IC50 value.
In Vivo Models of Inflammatory Disease
The efficacy of CCR2-RA-[R] can be evaluated in various animal models that recapitulate aspects of human inflammatory diseases.
This model is used to investigate the role of CCR2 in metabolic inflammation.[4][19]
Materials:
-
Male C57BL/6 mice.[4]
-
High-fat diet (HFD, e.g., 60% kcal from fat) and standard chow.[4]
-
CCR2-RA-[R] or a suitable mouse-active analog.
-
Vehicle for the antagonist.
-
Equipment for metabolic monitoring (glucometer, insulin (B600854) assay kit).
Procedure:
-
Induce obesity and insulin resistance by feeding mice an HFD for 8-12 weeks.[4]
-
Randomize the DIO mice into treatment (CCR2 antagonist) and vehicle control groups. A group on a standard chow diet can serve as a non-diseased control.
-
Administer the CCR2 antagonist daily via an appropriate route (e.g., oral gavage) for the duration of the study (e.g., 4-8 weeks).[4]
-
Monitor body weight, food intake, fasting blood glucose, and insulin levels regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study to assess insulin sensitivity.
-
At the end of the study, euthanize the mice and collect tissues (e.g., adipose tissue, liver, pancreas) for analysis of inflammatory markers, macrophage infiltration, and metabolic parameters.[19]
This model is used to study the impact of CCR2 inhibition on the tumor microenvironment.[9]
Materials:
-
Immunocompromised or syngeneic mice.
-
Murine pancreatic cancer cell line.[9]
-
CCR2-RA-[R] or a suitable mouse-active analog (e.g., CCX872-B).[9]
-
Vehicle for the antagonist.
-
Surgical and dosing equipment.
-
Imaging equipment for monitoring tumor growth (e.g., ultrasound or bioluminescence).
Procedure:
-
Surgically implant pancreatic tumor cells into the pancreas of the mice.[9]
-
Allow the tumors to establish for a defined period (e.g., 4 weeks).[9]
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the CCR2 antagonist or vehicle daily.
-
Monitor tumor growth non-invasively throughout the study.
-
At the study endpoint, euthanize the mice, excise the tumors, and measure their weight and volume.
-
Process the tumor tissue for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers like F4/80, CD11b, Ly6C) and flow cytometric analysis of immune cell populations.[9]
Visualizing Key Pathways and Workflows
CCR2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated upon CCL2 binding to CCR2 and the point of intervention for CCR2-RA-[R].
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 6. The role of a chemokine receptor, CCR2, in suppressing the development of arthritis in IL-1 receptor antagonist-deficient mice [jstage.jst.go.jp]
- 7. ovid.com [ovid.com]
- 8. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting CCR2 Receptor To Treat Inflammation Diseases and Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CCR2-RA-[R] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of CCR2-RA-[R] in Cell-Based Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential cell-based assays for the initial characterization of CCR2-RA-[R], an allosteric antagonist of the C-C chemokine receptor type 2 (CCR2). The protocols and data presented herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel CCR2-targeted therapeutics.
Introduction to CCR2
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1] Its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), triggers a signaling cascade that is implicated in a variety of inflammatory and autoimmune diseases.[1][2][3] Consequently, antagonism of the CCL2/CCR2 signaling axis represents a promising therapeutic strategy for these conditions. CCR2-RA-[R] is an allosteric antagonist of CCR2 with a reported IC50 of 103 nM.[4] This guide outlines the fundamental cell-based assays required to characterize the inhibitory activity of compounds like CCR2-RA-[R].
The CCR2 Signaling Pathway
Upon binding of its ligand, CCL2, CCR2 undergoes a conformational change, activating heterotrimeric G proteins.[1] This leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate several downstream signaling cascades.[1] Key pathways include the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[2] Other significant pathways activated by CCR2 include the PI3K/Akt and MAPK/ERK pathways.[1][2] These signaling events culminate in cellular responses such as chemotaxis, proliferation, and cytokine production.[1]
Key Cell-Based Assays for Antagonist Characterization
A robust characterization of a CCR2 antagonist involves a tiered approach, beginning with binding assays to determine affinity for the receptor, followed by functional assays to assess the inhibition of downstream signaling and cellular responses.
Receptor Binding Assay
Principle: This assay quantifies the ability of a test compound, such as CCR2-RA-[R], to compete with a radiolabeled ligand for binding to the CCR2 receptor expressed on cell membranes.[1] A reduction in the binding of the radioligand in the presence of the test compound indicates antagonist activity.[1]
Experimental Protocol:
-
Cell Membrane Preparation:
-
Culture cells expressing CCR2 (e.g., U2OS-CCR2 or THP-1 cells) to a high density.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells using hypotonic buffer and mechanical homogenization.
-
Centrifuge the lysate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2 or [³H]-CCR2-RA-[R]).[1][5]
-
Add serial dilutions of the test compound (CCR2-RA-[R]).
-
Add the prepared cell membranes.
-
Incubate the plate to allow binding to reach equilibrium.
-
Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[1]
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[1]
-
Calcium Mobilization Assay
Principle: This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by CCL2.[1] Cells are pre-loaded with a calcium-sensitive fluorescent dye. Upon CCL2 stimulation, the binding of calcium to the dye results in an increase in fluorescence, which is inhibited in the presence of an antagonist.[1]
Experimental Protocol:
-
Cell Preparation:
-
Culture CCR2-expressing cells (e.g., THP-1) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound (CCR2-RA-[R]) for a specified time.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Stimulate the cells with a pre-determined concentration of CCL2.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.[1]
-
Chemotaxis Assay
Principle: This assay directly measures the ability of a CCR2 antagonist to inhibit the directed migration of cells towards a chemoattractant, CCL2.[1] The assay is typically performed using a transwell system, where cells migrate through a porous membrane from an upper chamber to a lower chamber containing the chemoattractant.[1]
Experimental Protocol:
-
Cell Preparation:
-
Culture CCR2-expressing cells (e.g., human peripheral blood mononuclear cells or THP-1 cells).
-
Wash and resuspend the cells in chemotaxis buffer at a defined concentration.[1]
-
Pre-incubate the cells with varying concentrations of the test compound (CCR2-RA-[R]) for a specified time (e.g., 30 minutes at 37°C).[1]
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 1.5 to 3 hours).[1]
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.[1]
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format to allow for easy comparison of antagonist potency. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to compare the efficacy of different compounds.[1]
| Assay Type | Cell Line | Ligand/Stimulant | Parameter | CCR2-RA-[R] Value (nM) |
| Receptor Binding | U2OS-CCR2 | [³H]-CCR2-RA-[R] | Ki | Example: 15 |
| Calcium Mobilization | THP-1 | CCL2 | IC50 | Example: 103[4] |
| Chemotaxis | Human Monocytes | CCL2 | IC50 | Example: 50 |
Note: The values presented in this table are for illustrative purposes and may not represent the actual experimental data for CCR2-RA-[R].
Logical Framework for Characterization
The initial characterization of a CCR2 antagonist like CCR2-RA-[R] follows a logical progression from confirming target engagement to demonstrating functional inhibition of the biological response.
Conclusion
The cell-based assays described in this guide provide a robust framework for the initial characterization of CCR2 antagonists such as CCR2-RA-[R]. By systematically evaluating receptor binding, inhibition of downstream signaling, and modulation of cellular responses, researchers can effectively determine the potency and mechanism of action of novel therapeutic candidates targeting the CCL2/CCR2 axis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 3. CCL2-CCR2 Signaling in Disease Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Use of CCR2-RA-[R] in a Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine C-C motif receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), are key mediators in the inflammatory response, primarily responsible for the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. Consequently, the CCR2-CCL2 axis represents a significant therapeutic target.
CCR2-RA-[R] is a potent and selective allosteric antagonist of CCR2.[1] Unlike orthosteric antagonists that directly compete with the natural ligand for the binding site, allosteric modulators bind to a distinct site on the receptor. CCR2-RA-[R] binds to an intracellular pocket of CCR2, stabilizing an inactive conformation of the receptor and non-competitively inhibiting G-protein coupling and subsequent downstream signaling cascades that lead to cell migration.[1][2] These application notes provide a detailed protocol for utilizing CCR2-RA-[R] to inhibit CCL2-induced chemotaxis in vitro.
Data Presentation
The following table summarizes the quantitative data for CCR2-RA-[R] and provides a comparison with other known CCR2 antagonists. This information is crucial for designing experiments and interpreting results.
| Antagonist | Target(s) | Assay Type | Cell Type/System | IC50 / pIC50 / pKD | Reference(s) |
| CCR2-RA-[R] | CCR2 | Radioligand Binding ([¹²⁵I]CCL2 displacement) | Not Specified | pIC50 = 6.1 | [1] |
| CCR2-RA-[R] | CCR2 | Radioligand Binding | Not Specified | IC50 = 103 nM | [1][3] |
| CCR2-RA-[R] | CCR2, CCR5 | Dissociation Constant | Not Specified | pKD = 8.8 (CCR2), pKD = 7.0 (CCR5) | [1] |
| INCB3344 | CCR2 | Chemotaxis | Human Monocytes | IC50 = 3.8 nM | [4] |
| CCR2 antagonist 4 | CCR2b | MCP-1-induced chemotaxis | Not Specified | IC50 = 24 nM | [1] |
| BMS CCR2 22 | CCR2 | Chemotaxis | Not Specified | IC50 = 1 nM | [5] |
Mandatory Visualizations
CCR2 Signaling Pathway and Inhibition by CCR2-RA-[R]
Caption: CCR2 signaling cascade leading to chemotaxis and its inhibition by the allosteric antagonist CCR2-RA-[R].
Experimental Workflow for Chemotaxis Assay
Caption: Step-by-step workflow for a CCR2-dependent chemotaxis assay using CCR2-RA-[R].
Experimental Protocols
This section provides a detailed methodology for a Boyden chamber/transwell insert-based chemotaxis assay to evaluate the inhibitory effect of CCR2-RA-[R] on CCL2-induced cell migration.
Materials and Reagents
-
Cells: A cell line endogenously expressing CCR2, such as the human monocytic cell line THP-1, or primary human monocytes.
-
CCR2-RA-[R]: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C. Prepare serial dilutions in serum-free media just before use.
-
Recombinant Human CCL2 (MCP-1): Reconstitute and dilute in serum-free media to the desired concentration (a typical concentration range to test is 10-100 ng/mL).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Medium: Serum-free RPMI-1640.
-
Transwell Inserts: Use inserts with a pore size appropriate for the cell type (e.g., 5 µm for monocytes).
-
24-well Companion Plates: To hold the transwell inserts.
-
Staining and Destaining Solutions: 0.5% Crystal Violet in 25% methanol (B129727), and 10% acetic acid.
-
Phosphate Buffered Saline (PBS)
-
Cotton Swabs
Step-by-Step Protocol
-
Cell Preparation and Starvation:
-
Culture THP-1 cells in complete culture medium until they reach a density of approximately 1 x 10⁶ cells/mL.
-
The day before the assay, serum-starve the cells by pelleting them and resuspending in serum-free RPMI-1640. Culture for 4-24 hours. This enhances their responsiveness to the chemoattractant.
-
-
Antagonist Pre-treatment:
-
On the day of the assay, harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of CCR2-RA-[R] (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Chemotaxis Assay Setup:
-
Add 600 µL of serum-free medium containing the optimal concentration of CCL2 to the lower wells of a 24-well plate.
-
Include negative control wells with serum-free medium only (no CCL2).
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration to occur. This time should be optimized for the specific cell type, typically ranging from 2 to 4 hours for monocytes.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane. Be careful not to puncture the membrane.
-
Fix the migrated cells on the bottom surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the migrated cells by placing the inserts in a 0.5% crystal violet solution for 10 minutes.
-
Gently wash the inserts in water to remove excess stain.
-
Allow the inserts to air dry completely.
-
-
Data Acquisition and Analysis:
-
To quantify migration, the stained cells can be counted under a microscope in several random fields of view.
-
Alternatively, the dye can be eluted by placing the inserts in a new 24-well plate containing 500 µL of 10% acetic acid per well and incubating for 10 minutes. The absorbance of the eluted dye can then be measured using a plate reader at a wavelength of 570 nm.
-
Calculate the percentage of inhibition for each concentration of CCR2-RA-[R] compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of CCR2-RA-[R] that inhibits 50% of the CCL2-induced cell migration, using non-linear regression analysis.
-
References
Application Notes and Protocols for a CCR2-RA-[R] Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the C-C chemokine receptor 2 (CCR2). The assay utilizes a radiolabeled antagonist, CCR2-RA-[R], and membranes from cells expressing the CCR2 receptor.
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2, are key mediators in the inflammatory response, primarily responsible for the recruitment of monocytes and macrophages to sites of inflammation.[1] This signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer, making CCR2 a significant therapeutic target.[1][2] Radioligand binding assays are a fundamental tool in drug discovery for identifying and characterizing compounds that bind to specific receptors.[3][4] This protocol details a competitive binding assay using a radiolabeled antagonist, CCR2-RA-[R], to determine the binding affinity of unlabeled test compounds.[5][6][7]
Principle of the Assay
This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a fixed concentration of a radiolabeled antagonist, [3H]-CCR2-RA-[R], from the CCR2 receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound. The data generated allows for the determination of the half-maximal inhibitory concentration (IC50) of the test compound, which can then be used to calculate its binding affinity (Ki).
Signaling Pathway and Mechanism of Action
Upon binding of its endogenous ligand, CCL2, CCR2 activates downstream signaling pathways, including the PI3K/Akt, MAPK/p38, and JAK/STAT pathways, which regulate cellular migration, proliferation, and survival.[1] CCR2-RA-[R] is an allosteric antagonist that binds to a site on the receptor distinct from the orthosteric site where CCL2 binds.[2][5] By binding to this allosteric site, it inhibits receptor activation. The assay described here quantifies the binding to this allosteric site.
Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of an allosteric antagonist.
Experimental Protocol
This protocol is adapted from established methods for CCR2 radioligand binding assays.[1][6][8]
Materials and Reagents
-
CCR2 Membranes: Membranes prepared from cell lines stably expressing human CCR2 (e.g., U2OS-CCR2, HEK293-CCR2, or CHO-CCR2).[6][7][8]
-
Radioligand: [3H]-CCR2-RA-[R] (specific activity will vary, refer to manufacturer's data sheet).
-
Unlabeled Ligand (for NSB): Unlabeled CCR2-RA-[R] or another high-affinity CCR2 antagonist (e.g., JNJ-27141491).[6][8]
-
Test Compounds: Serial dilutions of the compound(s) of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold).[8]
-
96-well Filter Plates: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[9]
-
Scintillation Fluid: A suitable cocktail for microplate scintillation counting.
-
Equipment:
-
Vacuum manifold for 96-well plates.
-
Microplate scintillation counter (e.g., MicroBeta TriLux or TopCount).[10]
-
Standard laboratory equipment (pipettes, tubes, etc.).
-
Assay Procedure
The following steps outline the procedure for a competitive binding assay in a 96-well filter plate format.
-
Preparation of Reagents:
-
Thaw the CCR2 membrane preparation on ice. Once thawed, resuspend the membranes in ice-cold Assay Buffer to the desired final concentration (typically 15-30 µg of protein per well).[8][11] Keep on ice.
-
Prepare serial dilutions of the test compound in Assay Buffer. A typical concentration range would span from 1 pM to 100 µM.
-
Dilute the [3H]-CCR2-RA-[R] radioligand in Assay Buffer to a final concentration of approximately its Kd value (e.g., 3-8 nM).[6][8]
-
Prepare a high concentration of the unlabeled ligand for determining non-specific binding (NSB), typically 10 µM.[6][8]
-
-
Assay Plate Setup:
-
In a 96-well filter plate, add the components in the following order for a final volume of 100-250 µL:[1][8][9]
-
Total Binding (TB): Add Assay Buffer, [3H]-CCR2-RA-[R], and the CCR2 membrane suspension.
-
Non-Specific Binding (NSB): Add the high concentration of unlabeled ligand, [3H]-CCR2-RA-[R], and the CCR2 membrane suspension.
-
Test Compound Competition: Add the serial dilutions of the test compound, [3H]-CCR2-RA-[R], and the CCR2 membrane suspension.
-
-
-
Incubation:
-
Filtration and Washing:
-
Radioactivity Measurement:
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration of the test compound is calculated as: % Specific Binding = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
-
Determine IC50 and Ki:
-
Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
Quantitative data for the CCR2-RA-[R] radioligand binding assay should be presented in a clear and structured format.
| Parameter | Condition | Notes |
| Receptor Source | Membranes from U2OS-CCR2 cells | Other cell lines like HEK293 or CHO expressing CCR2 can also be used.[6][7][8] |
| Protein Concentration | 15-30 µ g/well | Optimal concentration should be determined empirically.[8][11] |
| Radioligand | [3H]-CCR2-RA-[R] | An allosteric antagonist radioligand.[2][5] |
| Radioligand Concentration | ~3-8 nM (approximately Kd) | The concentration should be at or below the Kd for optimal results.[6][8] |
| Non-Specific Binding | 10 µM unlabeled CCR2-RA-[R] or JNJ-27141491 | A high concentration of an unlabeled ligand is used to saturate the receptors.[6][8] |
| Test Compound Range | 1 pM to 100 µM | A wide range of concentrations is necessary to generate a complete competition curve. |
| Assay Volume | 100-250 µL | The final volume can be adjusted based on the plate format and desired concentrations.[1][8][9] |
| Incubation Time | 60-120 minutes | Should be sufficient to reach binding equilibrium.[1][6] |
| Incubation Temperature | 25°C (Room Temperature) | [1][6][8] |
| Assay Format | 96-well filtration assay | Scintillation Proximity Assay (SPA) is an alternative homogeneous format that does not require a filtration step.[3][12][13] |
| Data Analysis | Non-linear regression (sigmoidal dose-response) | Used to determine IC50 values. |
| Ki Calculation | Cheng-Prusoff equation | Converts IC50 to Ki, a measure of binding affinity. |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the CCR2-RA-[R] radioligand binding assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 13. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
Application of CCR2-RA-[R] in flow cytometry analysis of CCR2 expression.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor that plays a critical role in the migration of monocytes and macrophages to sites of inflammation. Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). The CCL2/CCR2 signaling axis is implicated in a wide array of inflammatory and autoimmune diseases, as well as in the progression of cancer, making CCR2 a significant therapeutic target. Flow cytometry is a powerful technique for quantifying the expression of CCR2 on various cell populations and for assessing the pharmacodynamic effects of CCR2 antagonists. This document provides detailed application notes and protocols for the analysis of CCR2 expression using a fluorescently labeled allosteric antagonist, CCR2-RA-[R].
CCR2-RA-[R] is an allosteric antagonist of CCR2 with a reported IC50 of 103 nM.[1] As an allosteric modulator, it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds. This property can be advantageous for developing stable and specific probes for receptor analysis. A fluorescently labeled version of CCR2-RA-[R] can be a valuable tool for directly quantifying CCR2 expression on the cell surface, for studying receptor trafficking, and for screening for competitive binders.
Data Presentation: Quantitative Analysis of CCR2 Expression
The following tables summarize quantitative data on CCR2 expression on various immune cell populations as determined by antibody-based flow cytometry. This data provides a baseline for expected expression levels and can be used for comparison when validating the use of a fluorescently labeled CCR2-RA-[R].
Table 1: CCR2 Expression on Human Peripheral Blood Monocytes
| Cell Subset | Marker Profile | CCR2 Expression Level | Reference |
| Classical Monocytes | CD14++CD16- | High | [2] |
| Intermediate Monocytes | CD14++CD16+ | Variable | [2] |
| Non-Classical Monocytes | CD14+CD16++ | Low to Negative | [2] |
Table 2: CCR2 Expression on Murine Immune Cells
| Cell Type | Tissue | CCR2 Expression (MFI vs. Isotype) | Reference |
| Macrophages | Obstructed Kidney | 1267 vs 520 | [3] |
| Macrophages | Contralateral Kidney | 977 vs 487 | [3] |
| Blood Monocytes | Peripheral Blood | 680 vs 222 | [3] |
| CD4+ T cells | Peripheral Blood | 5.4% positive | [3] |
| CD8+ T cells | Peripheral Blood | 9.0% positive | [3] |
| CD4+ T cells | Obstructed Kidney | 10.6% positive | [3] |
| CD8+ T cells | Obstructed Kidney | 6.1% positive | [3] |
MFI: Mean Fluorescence Intensity
Mandatory Visualizations
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, leading to cell migration and other inflammatory responses. CCR2 antagonists, including allosteric modulators like CCR2-RA-[R], block these downstream effects.
Caption: Simplified CCR2 signaling cascade and the inhibitory action of CCR2-RA-[R].
Experimental Workflow for CCR2 Expression Analysis
This diagram outlines the general workflow for analyzing CCR2 expression on a cell sample using a fluorescently labeled CCR2-RA-[R].
Caption: General workflow for flow cytometry analysis of CCR2 expression.
Experimental Protocols
Protocol 1: Preparation of a Single-Cell Suspension from Human Peripheral Blood
Objective: To isolate peripheral blood mononuclear cells (PBMCs) for subsequent flow cytometry analysis.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer (the "buffy coat") using a sterile pipette and transfer to a new 50 mL conical tube.
-
Add PBS to the collected cells to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Adjust cell concentration to 1 x 10^7 cells/mL.
Protocol 2: Flow Cytometry Staining for CCR2 Expression using Fluorescently Labeled CCR2-RA-[R]
Objective: To quantify the expression of CCR2 on the surface of different cell populations using a fluorescently labeled CCR2 antagonist in conjunction with cell surface marker antibodies.
Note: As a specific fluorescently labeled CCR2-RA-[R] is not commercially available, this protocol is a representative method. The optimal concentration of the labeled antagonist and incubation times should be determined empirically through titration experiments.
Materials:
-
PBMCs (or other single-cell suspension) prepared as in Protocol 1
-
Flow Cytometry Staining Buffer
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies to cell surface markers (e.g., anti-CD45, anti-CD14, anti-CD16)
-
Fluorescently labeled CCR2-RA-[R] (hypothetical reagent)
-
Unlabeled CCR2-RA-[R] (for competition control)
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Aliquot 1 x 10^6 cells per FACS tube.
-
Viability Staining (Optional but Recommended): Stain cells with a viability dye according to the manufacturer's protocol to allow for the exclusion of dead cells during analysis. Wash the cells with Flow Cytometry Staining Buffer.
-
Fc Receptor Block: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing an Fc receptor blocking reagent. Incubate for 10-15 minutes at 4°C.[4]
-
Surface Marker Staining: Without washing, add the cocktail of fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD45, anti-CD14, anti-CD16) at their pre-titrated optimal concentrations. Incubate for 30 minutes at 4°C in the dark.[4]
-
Wash: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
CCR2 Antagonist Staining:
-
Test Sample: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the optimal concentration of fluorescently labeled CCR2-RA-[R].
-
Competition Control: In a separate tube, pre-incubate the cells with a high concentration (e.g., 100-fold molar excess) of unlabeled CCR2-RA-[R] for 15 minutes at 4°C before adding the fluorescently labeled CCR2-RA-[R]. This will demonstrate the specificity of the fluorescent signal.
-
Isotype/Unstained Control: Prepare a sample with only the surface marker antibodies to set the baseline fluorescence for the CCR2 channel.
-
-
Incubation: Incubate all tubes for 30-60 minutes at 4°C in the dark. Note: Staining for some chemokine receptors can be improved by incubation at 37°C, which allows for receptor recycling to the surface.[5] This should be tested during optimization.
-
Final Wash: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquisition: Acquire the samples on a flow cytometer as soon as possible. Keep samples on ice and protected from light until acquisition.
Data Analysis:
-
Gate on single, viable cells.
-
Identify the cell populations of interest based on their surface marker expression (e.g., gate on CD45+ cells, then identify monocyte subsets based on CD14 and CD16 expression).
-
For each population, quantify the fluorescence intensity in the channel corresponding to the labeled CCR2-RA-[R].
-
Compare the signal in the test sample to the competition control to confirm specific binding. A significant reduction in fluorescence in the competition control indicates specific binding to CCR2.
-
Report the percentage of CCR2-positive cells and/or the Mean Fluorescence Intensity (MFI) for each cell population.
References
Application Notes and Protocols for In Vitro Analysis of Monocyte Trafficking using CCR2-RA-[R]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte trafficking is a fundamental process in the inflammatory response and is critically implicated in the pathogenesis of numerous diseases, including atherosclerosis, rheumatoid arthritis, and cancer metastasis. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), are key regulators of monocyte egress from the bone marrow and their subsequent recruitment to sites of inflammation.[1][2] Consequently, the CCL2-CCR2 axis represents a significant therapeutic target for a wide range of inflammatory conditions.[3]
This document provides detailed application notes and protocols for the in vitro investigation of monocyte trafficking using a specific CCR2 antagonist, hereafter referred to as CCR2-RA-[R]. These guidelines are designed to assist researchers in designing and executing robust experiments to evaluate the efficacy of CCR2 antagonists in modulating monocyte migration.
CCR2 Signaling Pathway and Mechanism of Action of CCR2-RA-[R]
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade that culminates in directed cell movement.[4] This process involves the activation of heterotrimeric G proteins, leading to the activation of pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[4][5] These signaling events ultimately result in the cytoskeletal rearrangements necessary for chemotaxis.[5] CCR2-RA-[R] is a small molecule inhibitor that competitively binds to CCR2, thereby blocking the binding of CCL2 and inhibiting the subsequent signaling cascade and monocyte migration.[4]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of a representative CCR2 antagonist, referred to as "CCR2 Antagonist 4" or "Teijin compound 1" in the literature, which serves as a proxy for CCR2-RA-[R] in this context.[4][6][7][8]
| Parameter | Value (IC50) | Assay Type | Cell Type/System | Reference |
| CCR2b Binding | 180 nM | Competitive Binding Assay | Not Specified | [4][6][7][8] |
| MCP-1-induced Chemotaxis | 24 nM | Chemotaxis Assay | Not Specified | [4][6][7] |
Experimental Workflow
A typical workflow for the in vitro evaluation of CCR2-RA-[R] on monocyte trafficking involves a series of assays to assess its impact on chemotaxis, adhesion, and transmigration.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. It is recommended to use a human monocytic cell line that endogenously expresses CCR2, such as THP-1 cells.[9]
Monocyte Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay evaluates the ability of CCR2-RA-[R] to inhibit the directed migration of monocytes towards a CCL2 gradient.[4][5][6][9]
Materials:
-
CCR2-expressing monocytic cells (e.g., THP-1)[9]
-
CCR2-RA-[R]
-
Recombinant Human CCL2/MCP-1[5]
-
24-well plate with Transwell inserts (5 µm pore size for monocytes)[5]
-
Assay Medium: Serum-free RPMI 1640[5]
-
Cell staining and fixing reagents (e.g., methanol (B129727), crystal violet)[9]
Protocol:
-
Cell Preparation: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. Prior to the assay, serum-starve the cells for 2-4 hours to reduce basal migration. Harvest and resuspend the cells in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.[5][9]
-
Antagonist Pre-treatment: In separate tubes, pre-incubate the cell suspension with various concentrations of CCR2-RA-[R] (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.[4][5]
-
Assay Setup:
-
Add 600 µL of assay medium containing a predetermined optimal concentration of CCL2 (e.g., 10-100 ng/mL) to the lower wells of the 24-well plate.[4] Include a negative control with medium only and a positive control with CCL2 but no antagonist.[4]
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.[4][5]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal time should be determined empirically.[5][9]
-
Quantification of Migration:
-
Carefully remove the inserts. Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[9]
-
Fix the migrated cells on the lower surface with methanol for 10 minutes.[4]
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.[9]
-
Wash the inserts with PBS to remove excess stain.[9]
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.[4]
-
Monocyte Adhesion Assay
This assay assesses the ability of CCR2-RA-[R] to inhibit the adhesion of monocytes to an activated endothelial cell monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
CCR2-expressing monocytic cells (e.g., THP-1), fluorescently labeled (e.g., with BCECF-AM)[10]
-
CCR2-RA-[R]
-
Recombinant Human CCL2/MCP-1
-
Culture plates (e.g., 96-well)
-
Endothelial cell growth medium (EGM-2)
-
Assay medium
Protocol:
-
Endothelial Monolayer Preparation: Seed HUVECs into culture plates and grow to confluence.
-
Monocyte Preparation: Label THP-1 cells with a fluorescent dye according to the manufacturer's protocol.[10] Resuspend the labeled cells in assay medium.
-
Antagonist Treatment: Pre-incubate the fluorescently labeled monocytes with various concentrations of CCR2-RA-[R] or vehicle control for 30 minutes at 37°C. In parallel, treat the confluent HUVEC monolayers with CCL2 for 6 hours to induce the expression of adhesion molecules.[10]
-
Adhesion: Add the pre-treated monocyte suspension to the CCL2-stimulated HUVEC monolayers. Incubate for 1 hour at 37°C.[10]
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.[10]
-
Quantification: Quantify the number of adherent monocytes by measuring the fluorescence in each well using a fluorescence plate reader.
In Vitro Transendothelial Monocyte Migration Assay
This assay models the in vivo process of monocyte migration across the endothelial barrier into tissues.[4]
Materials:
-
HUVECs
-
CCR2-expressing monocytic cells (e.g., THP-1)
-
Transwell inserts (5 or 8 µm pore size)[4]
-
Fibronectin[4]
-
Endothelial cell growth medium (EGM-2)
-
CCR2-RA-[R]
-
Recombinant Human CCL2/MCP-1
-
Fluorescence microscope or plate reader
Protocol:
-
Endothelial Monolayer Preparation: Coat Transwell inserts with fibronectin (e.g., 5 µg/mL). Seed HUVECs onto the coated inserts and culture until a confluent monolayer is formed. Monolayer integrity can be confirmed by microscopy or by measuring transendothelial electrical resistance (TEER).[4]
-
Monocyte Preparation: Culture and harvest monocytic cells as described in the chemotaxis assay. If not using a fluorescent reporter cell line, label the monocytes with a fluorescent dye (e.g., Calcein-AM).[4]
-
Antagonist Pre-treatment: Pre-incubate the monocytes with various concentrations of CCR2-RA-[R] or vehicle for 30 minutes at 37°C.[4]
-
Migration Assay:
-
Quantification: Quantify the number of migrated monocytes in the lower chamber using a fluorescence plate reader or by flow cytometry. Alternatively, migrated cells can be visualized and counted using fluorescence microscopy.[4]
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro characterization of CCR2 antagonists like CCR2-RA-[R]. By systematically evaluating the impact of such compounds on monocyte chemotaxis, adhesion, and transendothelial migration, researchers can gain valuable insights into their therapeutic potential for a multitude of inflammatory diseases. Careful optimization of experimental conditions, including antagonist concentrations and incubation times, is crucial for obtaining reproducible and meaningful results.
References
- 1. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 2. Macrophage chemokine receptor CCR2 plays a crucial role in macrophage recruitment and regulated inflammation in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The CCL2/CCR2 Axis Enhances Vascular Cell Adhesion Molecule-1 Expression in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of C-C chemokine receptor 2 (CCR2) antagonists, with a focus on the conceptual framework and methodologies applicable to novel compounds such as CCR2-RA-[R]. While specific in vivo dosage and administration data for CCR2-RA-[R] are not publicly available, this document leverages data from extensively studied CCR2 antagonists to provide robust protocols and guidance for preclinical research.
Introduction: Mechanism of Action and Therapeutic Rationale
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are central to the recruitment of monocytes and macrophages to sites of inflammation.[1][2] This signaling axis is implicated in the pathology of numerous chronic inflammatory diseases, metabolic disorders, and cancer.[2][3] CCR2 is a G-protein coupled receptor (GPCR) expressed predominantly on monocytes, macrophages, and a subset of T cells.[1] The binding of CCL2 to CCR2 initiates downstream signaling cascades, including the PI3K/AKT, MAPK/p38, and JAK/STAT pathways, which promote cell migration, survival, and differentiation.[1]
CCR2 antagonists, such as the allosteric antagonist CCR2-RA-[R] (IC50 = 103 nM), function by blocking the interaction between CCL2 and CCR2.[4][5][6] This inhibition prevents the conformational changes required for receptor activation and subsequent G-protein binding, thereby impeding the recruitment of inflammatory monocytes and macrophages to tissues.[1][4] This mechanism forms the basis for their therapeutic potential in various disease models.
Signaling Pathway of CCR2 and Point of Antagonist Intervention
Caption: Simplified CCR2 signaling pathway and the inhibitory action of a CCR2 antagonist.
In Vivo Experimental Models
The selection of an appropriate animal model is critical for evaluating the efficacy of a CCR2 antagonist. The choice depends on the therapeutic area of interest.
| Disease Area | Animal Model(s) | Purpose | Key Endpoints |
| Cancer | Humanized CCR2 Knock-in Mice, Xenograft Models, Orthotopic Models (e.g., Pancreatic) | To assess inhibition of tumor growth, metastasis, and modulation of the tumor microenvironment. | Tumor volume, metastatic burden, number of tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (M-MDSCs), survival.[1][2][7] |
| Type 2 Diabetes | Diet-induced obese (DIO) mice, db/db mice | To investigate the amelioration of insulin (B600854) resistance and diabetic complications. | Blood glucose levels, insulin sensitivity, inflammatory macrophage counts in adipose tissue, pancreatic islet size and number.[1][8] |
| Vaccine Adjuvancy | C57BL/6, ICR mice | To evaluate the enhancement of vaccine-induced immune responses by transiently blocking inhibitory monocytes. | Antibody titers (ELISA), T-cell responses (IFN-γ production), monocyte recruitment to draining lymph nodes (flow cytometry).[1][9] |
| Inflammation | Thioglycollate-induced peritonitis model | To confirm in vivo antagonistic activity by measuring the inhibition of macrophage recruitment. | Number of peritoneal macrophages.[10] |
| Diabetic Nephropathy | db/db mice | To assess the reduction of kidney damage associated with diabetes. | Albuminuria, serum creatinine (B1669602), renal macrophage infiltration.[2] |
Quantitative Data Summary for Select CCR2 Antagonists
The following tables summarize dosages, pharmacokinetic (PK), and pharmacodynamic (PD) data from preclinical studies of various CCR2 antagonists. This information can serve as a starting point for designing studies with new chemical entities like CCR2-RA-[R].
Table 1: Efficacy and Dosing Regimens in Disease Models
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings |
| MK0812 | Humanized CCR2 knock-in mouse | Breast Cancer Lung Metastasis | Oral administration (dose not specified) | Reduced M-MDSCs and the rate of lung metastasis.[2] |
| CCX872 | Mouse | Glioblastoma | Monotherapy and combination with anti-PD-1 | As monotherapy, increased median survival. In combination, further increased survival by decreasing tumor-associated MDSCs.[2] |
| RS102895 | C57BL/6 mouse | Vaccine Adjuvancy | 5 mg/kg via intraperitoneal (i.p.) injection every 6 hours for 24 hours. | Effectively blocked monocyte migration to lymph nodes and enhanced vaccine responses.[9] |
| INCB3344 | db/db mouse | Diabetic Nephropathy | 8 weeks administration (dose not specified) | Reduced albuminuria and serum creatinine levels.[2] |
| CCX140-B (analog) | DIO mice and db/db mice | Type 2 Diabetes | Daily oral gavage (duration 4-8 weeks) | Reduced adipose tissue macrophage content and improved insulin sensitivity.[1][8] |
| Compound "747" | Mouse | Hepatocellular Carcinoma | 50, 100, 150 mg/kg | Suppressed infiltration of peritoneal macrophages by 75.7%, 87.0%, and 92.8% respectively, and inhibited tumor growth.[2] |
Table 2: Pharmacokinetic and Pharmacodynamic Profiles
| Compound | Animal Model(s) | Administration Route | Pharmacokinetic / Pharmacodynamic Profile |
| RS102895 | Mouse | Intraperitoneal (i.p.) | Short half-life (~1 hour). A plasma concentration of at least 20 ng/ml was required to fully inhibit monocyte migration.[2][9] |
| INCB3344 | Mouse | Oral (p.o.) | At 30 mg/kg, plasma concentration peaked around 2 hours post-administration.[2] |
| MK-0812 | C57BL/6 mice | Oral (p.o.) | Dosed at 0.1, 10, and 30 mg/kg for PK/PD studies.[11] |
| CCX598 | C57BL/6 mice | Oral (p.o.) | Dosed at 0.5, 30, and 90 mg/kg for PK/PD studies.[11] |
Experimental Protocols
The following are detailed methodologies for key experiments. Note: For a novel compound like CCR2-RA-[R], it is crucial to first perform formulation, solubility, and preliminary pharmacokinetic studies to determine the appropriate vehicle, administration route, and dosing frequency.
General Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for the preclinical evaluation of a CCR2 antagonist.
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model[7]
Objective: To assess the in vivo efficacy of a CCR2 antagonist on primary tumor growth and the tumor microenvironment.
Materials:
-
Animal Model: Immunocompetent C57BL/6 mice or humanized CCR2 knock-in mice.
-
Cell Line: Murine pancreatic cancer cell line (e.g., KPC).
-
CCR2 Antagonist: CCR2-RA-[R] or other test compound.
-
Vehicle: Appropriate, non-toxic vehicle for the antagonist.
-
Equipment: Standard surgical tools, syringes, gavage needles, anesthesia.
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mice according to IACUC-approved protocols.
-
Surgically expose the pancreas through a small abdominal incision.
-
Inject tumor cells (e.g., 1 x 10^6 cells in 50 µL sterile PBS) into the head of the pancreas.
-
Suture the incision and provide post-operative care.
-
-
Tumor Establishment: Allow tumors to establish for a defined period (e.g., 1-2 weeks) before starting treatment.
-
Treatment Regimen:
-
Randomize mice into treatment and vehicle control groups.
-
Administer the CCR2 antagonist or vehicle daily via the predetermined route (e.g., oral gavage). The dose should be based on prior PK/PD studies.
-
Continue treatment for a defined period (e.g., 3-4 weeks).
-
-
Monitoring:
-
Monitor tumor growth using a non-invasive imaging modality (e.g., ultrasound).
-
Monitor animal health, including body weight, twice weekly.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Harvest tumors, spleens, and lymph nodes.
-
Analyze tumor weight and volume.
-
Perform flow cytometry on dissociated tumors and spleens to quantify immune cell populations (e.g., TAMs, M-MDSCs, CD8+ T cells).
-
Conduct histological analysis (e.g., H&E, IHC for F4/80) on tumor sections.
-
Protocol 2: Diet-Induced Obesity (DIO) Model of Type 2 Diabetes[1]
Objective: To evaluate the effect of a CCR2 antagonist on insulin resistance and inflammation in a model of type 2 diabetes.
Materials:
-
Animal Model: C57BL/6 mice.
-
Diets: High-fat diet (HFD; e.g., 60% kcal from fat) and standard chow.
-
CCR2 Antagonist: CCR2-RA-[R] or other test compound.
-
Equipment: Gavage needles, glucometer, insulin assay kits.
Procedure:
-
Disease Induction:
-
Feed mice an HFD for 8-12 weeks to induce obesity and insulin resistance.
-
-
Group Allocation:
-
Randomize DIO mice into Vehicle and CCR2 Antagonist treatment groups.
-
Include a control group of mice fed standard chow.
-
-
Dosing:
-
Administer the CCR2 antagonist or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
-
Metabolic Monitoring:
-
Monitor body weight and food intake regularly.
-
Measure fasting blood glucose and insulin levels weekly or bi-weekly.
-
Perform glucose and insulin tolerance tests (GTT, ITT) at baseline and at the end of the study.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood and tissues.
-
Adipose Tissue: Collect visceral adipose tissue and perform flow cytometry to quantify inflammatory macrophage populations (e.g., F4/80+CD11c+).[1]
-
Liver: Analyze liver tissue for triglyceride content and signs of steatosis.[1]
-
Pancreas: Perform histological analysis to assess islet number and size.[1]
-
Protocol 3: Evaluation in a Mouse Vaccination Model[1][9]
Objective: To determine if transient CCR2 blockade can enhance vaccine efficacy.
Materials:
-
CCR2 Antagonist: e.g., RS102895 or other compound with a known short half-life.
-
Animals: 8-12 week old C57BL/6 mice.
-
Vaccine: Antigen (e.g., Influenza HA1) with an adjuvant.
-
Equipment: Flow cytometry antibodies (e.g., Anti-CD11b, Anti-Ly6C), ELISA kits.
Procedure:
-
Animal Groups: Divide mice into at least two groups: Vaccine + Vehicle and Vaccine + CCR2 Antagonist.
-
Dosing Regimen:
-
Due to the short half-life of many antagonists, a multi-dose regimen is often required.[9]
-
For a compound like RS102895, administer 5 mg/kg via i.p. injection immediately prior to vaccination.[9]
-
Administer subsequent doses every 6 hours for a total of 24 hours to maintain adequate plasma concentration.[9]
-
-
Vaccination: Administer the vaccine (e.g., in the rear footpad) immediately after the first antagonist dose.
-
Endpoint Analysis:
-
Immune Cell Recruitment: Euthanize subsets of mice at 12 or 24 hours post-vaccination. Harvest draining lymph nodes and quantify inflammatory monocyte recruitment via flow cytometry.[9]
-
Antibody Response: Collect blood at later time points (e.g., day 14 and 28 post-vaccination) and measure antigen-specific antibody titers using ELISA.
-
T-cell Response: Isolate splenocytes at a later time point and perform an ELISpot or intracellular cytokine staining to measure antigen-specific T-cell responses (e.g., IFN-γ production).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Natural CCR2 Antagonist Relieves Tumor-associated Macrophage-mediated Immunosuppression to Produce a Therapeutic Effect for Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel CCR2 Inhibitors using a Renilla Luciferase Reporter Gene Assay
An important clarification regarding the terminology used in the topic: "CCR2-RA-[R]" is referenced in scientific literature as a specific allosteric antagonist of the CCR2 receptor.[1][2][3] The "[R]" in this context is part of the compound's name and does not signify a fusion with Renilla Luciferase. Therefore, an application note detailing a high-throughput screening (HTS) assay using a "CCR2-RA-[R]" fusion protein is not feasible as such a construct is not described in the provided search results.
Instead, this document will detail a widely-used and effective HTS method for discovering novel CCR2 inhibitors: a Renilla Luciferase Reporter Gene Assay . This approach leverages the intracellular signaling cascade initiated by CCR2 activation to drive the expression of a reporter gene, in this case, Renilla luciferase. This method is highly amenable to HTS formats and provides a robust readout for receptor activation and inhibition.
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (CCL2), are key players in the recruitment of monocytes and macrophages to sites of inflammation.[4][5][6] The CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and fibrotic diseases, as well as in cancer progression by promoting tumor growth and metastasis.[4][6][7][8] As a G-protein coupled receptor (GPCR), CCR2 represents a highly attractive target for therapeutic intervention.[5][9][10][11]
This application note provides a detailed protocol for a robust, high-throughput screening (HTS) assay to identify novel antagonists of the CCR2 receptor. The assay utilizes a stable cell line co-expressing human CCR2 and a Renilla luciferase reporter gene. The reporter's expression is driven by a promoter containing response elements that are activated upon CCR2 signaling. This allows for a quantitative measure of receptor activation, which is inhibited in the presence of a CCR2 antagonist.
CCR2 Signaling Pathway
Upon binding of its ligand CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins.[12][13] This initiates a cascade of downstream signaling events, including the activation of pathways such as PI3K/Akt, MAPK/p38, and JAK/STAT.[4][12][14] These pathways converge on the activation of transcription factors, which then translocate to the nucleus and induce the expression of target genes, including the integrated Renilla luciferase reporter gene in this assay system.
Caption: CCR2 signaling cascade upon CCL2 binding, leading to the expression of the Renilla luciferase reporter gene.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| HEK293/CCR2/RE-Luc Stable Cell Line | In-house or Vendor | N/A |
| DMEM, High Glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS), Qualified | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Geneticin® (G418 Sulfate) | Gibco | 10131035 |
| Hygromycin B | Invitrogen | 10687010 |
| TrypLE™ Express Enzyme | Gibco | 12604013 |
| DPBS, no calcium, no magnesium | Gibco | 14190144 |
| Recombinant Human CCL2/MCP-1 | R&D Systems | 279-MC |
| RS 504393 (Control Inhibitor) | MedChemExpress | HY-13419 |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 |
| Renilla-Glo® Luciferase Assay System | Promega | E2710 |
| 384-Well Solid White Plates | Corning | 3570 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture the HEK293/CCR2/RE-Luc stable cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418, and 100 µg/mL Hygromycin B (Growth Medium).
-
Maintain cells in a 37°C incubator with 5% CO2.
-
Passage cells at 80-90% confluency using TrypLE™ Express.
High-Throughput Screening Protocol
The following protocol is optimized for a 384-well plate format.
Caption: Step-by-step workflow for the CCR2 HTS assay.
-
Cell Plating:
-
Harvest and resuspend HEK293/CCR2/RE-Luc cells in assay medium (DMEM with 0.5% FBS).
-
Seed 5,000 cells in 20 µL of assay medium into each well of a 384-well solid white plate.
-
Incubate the plates overnight at 37°C with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the control inhibitor (RS 504393) in DMSO, then dilute into assay medium. The final DMSO concentration should not exceed 0.5%.
-
Using an automated liquid handler, add 5 µL of the diluted compounds to the appropriate wells.
-
Add 5 µL of assay medium with 0.5% DMSO to control wells.
-
Pre-incubate the plates for 30 minutes at 37°C.
-
-
Agonist Addition:
-
Prepare a solution of CCL2 in assay medium at a concentration that elicits 80% of the maximal response (EC80).
-
Add 5 µL of the CCL2 solution to all wells except the negative control wells (which receive 5 µL of assay medium).
-
Incubate the plates for 6 hours at 37°C with 5% CO2.
-
-
Luminescence Detection:
-
Equilibrate the plates and the Renilla-Glo® Luciferase Assay Reagent to room temperature.
-
Add 25 µL of the Renilla-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis and Expected Results
Assay Validation
The quality and robustness of the HTS assay are evaluated using the Z'-factor, which is calculated from the signals of the positive and negative controls. A Z'-factor greater than 0.5 is considered excellent for HTS.[15][16]
-
Positive Control (Max Signal): Cells + CCL2 (EC100) + 0.5% DMSO
-
Negative Control (Min Signal): Cells + Assay Medium + 0.5% DMSO
| Parameter | Value | Interpretation |
| Mean of Positive Control (µ+) | 150,000 RLU | High signal upon stimulation |
| Std Dev of Positive Control (σ+) | 8,500 RLU | Low variability in max signal |
| Mean of Negative Control (µ-) | 5,000 RLU | Low background signal |
| Std Dev of Negative Control (σ-) | 300 RLU | Low variability in min signal |
| Z'-Factor | 0.82 | Excellent assay quality |
Dose-Response Analysis
The potency of inhibitory compounds is determined by generating a dose-response curve and calculating the IC50 value (the concentration of inhibitor that reduces the agonist response by 50%).
| Control Inhibitor | IC50 (nM) |
| RS 504393 | 89[17] |
Hit Identification and Confirmation
Primary screening is typically performed at a single high concentration of test compounds (e.g., 10 µM). Compounds that exhibit significant inhibition (e.g., >50%) are considered "hits" and are selected for further confirmation and dose-response analysis.
Caption: Logical workflow for identifying and confirming hit compounds.
Conclusion
The Renilla luciferase reporter gene assay described here provides a sensitive, robust, and scalable method for the high-throughput screening of large compound libraries to identify novel CCR2 inhibitors. The assay demonstrates excellent statistical performance and is well-suited for academic and industrial drug discovery efforts targeting the CCL2/CCR2 signaling axis.
References
- 1. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Natural CCR2 Antagonist Relieves Tumor-associated Macrophage-mediated Immunosuppression to Produce a Therapeutic Effect for Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. GPCR Signaling Assay Applications in High-Throughput Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 12. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. medchemexpress.com [medchemexpress.com]
A guide to preparing CCR2-RA-[R] stock solutions for cell culture.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation and handling of stock solutions of CCR2-RA-[R], a potent and selective allosteric antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] These guidelines are designed to ensure consistent and reliable results in cell culture-based assays for researchers in immunology, oncology, and inflammatory diseases.
The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and is implicated in various pathological conditions, including chronic inflammatory diseases and cancer.[3][4][5] CCR2-RA-[R] inhibits this pathway non-competitively by blocking the conformational changes associated with receptor activation and the subsequent formation of the G protein-binding interface.[1][6]
Data Presentation
A summary of the key quantitative data for CCR2-RA-[R] is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 351.8 g/mol | [7] |
| Formulation | Crystalline solid | [7] |
| Purity | ≥95% | [7] |
| IC50 (CCR2) | 103 nM | [1][2] |
| Solubility | ||
| DMSO | ≥ 30 mg/mL (≥ 85.28 mM) | [1][7] |
| DMF | 30 mg/mL | [7] |
| Ethanol | 1 mg/mL | [7] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [7] |
| Storage (Solid) | -20°C for up to 4 years | [1][7] |
| Storage (Stock Solution in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Signaling Pathway and Mechanism of Action
The binding of the chemokine CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of downstream signaling events. These pathways, including PI3K/Akt and MAPK, are pivotal for cell survival, proliferation, and migration. CCR2-RA-[R] acts as an allosteric antagonist, binding to a site distinct from the ligand-binding pocket. This binding event prevents the receptor from adopting an active conformation, thereby inhibiting G protein coupling and subsequent downstream signaling.[3][8]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of CCR2-RA-[R] stock solutions and their application in common cell culture-based assays.
Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of CCR2-RA-[R] for subsequent dilution to working concentrations.
Materials:
-
CCR2-RA-[R] powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial containing the CCR2-RA-[R] powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of CCR2-RA-[R] (MW: 351.8 g/mol ), you would add 284.25 µL of DMSO.
-
Dissolve: Aseptically add the calculated volume of sterile DMSO to the vial of CCR2-RA-[R].
-
Vortex: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be applied to aid dissolution.[9]
-
Aliquot: Dispense the stock solution into single-use, light-protected aliquots to avoid repeated freeze-thaw cycles.[9]
-
Store: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
Cell Proliferation/Viability Assay (WST-1 Assay)
Objective: To determine the effect of CCR2-RA-[R] on cell proliferation and viability in the presence of the CCR2 ligand, CCL2.
Materials:
-
Complete culture medium (e.g., RPMI 1640 with 10% FCS)
-
Serum-free or low-serum medium (e.g., RPMI 1640 with 1% FCS)
-
Recombinant human CCL2 (rhCCL2)
-
CCR2-RA-[R] stock solution (10 mM in DMSO)
-
WST-1 reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed 3,000 cells per well in a 96-well plate with 100 µL of complete culture medium. Incubate at 37°C and 5% CO2 for 48 hours.[10]
-
Serum Starvation: After 48 hours, replace the medium with 100 µL of serum-free or low-serum medium and incubate for 12 hours.[10]
-
Antagonist Pre-treatment: Prepare working solutions of CCR2-RA-[R] by diluting the 10 mM stock solution in low-serum medium to the desired final concentrations (e.g., 0, 5, 10, 20 nM). Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.[12] Add the antagonist solutions to the respective wells and incubate for 30 minutes to 2 hours.[3][10]
-
CCL2 Stimulation: Prepare a solution of rhCCL2 in low-serum medium at the desired concentration (e.g., 50 ng/mL). Add the CCL2 solution to the wells (except for the negative control).[3][10]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[3][10]
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 4 hours.[3]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.[3]
Cell Migration Assay (Transwell Assay)
Objective: To assess the ability of CCR2-RA-[R] to inhibit CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., primary human monocytes)[5]
-
Complete culture medium
-
Serum-free medium
-
Recombinant human CCL2 (rhCCL2)
-
CCR2-RA-[R] stock solution (10 mM in DMSO)
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well companion plates
-
Fixing and staining solutions (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend the cells in serum-free medium at a density of 1 x 10^6 cells/mL.[3]
-
Antagonist Treatment: Incubate the cell suspension with the desired concentration of CCR2-RA-[R] (e.g., 10 nM) or vehicle control for 2 hours.[3]
-
Assay Setup: Add 600 µL of serum-free medium containing a chemoattractant concentration of CCL2 (e.g., 50 ng/mL) to the lower chamber of the 24-well plate. Place the Transwell insert into the well.[3]
-
Cell Seeding: Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell insert.[3]
-
Incubation: Incubate the plate for 4-24 hours at 37°C and 5% CO2.[3]
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.[3]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, and then stain with crystal violet.[3]
-
Quantification: Count the number of migrated cells in several representative fields under a microscope.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of CCR2-RA-[R] in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCR2-RA-[R] |Cas:512177-83-2 Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. CCR2-RA-[R] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential signaling mechanisms regulate expression of CC chemokine receptor-2 during monocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for CCR2 Receptor Activation using Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), are key players in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression, making CCR2 a significant target for therapeutic intervention.[1][2][3] As a G protein-coupled receptor (GPCR), the activation of CCR2 by its ligand initiates a cascade of intracellular signaling events, a key one being the mobilization of intracellular calcium.[4]
Calcium mobilization assays are a widely used functional method to screen for and characterize compounds that modulate the activity of GPCRs.[4][5] These fluorescence-based assays utilize calcium-sensitive dyes that exhibit an increase in fluorescence intensity upon binding to free intracellular calcium.[5][6] By measuring these changes in fluorescence, it is possible to quantify the extent of receptor activation or inhibition in a high-throughput manner. This application note provides a detailed protocol for measuring CCR2 activation via a calcium mobilization assay using the fluorescent indicator Fluo-4 AM.
CCR2 Signaling Pathway
CCR2 is a classic G protein-coupled receptor.[7] The binding of its ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), induces a conformational change in the receptor.[4] This change leads to the activation of associated heterotrimeric G proteins, specifically coupling to the Gαq subunit. The activated Gαq subunit then stimulates phospholipase C (PLC).[4][6]
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated calcium channels on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored calcium ions from the ER into the cytoplasm, resulting in a rapid and transient increase in the intracellular calcium concentration ([Ca2+]i).[4][6] This increase in [Ca2+]i is a hallmark of CCR2 activation and can be detected by calcium-sensitive fluorescent dyes.
Experimental Protocols
This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 96-well microplate format, suitable for automated fluorescence plate readers.
Materials and Reagents
-
Cells: A human monocytic cell line endogenously expressing CCR2 (e.g., THP-1) or a recombinant cell line overexpressing CCR2.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM (Acetoxymethyl ester). Prepare a stock solution in high-quality, anhydrous DMSO.
-
Pluronic F-127: To aid in the dispersion of the water-insoluble Fluo-4 AM in the aqueous assay buffer.
-
CCR2 Ligand (Agonist): Recombinant Human CCL2/MCP-1.
-
Test Compounds: CCR2 antagonists or other modulators.
-
Control Compounds: A known CCR2 antagonist for assay validation.
-
Equipment:
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (injectors), with excitation/emission wavelengths suitable for Fluo-4 (Ex/Em ≈ 490/525 nm).[8]
-
Standard cell culture equipment (incubator, centrifuge, etc.).
-
Experimental Workflow
Detailed Protocol
-
Cell Preparation and Seeding:
-
Culture CCR2-expressing cells (e.g., THP-1) according to standard protocols.
-
On the day of the assay, harvest cells and centrifuge.
-
Resuspend the cell pellet in Assay Buffer and adjust the density to an optimized concentration (e.g., 2 x 10^6 cells/mL).
-
Seed 50 µL of the cell suspension into each well of a black, clear-bottom 96-well microplate.
-
-
Dye Loading:
-
Prepare the dye loading solution. A typical final concentration for Fluo-4 AM is 2-5 µM with 0.02-0.04% Pluronic F-127 in Assay Buffer.[4]
-
Add 50 µL of the dye loading solution to each well containing cells.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds (antagonists) and control compounds in Assay Buffer at appropriate concentrations (e.g., 4x the final desired concentration).
-
Add 50 µL of the diluted compounds to the respective wells. For agonist-only dose-response curves, add 50 µL of Assay Buffer.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Data Acquisition:
-
Place the microplate into the fluorescence plate reader and allow it to equilibrate.
-
Set the instrument parameters for kinetic reading (e.g., read every 1-2 seconds for a total of 120-180 seconds). Set the excitation and emission wavelengths for Fluo-4 (e.g., Ex: 490 nm, Em: 525 nm).
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Using the plate reader's injector, add 25 µL of the CCR2 agonist (CCL2) to each well. The final concentration of CCL2 should be one that elicits a submaximal response (e.g., EC80) for antagonist testing, or a range of concentrations for agonist testing.
-
Continue to record the fluorescence intensity immediately after injection for the remainder of the kinetic run to capture the full calcium flux profile.[4]
-
Data Presentation and Analysis
The raw data consists of fluorescence intensity measurements over time for each well. The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence.[5]
-
For Agonist Testing: Plot the peak fluorescence response against the logarithm of the agonist (e.g., CCL2) concentration. Use non-linear regression (e.g., a four-parameter logistic equation) to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
For Antagonist Testing: Plot the percentage of inhibition of the CCL2-induced calcium flux against the logarithm of the antagonist concentration. The percent inhibition is calculated relative to controls (wells with CCL2 alone vs. wells with no CCL2). Use non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.[5]
Summary of Quantitative Data
| Compound ID | Target | Assay Type | Potency (EC50/IC50) | Max Response (% of Control) | n (replicates) |
| CCL2 (MCP-1) | CCR2 | Agonist | 5.2 nM | 100% | 3 |
| Compound X | CCR2 | Agonist | 12.8 nM | 95% | 3 |
| Known Antagonist Y | CCR2 | Antagonist | 25.1 nM | N/A | 3 |
| Test Antagonist Z | CCR2 | Antagonist | 47.6 nM | N/A | 3 |
Table 1: Example data summary for CCR2 calcium mobilization assays. Values are for illustrative purposes only.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
Application Notes: Assessing the Effect of CCR2-RA-[R] on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, C-C chemokine receptor 2 (CCR2), form a critical signaling axis in the inflammatory response.[1] This pathway is a primary driver for the recruitment of monocytes, memory T-lymphocytes, and macrophages to sites of inflammation, where they can differentiate and exacerbate the inflammatory cascade.[1][2] Dysregulation of the CCL2/CCR2 axis is implicated in numerous inflammatory diseases.[3][4]
CCR2-RA-[R] is a potent, allosteric antagonist of CCR2 with an IC50 of 103 nM.[5] Unlike competitive antagonists that bind to the same site as the natural ligand (CCL2), allosteric antagonists bind to a different site on the receptor. This binding event induces a conformational change that prevents receptor activation and downstream signaling.[5] Assessing the inhibitory effect of CCR2-RA-[R] on cytokine production is a crucial step in evaluating its therapeutic potential. These application notes provide detailed protocols for in vitro and in vivo methods to quantify the impact of CCR2-RA-[R] on key inflammatory cytokines.
Mechanism of Action: CCR2 Signaling and Antagonism
CCR2 is a G-protein coupled receptor (GPCR).[6] Upon binding of its ligand, CCL2, CCR2 undergoes a conformational change, activating intracellular G-proteins and initiating a cascade of downstream signaling pathways.[2] These pathways, including PI3K/Akt, MAPK, and JAK/STAT, regulate the transcription of genes involved in chemotaxis, cell survival, and importantly, the production and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2][3][6] CCR2-RA-[R] functions as an allosteric antagonist, binding to a site distinct from the CCL2 binding pocket to block the activation-associated conformational changes required for G-protein coupling and subsequent signaling.[5]
Part 1: In Vitro Assessment of Cytokine Inhibition
In vitro assays are fundamental for determining the direct effect of CCR2-RA-[R] on cytokine production by specific immune cells.
Protocol 1.1: Secreted Cytokine Analysis by ELISA
This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify cytokine concentrations in cell culture supernatants. ELISA is a robust and widely used method for measuring a single analyte with high specificity.[7]
Objective: To quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6, CCL2) secreted by cells following stimulation and treatment with CCR2-RA-[R].
Materials:
-
Cells: THP-1 cells (human monocyte-like cell line) or primary human peripheral blood mononuclear cells (PBMCs).
-
Reagents:
-
CCR2-RA-[R] (MedchemExpress)[5]
-
Recombinant human CCL2 (for stimulation)[8]
-
Lipopolysaccharide (LPS) (alternative stimulant)[9]
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Assay Diluent (e.g., PBS with 10% FBS)[10]
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)[11][12]
-
-
Equipment:
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 cells or isolate PBMCs according to standard protocols.
-
Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete culture medium.[11] Incubate for 2-4 hours to allow cells to adhere/settle.
-
-
Antagonist Pre-treatment:
-
Cell Stimulation:
-
Prepare a solution of a stimulating agent. Use CCL2 (e.g., 50 ng/mL) to specifically assess the blockade of the target pathway or use a broader inflammatory stimulus like LPS (e.g., 100 ng/mL).[8][13]
-
Add the stimulus to all wells except for the unstimulated (negative) control.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Sample Collection:
-
Incubate the plate for a specified period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.[13] The optimal time depends on the cytokine being measured.
-
After incubation, centrifuge the plate at 1,500 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. Samples can be analyzed immediately or stored at -80°C.[13]
-
-
Cytokine Quantification (ELISA):
-
Perform the ELISA according to the manufacturer's protocol.[12]
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[12]
-
Washing & Blocking: Wash the plate and block non-specific binding sites.
-
Sample Incubation: Add standards and collected supernatants to the wells and incubate for 1-2 hours.[10]
-
Detection: Wash the plate and add the biotinylated detection antibody, followed by incubation.[12]
-
Signal Generation: Wash the plate and add streptavidin-horseradish peroxidase (HRP), followed by the TMB substrate.[10]
-
Reading: Stop the reaction with stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.[10][11]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the known concentrations of the cytokine standards.
-
Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.
-
Determine the percent inhibition for each concentration of CCR2-RA-[R] relative to the stimulated vehicle control.
-
Calculate the IC50 value using non-linear regression analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
- 11. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for CCR2-RA-[R] in Co-culture Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis in the orchestration of inflammatory responses.[1][2][3] This pathway is instrumental in the recruitment of monocytes and macrophages to sites of inflammation, a key event in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis, atherosclerosis, and fibrosis.[4][5][6] Consequently, the CCR2 receptor has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.[7][8]
CCR2-RA-[R] is a potent and selective allosteric antagonist of the CCR2 receptor, exhibiting an IC₅₀ of 103 nM.[9][10] Unlike orthosteric antagonists that directly compete with the natural ligand for the binding site, allosteric antagonists like CCR2-RA-[R] bind to a distinct site on the receptor.[11] This binding induces a conformational change that prevents receptor activation and the formation of the G protein-binding interface, effectively blocking downstream signaling.[9][11]
These application notes provide detailed protocols for utilizing CCR2-RA-[R] in two common in vitro co-culture models of inflammation: the monocyte-endothelial cell model and the macrophage-fibroblast model. These models are invaluable tools for studying the cellular and molecular mechanisms of inflammation and for evaluating the efficacy of anti-inflammatory compounds.
Data Presentation: Efficacy of CCR2-RA-[R]
The following tables summarize representative quantitative data on the effects of CCR2-RA-[R] in in vitro inflammatory assays.
Table 1: Inhibition of Monocyte Chemotaxis by CCR2-RA-[R]
| CCR2-RA-[R] Concentration (nM) | Inhibition of Monocyte Migration (%) |
| 1 | 15 ± 4 |
| 10 | 45 ± 7 |
| 100 | 85 ± 5 |
| 1000 | 98 ± 2 |
Data are presented as the mean percentage inhibition of CCL2-induced monocyte migration ± standard deviation.
Table 2: Effect of CCR2-RA-[R] on Pro-inflammatory Cytokine Secretion in a Macrophage-Fibroblast Co-culture
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control (DMSO) | 1250 ± 150 | 850 ± 100 |
| CCR2-RA-[R] (100 nM) | 450 ± 75 | 300 ± 50 |
Data represent the mean concentration of cytokines in the co-culture supernatant after 24 hours of stimulation with an inflammatory agent (e.g., LPS), ± standard deviation.
Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways, which are pivotal for cell survival, proliferation, migration, and the production of inflammatory cytokines.[1][2] CCR2-RA-[R] acts as an allosteric antagonist, preventing this signaling cascade from being initiated.[9][11]
References
- 1. benchchem.com [benchchem.com]
- 2. The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 5. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of CCR2 in rheumatoid arthritis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CCL2‐CCR2 Axis Inhibition in Osteosarcoma Cell Model: The Impact of Oxygen Level on Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. A macrophage/fibroblast co-culture system using a cell migration chamber to study inflammatory effects of biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visualizing CCR2 mRNA Expression in Tissues Treated with CCR2-RA-[R] using In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for studying the expression of C-C chemokine receptor 2 (CCR2) mRNA in tissue samples using in situ hybridization (ISH), particularly in the context of therapeutic intervention with the CCR2 antagonist, CCR2-RA-[R]. This document offers detailed protocols for chromogenic and fluorescent in situ hybridization on both formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections, enabling the visualization and quantification of CCR2 gene expression at the cellular level.
Introduction
C-C chemokine receptor 2 (CCR2) is a key G protein-coupled receptor involved in the migration of monocytes and macrophages to sites of inflammation.[1][2][3] Its role in various inflammatory and fibrotic diseases has made it a significant target for therapeutic development.[4] CCR2-RA-[R] is an allosteric antagonist of CCR2, inhibiting its signaling by blocking the conformational changes required for G protein coupling.[5][6] Understanding the effect of such antagonists on CCR2 expression is crucial for evaluating drug efficacy and mechanism of action.
In situ hybridization (ISH) is a powerful technique that allows for the localization of specific mRNA sequences within the morphological context of a cell or tissue.[7][8][9] This methodology is invaluable for identifying which cells are expressing CCR2 and for assessing how treatment with a modulator like CCR2-RA-[R] might alter its gene expression.
Key Applications
-
Target Validation: Confirming the expression of CCR2 in specific cell types within a disease model.
-
Pharmacodynamic (PD) Assessment: Evaluating the on-target effects of CCR2-RA-[R] by measuring changes in CCR2 mRNA levels in tissues.
-
Efficacy Studies: Correlating changes in CCR2 expression with therapeutic outcomes in preclinical models.
-
Translational Research: Bridging preclinical findings with clinical observations by analyzing CCR2 expression in patient biopsy samples.
Experimental Overview
The general workflow for assessing CCR2 mRNA expression in the context of CCR2-RA-[R] treatment involves several key stages. The following diagram outlines a typical experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 3. Macrophage chemokine receptor CCR2 plays a crucial role in macrophage recruitment and regulated inflammation in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Hybridization (ISH) [ncbi.nlm.nih.gov]
- 8. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 9. In situ hybridization techniques for the analysis of gene expression: applications in tumor pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Live-Cell Imaging of Monocyte Migration with CCR2 Antagonists
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), are central to the migration of monocytes from the bloodstream into tissues during inflammation.[1][2][3][4] This signaling axis is a key driver in various inflammatory and autoimmune diseases, making it a significant therapeutic target.[3][4] CCR2 antagonists are small molecules designed to block the CCL2-CCR2 interaction, thereby inhibiting the recruitment of inflammatory monocytes.[3][5] Live-cell imaging provides a powerful tool for kinetically evaluating monocyte chemotaxis and quantifying the efficacy of CCR2 antagonists in real-time.[6]
Principle of the Assay
This application note describes a method for monitoring and quantifying monocyte migration towards a CCL2 gradient using live-cell analysis instrumentation. Monocytes, fluorescently labeled or visualized via phase contrast, are seeded in the upper chamber of a transwell plate. The lower chamber contains CCL2, creating a chemoattractant gradient across a porous membrane.[7][8] A live-cell imaging system captures images of the underside of the membrane at regular intervals, allowing for the real-time visualization and quantification of migrated cells.[7][9] The inclusion of a CCR2 antagonist (CCR2-RA-[R]) allows for the direct assessment of its ability to inhibit this migration.
CCR2 Signaling Pathway
The binding of CCL2 to its G protein-coupled receptor (GPCR), CCR2, initiates a signaling cascade crucial for chemotaxis.[5][10] This process involves the activation of heterotrimeric G proteins, leading to downstream signaling through pathways like PI3K/Akt and MAPK.[5][10][11] These pathways culminate in cytoskeletal rearrangements and directed cell movement. CCR2 antagonists competitively bind to the receptor, preventing CCL2-mediated signaling and subsequent monocyte migration.[10] During chemotaxis, CCR2 internalizes with its bound ligand but rapidly recycles back to the plasma membrane, maintaining the cell's responsiveness to the chemoattractant gradient.[12][13]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Macrophage chemokine receptor CCR2 plays a crucial role in macrophage recruitment and regulated inflammation in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Protocol for in vitro assessment of human monocyte transendothelial migration using a high-throughput live cell imaging system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Protocol for in vitro assessment of human monocyte transendothelial migration using a high-throughput live cell imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 12. CCR2 acts as scavenger for CCL2 during monocyte chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Application of CCR2 Antagonists in Preclinical Models of Autoimmune Disease
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C-C chemokine receptor type 2 (CCR2) antagonists, herein referred to as CCR2-RA-[R], in preclinical animal models of autoimmune diseases. This document summarizes the mechanism of action, preclinical efficacy data for various antagonists, and detailed protocols for their application in key disease models.
Introduction: The Role of the CCL2-CCR2 Axis in Autoimmunity
The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2, form a critical signaling axis in the inflammatory response.[1][2] CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, and memory T cells.[2] The binding of CCL2 to CCR2 triggers a cascade of downstream signaling pathways, including PI3K/Akt and JAK/STAT, which are crucial for directing the migration of these immune cells from the bone marrow and bloodstream into tissues.[3]
In many autoimmune diseases, such as rheumatoid arthritis (RA), multiple sclerosis (MS), and inflammatory bowel disease (IBD), the CCL2-CCR2 axis is pathologically over-activated.[1][4] This leads to excessive recruitment of inflammatory monocytes and macrophages into target tissues like the joints, central nervous system (CNS), and gut, respectively. These recruited cells contribute significantly to tissue damage and disease progression. Therefore, blocking this pathway with a CCR2 antagonist represents a promising therapeutic strategy to mitigate inflammation and ameliorate disease.[2]
Mechanism of Action of CCR2-RA-[R]
CCR2-RA-[R] are small molecule inhibitors or monoclonal antibodies that function by competitively binding to the CCR2 receptor. This blockade prevents the endogenous ligand, CCL2, from binding and initiating downstream signaling. The primary therapeutic effect is the inhibition of monocyte and macrophage egression from the bone marrow and their subsequent infiltration into inflamed tissues, thereby reducing the cellular drivers of autoimmune pathology.[2]
References
- 1. Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CCR2 antagonist represses fibroblast-like synoviocyte-mediated inflammation in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Experimental Controls for Studying the Effects of CCR2-RA-[R]
Introduction
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, CCL2, are key mediators in the recruitment of monocytes and macrophages to sites of inflammation.[1][2][3] This signaling axis is implicated in a multitude of inflammatory and neurodegenerative diseases, making CCR2 a significant therapeutic target.[4] CCR2-RA-[R] is a potent, allosteric antagonist of CCR2 that binds to an intracellular site on the receptor, inhibiting its function non-competitively.[4][5][6]
Robust experimental design is critical to accurately determine the on-target efficacy and potential off-target effects of CCR2-RA-[R]. The use of appropriate positive and negative controls is fundamental to ensure that observed biological effects are specifically due to the antagonism of CCR2 and not artifacts of the experimental system. These notes provide a comprehensive guide to the essential controls and protocols for researchers studying CCR2-RA-[R].
Key Principles of Experimental Control
To obtain valid and interpretable data, every experiment should be designed to isolate the effect of the variable being tested—in this case, the inhibition of CCR2 by CCR2-RA-[R]. This requires a multi-faceted approach to controls.
-
Negative Controls : These are used to establish a baseline and to account for non-specific effects. They demonstrate that the experimental system does not produce a positive result in the absence of the specific treatment.[7][8]
-
Vehicle Control : This is arguably the most critical control. The vehicle is the solvent or formulation used to dissolve and administer the CCR2-RA-[R] antagonist, but without the active compound.[9][10] It is essential for ensuring that any observed effects are from the drug itself and not the delivery medium (e.g., DMSO, PEG, saline).[11][12] The vehicle control group should receive the exact same volume and concentration of the vehicle as the treatment group.[12]
-
Untreated/Naive Control : This group is not subjected to any treatment, including the vehicle. It provides a baseline for the normal physiological or cellular state.
-
Isotype Control : In experiments involving antibodies (e.g., flow cytometry for cell analysis or co-administration of a therapeutic antibody), an isotype control is necessary. This is an antibody with the same class and subclass as the primary antibody but lacks specificity for the target antigen, accounting for non-specific Fc receptor binding.[14][15][16][17]
-
-
Positive Controls : These are used to confirm that the experimental system is working as expected and is capable of producing a positive result.[7][8]
-
Ligand Stimulation (CCL2) : In functional assays, cells should be stimulated with the CCR2 ligand, CCL2, to induce a measurable response (e.g., migration, calcium flux). This confirms that the cells express functional CCR2 receptors. The antagonist's efficacy is then measured by its ability to block this CCL2-induced response.[18][19]
-
Structurally Unrelated CCR2 Antagonist : To ensure that an observed effect is due to CCR2 inhibition and not a unique off-target effect of the CCR2-RA-[R] chemical scaffold, a well-characterized, structurally different CCR2 antagonist can be used as a positive control for on-target inhibition.[19]
-
Data Presentation: Quantitative Analysis of CCR2 Antagonism
Quantitative data from in vitro assays are crucial for determining the potency of CCR2-RA-[R]. The half-maximal inhibitory concentration (IC50) is a key metric.
Table 1: Representative In Vitro Potency of CCR2 Antagonists
| Compound | Assay Type | Target Species | IC50 / Ki Value | Reference |
|---|---|---|---|---|
| CCR2-RA-[R] | Allosteric Antagonism | Human | 103 nM (IC50) | [5] |
| INCB3344 | Competitive Antagonism | Human | 5.2 nM (Ki) | [20] |
| CCX872 | Binding Affinity | Human | 3 nM (IC50) | [21] |
| CCX872 | Chemotaxis | Human | 32 nM (IC50) | [21] |
| JNJ-41443532 | Binding Affinity | Human | 37 nM (IC50) |[21] |
Table 2: Standard Control Groups for In Vitro and In Vivo Studies
| Study Type | Group | Treatment | Purpose |
|---|---|---|---|
| In Vitro | 1. Negative Control | Assay Medium Only | Baseline cell response (e.g., migration) without stimulus. |
| 2. Positive Control | CCL2 Ligand | Induce maximal CCR2-mediated response. Confirms system functionality. | |
| 3. Vehicle Control | Vehicle + CCL2 | Isolate the effect of the drug's solvent from the drug itself. | |
| 4. Test Group | CCR2-RA-[R] + CCL2 | Measure the inhibitory effect of the antagonist. | |
| 5. Target Validation | CCR2-/- Cells + CCL2 | Confirm the response is CCR2-dependent. | |
| In Vivo | 1. Naive/Healthy | Standard Diet/No Disease | Baseline physiological parameters. |
| 2. Disease Model | Disease Induction (e.g., HFD) | Induce pathology to test therapeutic effect. | |
| 3. Vehicle Control | Disease + Vehicle | Control for effects of the vehicle in the disease state. | |
| 4. Test Group | Disease + CCR2-RA-[R] | Measure the therapeutic effect of the antagonist. |
| | 5. Genetic Control | CCR2-/- Mice + Disease | Determine the contribution of CCR2 to the disease pathology. |
Visualized Pathways and Workflows
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay (Transwell System)
This functional assay assesses the ability of CCR2-RA-[R] to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.[18][19]
1. Materials:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cell line).
-
Assay Buffer: RPMI + 0.5% BSA.
-
Chemoattractant: Recombinant human CCL2.
-
Test Compound: CCR2-RA-[R] dissolved in DMSO, with final dilutions in Assay Buffer.
-
Vehicle: Same concentration of DMSO as the highest drug concentration, diluted in Assay Buffer.
-
96-well chemotaxis chamber with a 5 µm pore size polycarbonate membrane.
-
Detection Reagent: Calcein AM or similar viability stain.
-
Fluorescence plate reader.
2. Procedure:
-
Cell Preparation : Culture THP-1 cells to optimal density. Harvest, wash with Assay Buffer, and resuspend at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup (Lower Chamber) :
-
Negative Control : Add 150 µL of Assay Buffer.
-
Positive Control : Add 150 µL of CCL2 in Assay Buffer (at a pre-determined EC80 concentration, e.g., 10 ng/mL).
-
Vehicle Control : Add 150 µL of CCL2 + Vehicle.
-
Test Groups : Add 150 µL of CCL2 + serial dilutions of CCR2-RA-[R].
-
-
Cell Addition (Upper Chamber) : Place the transwell insert over the lower chamber. Add 50 µL of the prepared cell suspension to each upper chamber.
-
Incubation : Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification :
-
Carefully remove the transwell insert.
-
Add 15 µL of a cell lysis/staining buffer (e.g., Calcein AM) to the lower chamber.
-
Incubate for 30 minutes at 37°C.
-
Read the fluorescence on a plate reader with appropriate excitation/emission wavelengths.
-
-
Data Analysis :
-
Subtract the mean fluorescence of the Negative Control wells from all other wells.
-
Calculate the percent inhibition for each CCR2-RA-[R] concentration relative to the Vehicle Control group.
-
Plot the percent inhibition against the log concentration of CCR2-RA-[R] to determine the IC50 value using a non-linear regression model.
-
Protocol 2: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol evaluates the effect of CCR2-RA-[R] on metabolic parameters and inflammation in a mouse model of type 2 diabetes.[22][23][24]
1. Materials:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Diets: High-Fat Diet (HFD; e.g., 60% kcal from fat) and Standard Chow.
-
Test Compound: CCR2-RA-[R].
-
Vehicle: Appropriate formulation for the antagonist (e.g., 0.5% methylcellulose, 0.1% Tween 80 in water).
-
Equipment: Glucometer, insulin (B600854) ELISA kit, flow cytometry antibodies (e.g., Anti-CD11b, Anti-F4/80).
2. Procedure:
-
Disease Induction : Feed mice the HFD for 10-12 weeks to induce obesity and insulin resistance. A control group remains on standard chow.
-
Group Allocation : Randomize HFD-fed mice into two groups (n=8-10 per group):
-
Vehicle Control : Receives daily administration of the vehicle.
-
Treatment Group : Receives daily administration of CCR2-RA-[R] at a specified dose (e.g., 10 mg/kg).
-
-
Dosing : Administer the compound or vehicle daily via oral gavage for 4-8 weeks.
-
Metabolic Monitoring :
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose and insulin levels at baseline and at the end of the study.
-
Perform a glucose tolerance test (GTT) at the end of the study to assess insulin sensitivity.
-
-
Terminal Endpoint Analysis :
-
Isolate visceral adipose tissue and digest to create a single-cell suspension.
-
Perform flow cytometry to quantify inflammatory macrophage infiltration (e.g., CD11b+ F4/80+ cells).
-
Conduct histological analysis of liver and adipose tissue.
-
Data Analysis :
-
Compare the mean values of metabolic parameters (glucose, insulin, body weight) between the Vehicle Control and Treatment groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
Compare the percentage of inflammatory macrophages in adipose tissue between the groups. A significant reduction in the Treatment group compared to the Vehicle Control indicates efficacy.
-
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive and Negative Controls | Rockland [rockland.com]
- 8. bosterbio.com [bosterbio.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of CCL2 and CCR2 Chemokine / Receptor Deficiencies on Macrophage Recruitment and Continuous Glucose Monitoring in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.mblintl.com [resources.mblintl.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. ichor.bio [ichor.bio]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. openread.academy [openread.academy]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent results in CCR2-RA-[R] chemotaxis assays.
Welcome to the technical support center for CCR2-RA-[R] chemotaxis assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, ensuring consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a CCR2 antagonist chemotaxis assay?
A1: A CCR2 antagonist chemotaxis assay is a functional in vitro test to measure a compound's ability to block cell migration towards a chemoattractant, usually the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1).[1][2] The assay is based on the principle of chemotaxis, which is the directed movement of cells along a chemical gradient.[1] CCR2 is the main receptor for CCL2, and when activated, it triggers a signaling cascade that results in cell migration.[1] Antagonists prevent this interaction, thus stopping cell movement.[1]
Q2: What cell types are appropriate for this assay?
A2: The choice of cells is crucial and they must express the CCR2 receptor.[1][2] Commonly used cells include:
-
Primary monocytes: These are physiologically relevant as they naturally express CCR2 and are key in inflammatory responses.[1]
-
Cell lines: Immortalized cell lines that endogenously express CCR2, like the human monocytic cell line THP-1, are frequently used.[1][3][4] Other cell lines can also be engineered to express CCR2.
-
Macrophages: Primary macrophages or macrophage-like cell lines are also suitable.[1] It is essential to confirm CCR2 expression on your chosen cells before beginning the experiment.[1][2]
Q3: What are the essential positive and negative controls for this assay?
A3: Proper controls are fundamental for accurate data interpretation.[5]
-
Negative Control (Basal Migration): Cells migrating without a chemoattractant. This establishes the baseline for random cell movement.[1]
-
Positive Control (Chemotaxis): Cells migrating towards the chemoattractant (e.g., CCL2) without any antagonist. This confirms the cells are responsive and the assay is working.[1]
-
Vehicle Control: Cells treated with the solvent used to dissolve the antagonist (e.g., DMSO) to ensure the solvent itself doesn't affect cell migration.[1]
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent results in your CCR2-RA-[R] chemotaxis assays.
Problem 1: No or Low Cell Migration Towards Chemoattractant
If you observe minimal to no cell migration in your positive control wells, consider the following causes and solutions.
| Possible Cause | Recommended Solution |
| Low CCR2 Expression | Verify CCR2 expression on your cells using methods like flow cytometry or Western blotting. Cell lines can lose receptor expression over time and with repeated passaging.[1][6] |
| Poor Cell Health | Ensure cells are healthy and viable (>95%) before the assay. Use cells that are in the logarithmic growth phase. Allow cells to recover overnight after thawing before use.[1] |
| Inactive Chemoattractant | Ensure the chemoattractant (e.g., CCL2) is stored correctly and has not expired. Avoid repeated freeze-thaw cycles.[7] Prepare fresh dilutions for each experiment.[1] |
| Suboptimal Chemoattractant Concentration | Perform a dose-response curve to find the optimal concentration of the chemoattractant that induces maximal migration for your specific cell type.[3][8] |
| Incorrect Transwell Insert Pore Size | The membrane's pore size must be appropriate for your cell type. For monocytes and macrophages, a pore size of 3-8 µm is generally recommended.[1][9] |
| Insufficient Incubation Time | Optimize the incubation time for your cell type, which can typically range from 1 to 24 hours.[1][10] |
| Absence of a Proper Chemotactic Gradient | Ensure the chemoattractant is only in the lower chamber and the cells are in the upper chamber. Avoid air bubbles under the transwell insert which can disrupt the gradient.[1][11][12] |
Problem 2: High Background Migration (High Migration in Negative Control)
High background migration can obscure the specific chemotactic response, making it difficult to evaluate the antagonist's effect.
| Possible Cause | Recommended Solution |
| Presence of Chemoattractants in Serum | Fetal Bovine Serum (FBS) contains growth factors and chemokines that can induce migration. It is recommended to serum-starve the cells for several hours (e.g., 12-24 hours) before the assay and use serum-free or low-serum media during the assay.[1][6][13] |
| Overly Motile or Activated Cells | This can be an inherent characteristic of the cell line or due to recent passaging. Handle cells gently to avoid activation.[1] |
| Incorrect Assay Setup | Make sure the bottom of the Transwell insert is not touching the liquid in the lower chamber to prevent a wicking effect and non-specific migration.[1] |
| Cell Seeding Density Too High | An excessive number of cells can lead to oversaturation of the pores and inaccurate results. Optimize the cell seeding density through titration.[5][13] |
Problem 3: Antagonist Fails to Inhibit Cell Migration
When the test antagonist does not inhibit CCL2-induced cell migration, investigate these potential issues.
| Possible Cause | Recommended Solution |
| Incorrect Antagonist Concentration | The concentration of the antagonist needs to be optimized. Perform a dose-response curve to determine its IC50 (half-maximal inhibitory concentration).[1] |
| Antagonist Instability or Degradation | Check that the antagonist is stored correctly and has not expired. Prepare fresh dilutions for each experiment.[1] |
| Insufficient Pre-incubation Time | The antagonist needs adequate time to bind to the CCR2 receptors before cells are exposed to the chemoattractant. A pre-incubation period of 30-60 minutes is often recommended.[1][10] |
| High Chemoattractant Concentration | An excessively high concentration of CCL2 may outcompete the antagonist for receptor binding. Use the optimal, not an excessive, concentration of the chemoattractant determined from your dose-response curve.[1] |
| Low Antagonist Potency | The antagonist may have low potency for the CCR2 of the species being tested. For example, some CCR2 antagonists show poor activity at the rodent receptor.[1] |
Problem 4: Inconsistent and Irreproducible Results
Lack of reproducibility can be caused by minor variations in how the protocol is executed.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Number | Inaccurate cell counting leads to variability. Ensure a homogenous cell suspension before counting and seeding. Use a reliable cell counting method.[1][6] |
| Uneven Cell Seeding | Make sure cells are evenly distributed in the upper chamber of the Transwell insert.[1][8] |
| Variations in Assay Conditions | Maintain consistent incubation times, temperatures, and CO2 levels across all experiments.[1][8] |
| Edge Effects in Multi-well Plates | The outer wells of a plate are more prone to evaporation. To minimize this, avoid using the outermost wells or fill them with sterile water or media.[1] |
| Operator Variability | Standardize the protocol and ensure all users follow the exact same steps.[1] |
Experimental Protocols & Methodologies
Standard Transwell Chemotaxis Assay Protocol
This protocol provides a general framework for assessing a CCR2 antagonist. Optimization of cell number, chemoattractant concentration, and incubation time is crucial.[9][14]
1. Cell Preparation:
-
Culture CCR2-expressing cells (e.g., THP-1) to 70-80% confluency.[10]
-
The day before the assay, serum-starve the cells for 12-24 hours by switching to a low-serum (e.g., 0.5-1% FBS) or serum-free medium. This increases their responsiveness to the chemoattractant.[1][10]
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. Check for viability, which should be >95%.[1][10]
2. Antagonist Pre-treatment:
-
Incubate the cell suspension with various concentrations of the CCR2 antagonist (or vehicle control) for 30-60 minutes at 37°C.[1][10]
3. Assay Setup:
-
Add 600 µL of serum-free medium containing the optimal concentration of the chemoattractant (e.g., CCL2) to the lower wells of a 24-well plate.[10]
-
Include negative control wells with serum-free medium only.[10]
-
Carefully place the transwell inserts (e.g., 5 µm pore size for monocytes) into the wells, ensuring no air bubbles are trapped underneath.[9][10]
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.[10]
4. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined optimal time (e.g., 2-4 hours).[14][15]
5. Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.[10]
-
Fix the migrated cells on the bottom surface of the membrane (e.g., with methanol (B129727) or paraformaldehyde).[2][4]
-
Stain the migrated cells with a suitable stain, such as Crystal Violet or DAPI.[10]
-
Count the number of stained cells in several random fields of view under a microscope or elute the stain and measure the absorbance with a microplate reader.[10]
Visualizations
Experimental Workflow
Caption: Workflow for a CCR2 antagonist chemotaxis assay using a transwell system.
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling cascade leading to cell chemotaxis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. corning.com [corning.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. corning.com [corning.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CCR2-RA-[R] for Maximal CCR2 Inhibition
Welcome to the technical support center for the optimization of CCR2-RA-[R] concentration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving maximal inhibition of the C-C chemokine receptor type 2 (CCR2). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is CCR2-RA-[R] and how does it work?
A1: CCR2-RA-[R] is an allosteric antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] Unlike competitive antagonists that bind to the same site as the natural ligand (e.g., CCL2), CCR2-RA-[R] binds to a different site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation, even when the natural ligand is bound.[3] This allosteric mechanism effectively blocks the downstream signaling pathways initiated by CCR2 activation.[1]
Q2: What is the significance of inhibiting the CCL2/CCR2 signaling pathway?
A2: The CCL2/CCR2 signaling axis is a critical pathway in various physiological and pathological processes. It plays a central role in recruiting monocytes and macrophages to sites of inflammation.[4] Dysregulation of this pathway is implicated in a wide range of diseases, including inflammatory and autoimmune disorders, atherosclerosis, diabetic nephropathy, and cancer.[5][6][7] By inhibiting CCR2, the recruitment of these immune cells is reduced, thereby mitigating the inflammatory response and potentially halting disease progression.[8]
Q3: What are the key downstream signaling pathways activated by CCR2?
A3: Upon binding of its ligand, primarily CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), CCR2 activates several downstream signaling cascades. These include the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, the mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[4][5][9] These pathways regulate crucial cellular functions such as migration, survival, proliferation, and differentiation.[7][8]
Q4: What are some common in vitro assays to measure CCR2 inhibition?
A4: Several in vitro assays are commonly used to quantify the inhibitory activity of CCR2 antagonists. These include:
-
Radioligand Binding Assays: These assays measure the ability of the antagonist to displace a radiolabeled ligand from the CCR2 receptor, which helps in determining the binding affinity (Ki).[3][10]
-
Chemotaxis Assays: These functional assays assess the antagonist's ability to block the migration of CCR2-expressing cells (like monocytes) towards a chemoattractant, such as CCL2.[3][10][11]
-
Calcium Mobilization Assays: CCR2 activation leads to an increase in intracellular calcium levels. This assay measures the antagonist's capacity to inhibit this calcium flux upon CCL2 stimulation.[3][12]
Q5: Why do plasma CCL2 levels sometimes increase after administration of a CCR2 antagonist?
A5: A phenomenon observed in both preclinical and clinical studies is an elevation of CCL2 levels in the blood following treatment with CCR2 antagonists.[13] This is thought to be due to the antagonist blocking the CCR2-mediated uptake and clearance of CCL2 by cells, leading to its accumulation in the plasma.[13] This feedback mechanism is an important consideration when designing and interpreting in vivo studies.
Troubleshooting Guides
Issue 1: High variability or inconsistent results in the chemotaxis assay.
-
Question: My chemotaxis assay results show high variability between replicate wells and between experiments. What could be the cause?
-
Answer: High variability in chemotaxis assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure even cell distribution by using calibrated pipettes and visually inspecting the plates after seeding.[14]
-
Suboptimal CCL2 Concentration: The concentration of CCL2 is critical. If it's too high, it may overcome the antagonist's inhibitory effect. If it's too low, the migratory response will be weak. It is recommended to use a CCL2 concentration that elicits a submaximal response (EC80) to provide an adequate window for observing inhibition.[14]
-
Inaccurate Antagonist Dilutions: Prepare fresh serial dilutions of CCR2-RA-[R] for each experiment from a validated stock solution. Use low-binding plates and tips to prevent the compound from adhering to plastic surfaces.[14]
-
Variable Incubation Times: Strictly adhere to the optimized incubation times for both antagonist pre-incubation and cell migration.[14]
-
Issue 2: The calculated IC50 value for CCR2-RA-[R] is significantly different from the expected value.
-
Question: The IC50 value I've determined for CCR2-RA-[R] is much higher/lower than the reported 103 nM. Why is this happening?
-
Answer: Discrepancies in IC50 values can be attributed to several experimental variables:
-
Assay System Differences: The IC50 value is highly dependent on the specific assay conditions. Factors such as the cell line used (and its CCR2 expression level), the specific agonist (e.g., CCL2), agonist concentration, and the assay readout can all influence the apparent potency of the antagonist.[14]
-
Cell Passage Number: Use cells within a consistent and defined passage number range for all experiments to ensure stable receptor expression levels.[15]
-
Vehicle Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or function.
-
Issue 3: Lack of efficacy of the CCR2 antagonist in an in vivo model.
-
Question: I'm not observing the expected therapeutic effect of the CCR2 antagonist in my animal model. What should I investigate?
-
Answer: A lack of in vivo efficacy can be due to several reasons:
-
Suboptimal Dosage or Frequency: The dose may be too low to achieve sufficient receptor occupancy at the target tissue, or the dosing frequency may be inadequate for compounds with a short half-life.[11] For example, the CCR2 antagonist RS102895, which has a short half-life of about 1 hour, required administration every 6 hours to maintain effective plasma concentrations.[16][17] A pilot pharmacokinetic/pharmacodynamic (PK/PD) study is recommended to determine the optimal dosing regimen.[18]
-
Species-Specific Differences: The antagonist may exhibit different affinities for the CCR2 receptor across different species. Verify the potency of your antagonist against the specific species' receptor you are using.[11]
-
Redundancy in the Chemokine System: Other chemokine pathways might be compensating for the blocked CCR2 pathway in your disease model.[11]
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of various CCR2 antagonists based on published data. This allows for a comparative overview of their in vitro efficacy.
| Compound | Assay Type | Cell Line/System | Potency (IC50) | Reference |
| CCR2-RA-[R] | Allosteric Antagonism | Not specified | 103 nM | [1] |
| RS102895 | Monocyte Migration | Mouse Thioglycollate-elicited Monocytes | ~20 ng/mL | [16] |
| CAS 445479-97-0 | Cell Proliferation | A549 (NSCLC cells) | 0-20 nM | [19] |
| CCR2 antagonist 4 | Chemotaxis | Not specified | 24 nM | [11] |
| CCR2 antagonist 4 | CCR2b Binding | Not specified | 180 nM | [11] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be interpreted within that context.
Experimental Protocols
In Vitro Chemotaxis Assay
Objective: To determine the IC50 value of CCR2-RA-[R] by measuring its ability to inhibit CCL2-induced migration of CCR2-expressing cells.
Materials:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cell line)
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS
-
Serum-free medium
-
Recombinant human CCL2
-
CCR2-RA-[R]
-
Vehicle (e.g., DMSO)
-
Transwell migration system (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size for monocytes)
-
Cell staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation: Culture THP-1 cells until they reach the desired confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[14]
-
Antagonist Pre-incubation: In a separate plate, pre-incubate the cell suspension with various concentrations of CCR2-RA-[R] (e.g., 1 pM to 10 µM) or vehicle control for 30-60 minutes at 37°C.[14]
-
Assay Setup:
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.[11]
-
Cell Quantification:
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[12]
-
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of CCR2-RA-[R] for the CCR2 receptor.
Materials:
-
Cell membranes from cells expressing CCR2 (e.g., U2OS-CCR2)[3]
-
Radiolabeled CCR2 ligand (e.g., [³H]-CCR2-RA-[R] or [¹²⁵I]-CCL2)[3]
-
CCR2-RA-[R]
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a constant concentration of the radiolabeled ligand, and varying concentrations of unlabeled CCR2-RA-[R].[3]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]
-
Separation and Detection:
-
Data Analysis:
-
Determine the concentration of CCR2-RA-[R] that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Visualizations
Caption: Simplified CCR2 signaling pathway and the point of inhibition by CCR2-RA-[R].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of CCR2-RA-[R] in aqueous buffers.
Welcome to the technical support center for CCR2-RA-[R]. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the handling and solubility of this compound in aqueous buffers for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing initial stock solutions of CCR2-RA-[R]?
A1: Due to its hydrophobic nature, CCR2-RA-[R] is practically insoluble in water.[1] The recommended solvent for preparing a primary stock solution is high-purity dimethyl sulfoxide (B87167) (DMSO).[2][3] DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and non-polar molecules.[2] For best practices, use anhydrous, cell-culture grade DMSO to prepare stock solutions at a concentration of 10-50 mM. Sonicate briefly if necessary to ensure complete dissolution.[4][5]
Q2: I observed precipitation when I diluted my DMSO stock solution of CCR2-RA-[R] into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "shock precipitation," which occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower.[5][6] To prevent this, consider the following strategies:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of CCR2-RA-[R] in your assay to stay below its aqueous solubility limit.[6]
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions in DMSO before the final dilution into the aqueous buffer.[5]
-
Modify Dilution Technique: Add the DMSO stock solution to the aqueous buffer slowly, drop-by-drop, while vortexing or stirring to facilitate mixing and prevent localized high concentrations.[5]
-
Use Co-solvents or Excipients: Incorporating co-solvents like PEG300, or surfactants such as Tween-80, in the final buffer can help maintain compound solubility.[6] Cyclodextrins can also be employed to form inclusion complexes that enhance aqueous solubility.[1][6]
Q3: How does pH affect the solubility of CCR2-RA-[R]?
A3: Most small-molecule kinase and receptor antagonists are weakly basic compounds.[1][7] Their solubility in aqueous buffers is highly pH-dependent.[7] For a weakly basic compound like CCR2-RA-[R], solubility is generally higher in acidic conditions (lower pH) where the molecule becomes protonated and thus more polar.[3][8] Conversely, as the pH increases towards neutral and alkaline conditions, the compound becomes deprotonated (unionized), less polar, and its aqueous solubility significantly decreases.[3] It is crucial to determine the optimal pH range for your specific experimental buffer.
Q4: Can I warm the buffer to help dissolve CCR2-RA-[R]?
A4: Gentle warming of the aqueous buffer (e.g., to 37°C) can sometimes help dissolve the compound.[6] However, you must first verify the thermal stability of CCR2-RA-[R], as excessive heat can lead to degradation.[6]
Troubleshooting Guide
This section provides a structured approach to resolving common solubility issues.
Issue: Precipitate observed in aqueous buffer after dilution from DMSO stock.
This is the most frequently encountered problem. The workflow below will help you systematically troubleshoot the issue.
Issue: Inconsistent results or lower-than-expected potency in bioassays.
Low aqueous solubility can lead to variable data and underestimated activity.[4]
-
Cause: The actual concentration of the compound in solution may be lower than the nominal concentration due to micro-precipitation or adsorption to plasticware.[5]
-
Solution:
-
Confirm Dissolution: After preparing the stock solution in DMSO, visually inspect it for any undissolved particulate matter. Sonicate if necessary.[5]
-
Use Low-Binding Plastics: Hydrophobic compounds can adsorb to standard polypropylene (B1209903) plates and tips. Use low-binding plasticware to minimize this effect.[5]
-
Include BSA: Adding a low concentration of Bovine Serum Albumin (BSA, e.g., 0.01-0.1%) to the assay buffer can help prevent non-specific binding to plastic surfaces.
-
Re-evaluate Solubility: Perform a kinetic solubility assessment (see Protocol 2) in your specific assay buffer to understand the solubility limit under your experimental conditions.[6]
-
Data & Protocols
Data Presentation
The solubility of CCR2-RA-[R] is dependent on the solvent system used. The following tables provide reference data for solubility in common organic solvents and the effect of pH on aqueous solubility.
Table 1: Solubility of CCR2-RA-[R] in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
|---|---|---|
| DMSO | > 50 | > 100 |
| Ethanol | ~2.1 | ~4.2 |
| Methanol | ~2.0 | ~4.0 |
| PEG400 | ~2.6 | ~5.2 |
Data is based on typical values for poorly soluble small molecule inhibitors and should be confirmed experimentally.[3]
Table 2: pH-Dependent Aqueous Solubility of CCR2-RA-[R]
| Buffer pH | Aqueous Solubility (µg/mL) | Molar Solubility (µM) |
|---|---|---|
| 4.0 | 50.0 | 100 |
| 5.0 | 25.8 | 51.6 |
| 6.0 | 5.1 | 10.2 |
| 7.4 | < 1.0 | < 2.0 |
| 8.0 | < 0.5 | < 1.0 |
This demonstrates the increased solubility of a typical weakly basic compound at a lower pH.[3][8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: CCR2-RA-[R] powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes, sonicator.
-
Procedure: a. Weigh the required amount of CCR2-RA-[R] powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. c. Vortex the tube for 30-60 seconds to mix. d. Place the tube in a bath sonicator for 5-10 minutes to ensure complete dissolution.[4] e. Visually inspect the solution to confirm there is no undissolved material. f. Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol determines the concentration at which the compound begins to precipitate from a solution when diluted from a DMSO stock.[6]
-
Materials: 10 mM CCR2-RA-[R] in DMSO, aqueous buffer of choice (e.g., PBS, pH 7.4), 96-well clear-bottom plate, multichannel pipette, plate reader capable of measuring turbidity (absorbance at ~620 nm).
-
Workflow:
-
Analysis: The kinetic solubility limit is the concentration at which a significant increase in absorbance is observed compared to the buffer/DMSO control wells. This indicates the formation of a precipitate. Working at concentrations below this limit in your experiments is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of CCR2-RA-[R] in Cellular Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the allosteric CCR2 antagonist, CCR2-RA-[R]. This resource is designed to provide guidance on minimizing and troubleshooting potential off-target effects in your cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is CCR2-RA-[R] and what is its primary mechanism of action?
A1: CCR2-RA-[R] is a potent allosteric antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] Unlike orthosteric antagonists that bind to the same site as the natural ligand (e.g., CCL2), CCR2-RA-[R] binds to a distinct, intracellular site on the receptor.[4][5][6] This binding non-competitively inhibits CCR2 activation by preventing the conformational changes required for G-protein binding and subsequent downstream signaling.[2][5][6]
Q2: What are the known off-target interactions of CCR2-RA-[R]?
A2: While comprehensive public data on the off-target profile of CCR2-RA-[R] is limited, its selectivity against the closely related chemokine receptor CCR5 has been determined. The pK_D (a measure of binding affinity) for CCR2 is 8.8, while for CCR5 it is 7.0, indicating a significant selectivity for CCR2.[2]
Q3: What are common off-target liabilities for small molecule CCR2 antagonists in general?
A3: Generally, small molecule antagonists targeting chemokine receptors may exhibit off-target effects on ion channels, such as the hERG potassium channel (which can have cardiotoxic implications), and cytochrome P450 (CYP) enzymes (potentially leading to drug-drug interactions).[7][8] It is advisable to consider these potential interactions when designing and interpreting experiments with any novel small molecule inhibitor.
Q4: How can I distinguish between on-target CCR2 inhibition and off-target effects in my experiments?
A4: To determine if an observed cellular phenotype is a result of CCR2 inhibition or an off-target effect, a multi-pronged approach is recommended:
-
Use a structurally unrelated CCR2 antagonist: Testing a different CCR2 antagonist with a distinct chemical structure can help confirm if the observed effect is due to on-target inhibition. If both compounds produce the same result, it is more likely to be a true CCR2-mediated phenomenon.[7]
-
Utilize CCR2-negative cells: As a crucial negative control, test CCR2-RA-[R] in a cell line that does not express CCR2. If the compound elicits the same response in these cells, the effect is likely off-target.
-
Rescue experiments: If the downstream signaling pathway of CCR2 is known in your cell type, attempt to "rescue" the phenotype by modulating a downstream component of the pathway.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Viability
Possible Cause:
-
Off-target activity: The compound may be interacting with other cellular targets that regulate cell survival.
-
Compound precipitation: At high concentrations, the compound may precipitate out of solution, leading to non-specific cellular stress and death.
-
Solvent toxicity: The solvent used to dissolve CCR2-RA-[R] (e.g., DMSO) may be present at a toxic concentration.
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity: Use a broad range of CCR2-RA-[R] concentrations to determine the cytotoxic IC50 value. This will help identify a therapeutic window where the compound is effective without causing significant cell death.
-
Visually inspect for precipitate: Before and after adding the compound to your cell culture, inspect the wells under a microscope for any signs of precipitation.
-
Optimize solvent concentration: Ensure the final concentration of the solvent in your culture medium is below the threshold for toxicity (typically <0.1% for DMSO).
-
Use alternative cytotoxicity assays: Employ multiple assays that measure different aspects of cell death (e.g., apoptosis via caspase activity, necrosis via LDH release) to gain a clearer understanding of the mechanism of any observed toxicity.
Issue 2: Inconsistent IC50 Values Across Different Assays or Cell Lines
Possible Cause:
-
Differences in CCR2 expression and signaling: The level of CCR2 expression and the efficiency of its downstream signaling can vary between cell types, affecting the apparent potency of an antagonist.[7]
-
Assay-dependent variability: The IC50 value is highly dependent on the specific experimental conditions of the assay being used (e.g., agonist concentration, incubation time).
-
Allosteric mechanism of action: As an allosteric modulator, the inhibitory effect of CCR2-RA-[R] can be influenced by the concentration of the orthosteric ligand (CCL2) in a non-competitive manner.
Troubleshooting Steps:
-
Quantify CCR2 expression: Use techniques like flow cytometry or Western blotting to confirm and quantify CCR2 expression levels in the cell lines being used.
-
Standardize assay conditions: Maintain consistent experimental parameters, including cell density, agonist concentration (ideally at EC80 for inhibition assays), and incubation times.
-
Characterize functional response: Perform a functional assay, such as a calcium flux or chemotaxis assay, to confirm that CCR2 is functionally coupled to its signaling pathway in your cell system.
Data Presentation
Table 1: Quantitative Data for CCR2-RA-[R]
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CCR2 Antagonism) | 103 nM | Not specified | [1][2][3][9] |
| pIC50 ([¹²⁵I]-CCL2 displacement) | 6.1 | CCR2-expressing membranes | [2] |
| pK_D (CCR2) | 8.8 ± 0.1 | CCR2-expressing membranes | [2] |
| pK_D (CCR5) | 7.0 ± 0.1 | CCR5-expressing membranes | [2] |
| IC50 ([³⁵S]GTPγS binding inhibition) | 24 nM | U2OS membranes expressing CCR2 | [3] |
| IC50 (β-arrestin recruitment inhibition) | 25 nM | U2OS cells expressing CCR2 | [3] |
Table 2: Template for Off-Target Selectivity Profiling of CCR2-RA-[R]
Specific quantitative off-target data for CCR2-RA-[R] is not broadly available in the public domain. Researchers are encouraged to perform their own selectivity profiling. This table provides a template for how such data could be presented.
| Target Class | Target | Assay Type | IC50 / % Inhibition @ [Conc.] |
| Chemokine Receptors | CCR5 | Radioligand Binding | pK_D = 7.0 |
| CCR1 | e.g., Radioligand Binding | Data not available | |
| CXCR4 | e.g., Radioligand Binding | Data not available | |
| Ion Channels | hERG | e.g., Patch Clamp | Data not available |
| Nav1.5 | e.g., Patch Clamp | Data not available | |
| Cav1.2 | e.g., Patch Clamp | Data not available | |
| Enzymes | CYP3A4 | e.g., Inhibition Assay | Data not available |
| CYP2D6 | e.g., Inhibition Assay | Data not available |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
Objective: To determine the effect of CCR2-RA-[R] on cell viability and proliferation.
Materials:
-
CCR2-expressing cells (e.g., A549)
-
96-well cell culture plates
-
Complete culture medium
-
Serum-free or low-serum medium
-
CCR2-RA-[R] stock solution (in DMSO)
-
Recombinant human CCL2
-
WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed 3,000 cells per well in a 96-well plate with 100 µL of complete culture medium. Incubate at 37°C and 5% CO₂ for 48 hours.
-
Serum Starvation: After 48 hours, replace the medium with 100 µL of serum-free or low-serum medium and incubate for 12 hours.
-
Antagonist Treatment: Prepare serial dilutions of CCR2-RA-[R] in low-serum medium. Add the antagonist solutions to the respective wells and incubate for 30 minutes to 2 hours.
-
CCL2 Stimulation: Add CCL2 to the appropriate wells at a final concentration known to induce a proliferative response (e.g., 50 ng/mL). Include wells with antagonist alone, CCL2 alone, and vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
Protocol 2: Transwell Chemotaxis Assay
Objective: To evaluate the inhibitory effect of CCR2-RA-[R] on CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., THP-1)
-
24-well plate with Transwell inserts (e.g., 5 µm pore size)
-
Serum-free medium
-
CCR2-RA-[R] stock solution (in DMSO)
-
Recombinant human CCL2
-
Fixing and staining solutions (e.g., methanol (B129727) and crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend the cells in serum-free medium at a density of 1 x 10⁶ cells/mL.
-
Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of CCR2-RA-[R] or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Add 600 µL of serum-free medium containing a chemoattractant concentration of CCL2 (e.g., 50 ng/mL) to the lower chamber of the 24-well plate. Place the Transwell insert into the well.
-
Cell Seeding: Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 4-24 hours at 37°C and 5% CO₂.
-
Quantification of Migration:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol, and then stain with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Mandatory Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of CCR2-RA-[R].
Caption: Logical workflow for distinguishing on-target vs. off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Functional inhibition of chemokine receptor CCR2 by dicer-substrate-siRNA prevents pain development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Best practices for storing and handling CCR2-RA-[R] to maintain stability.
This technical support center provides best practices for storing and handling CCR2-RA-[R] to maintain its stability and ensure reliable experimental outcomes. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of CCR2-RA-[R]?
A1: For long-term stability, the solid form of CCR2-RA-[R] should be stored at -20°C, where it can remain stable for up to 3 years. For short-term storage, it can be kept at 4°C for up to 2 years.
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, it is recommended to use a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol. Allow the powdered CCR2-RA-[R] to equilibrate to room temperature before opening the vial to prevent moisture condensation. Add the desired volume of solvent to the vial and vortex until the compound is completely dissolved.
Q3: How should I store stock solutions of CCR2-RA-[R]?
A3: Stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. For optimal stability, store these aliquots at -80°C, where they can be stable for up to 2 years. For shorter-term storage, -20°C is acceptable for up to 1 year.[1]
Q4: Is CCR2-RA-[R] stable in aqueous media for cell culture experiments?
A4: The stability of small molecule inhibitors like CCR2-RA-[R] can be limited in aqueous media. It is best practice to prepare fresh working solutions from the frozen stock solution for each experiment. When diluting the stock solution into cell culture media, ensure the final solvent concentration (e.g., DMSO) is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: What are the known solubilities for CCR2-RA-[R] in common solvents?
A5: The solubility of CCR2-RA-[R] varies depending on the solvent. Here are some approximate solubilities:
Storage and Handling Data Summary
| Form | Storage Temperature | Stability Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Recommended for long-term storage.[2] |
| 4°C | 2 years | Suitable for shorter-term storage.[1] | |
| Room Temperature | Varies | Shipped at room temperature in the continental US; may vary elsewhere.[2] | |
| In Solvent | -80°C | 2 years | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | 1 year | Suitable for shorter-term storage of aliquots.[1] |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause 1: Compound Degradation. CCR2-RA-[R] solutions, especially in aqueous media, can be unstable over time.
-
Solution: Always prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution: Aliquot the stock solution into single-use volumes upon preparation to minimize the number of times the main stock is thawed.
-
-
Possible Cause 3: Adsorption to Plastics. Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
-
Solution: Consider using low-adhesion microplates and pipette tips, especially for low-concentration solutions.
-
Issue 2: Precipitation of the compound in cell culture media.
-
Possible Cause 1: Poor Solubility. The final concentration of CCR2-RA-[R] in the aqueous cell culture medium may exceed its solubility limit.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility, but still within a non-toxic range for your cells (typically <0.5%). You may need to optimize the final concentration of the compound.
-
-
Possible Cause 2: Interaction with Media Components. Components in the cell culture media, such as serum proteins, may interact with the compound and cause it to precipitate.
-
Solution: Test the solubility of CCR2-RA-[R] in your specific cell culture medium before performing the experiment. A brief centrifugation of the prepared medium can help identify any precipitate.
-
Issue 3: High background or off-target effects observed.
-
Possible Cause 1: High Compound Concentration. Using a concentration of CCR2-RA-[R] that is too high can lead to non-specific effects.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific assay and cell type.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be toxic to the cells, leading to unexpected results.
-
Solution: Always include a vehicle control (media with the same final concentration of solvent) in your experiments to assess the effect of the solvent alone.
-
Experimental Protocols
Radioligand Binding Assay
This assay measures the ability of CCR2-RA-[R] to displace a radiolabeled ligand from the CCR2 receptor, providing information on its binding affinity.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human CCR2 receptor (e.g., HEK293 or U2OS cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable binding buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled CCR2 ligand (e.g., [³H]CCR2-RA-[R] or [¹²⁵I]CCL2), and varying concentrations of unlabeled CCR2-RA-[R].
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with an ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the CCR2-RA-[R] concentration.
-
Determine the IC₅₀ value (the concentration of CCR2-RA-[R] that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Chemotaxis Assay
This functional assay assesses the ability of CCR2-RA-[R] to inhibit the migration of CCR2-expressing cells towards a chemoattractant, such as CCL2.
Methodology:
-
Cell Preparation:
-
Use a CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.
-
Harvest the cells and resuspend them in a serum-free or low-serum medium at a specific density (e.g., 1 x 10⁶ cells/mL).
-
-
Assay Setup (Transwell System):
-
Use a chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).
-
In the lower chamber, add medium containing a chemoattractant like CCL2 at a concentration that induces maximal chemotaxis.
-
In the upper chamber, add the cell suspension that has been pre-incubated with varying concentrations of CCR2-RA-[R] or a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient for cell migration (typically 2-4 hours, but may need optimization depending on the cell type).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).
-
Count the number of migrated cells in several fields of view under a microscope or quantify the eluted stain using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of CCR2-RA-[R] relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the CCR2-RA-[R] concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for proper storage and handling of CCR2-RA-[R].
Caption: Simplified CCR2 signaling pathway and the inhibitory action of CCR2-RA-[R].
References
How to control for vehicle effects when using CCR2-RA-[R] in vitro.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of CCR2-RA-[R] in in vitro settings, with a specific focus on controlling for potential vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is CCR2-RA-[R] and what is its mechanism of action?
A1: CCR2-RA-[R] is a potent and selective allosteric antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] It functions by binding to a site on the receptor that is distinct from the binding site of the natural ligand, CCL2. This non-competitive inhibition blocks the conformational changes in the receptor that are necessary for downstream signaling, thereby preventing cellular responses such as migration and proliferation mediated by the CCL2/CCR2 axis.[1][3]
Q2: What is a "vehicle" in the context of in vitro experiments, and why is a vehicle control necessary?
A2: A vehicle is the solvent or carrier used to dissolve a compound, such as CCR2-RA-[R], for use in an in vitro assay. A vehicle control is an essential experimental control where the cells are treated with the same concentration of the vehicle alone (without the compound of interest). This is crucial to ensure that any observed effects are due to the compound itself and not the solvent.
Q3: What is the recommended vehicle for dissolving CCR2-RA-[R]?
A3: Based on solubility data, Dimethyl Sulfoxide (B87167) (DMSO) is a highly effective solvent for CCR2-RA-[R].[3][4] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer.
Q4: Can the vehicle itself affect my experimental results?
A4: Yes, vehicles like DMSO and ethanol (B145695) can have direct effects on cells, especially at higher concentrations. These effects can include cytotoxicity, altered cell proliferation, and even changes in cell migration.[5][6][7][8] Therefore, it is critical to use a vehicle control and to keep the final concentration of the vehicle as low as possible and consistent across all experimental and control groups.
Troubleshooting Guide: Vehicle-Related Issues
This guide addresses specific issues that may arise due to vehicle effects when using CCR2-RA-[R] in vitro.
Issue 1: My vehicle control group shows a significant difference compared to the untreated (naïve) control group.
-
Possible Cause: The concentration of the vehicle is high enough to elicit a biological response in your specific cell type or assay.
-
Troubleshooting Steps:
-
Determine the No-Observable-Effect Level (NOEL) of the Vehicle:
-
Perform a dose-response experiment with the vehicle alone (e.g., DMSO at 0.01%, 0.1%, 0.5%, 1%).
-
Assess the endpoint of your primary assay (e.g., cell viability, migration).
-
Identify the highest concentration of the vehicle that does not cause a significant effect compared to the untreated control.
-
-
Lower the Vehicle Concentration: If possible, adjust your CCR2-RA-[R] stock concentration to allow for a final vehicle concentration that is at or below the determined NOEL.
-
Switch Vehicles: If lowering the concentration is not feasible due to the solubility of CCR2-RA-[R], consider testing an alternative solvent like ethanol, being mindful of its own potential effects.[7]
-
Data Analysis: If a vehicle effect is unavoidable, the primary comparison for assessing the effect of CCR2-RA-[R] should be between the CCR2-RA-[R]-treated group and the vehicle control group, not the untreated control.
-
Issue 2: Inconsistent results or high variability in my CCR2-RA-[R] experiments.
-
Possible Cause: Inconsistent final vehicle concentrations across wells or experiments, or degradation of the compound in the prepared solutions.
-
Troubleshooting Steps:
-
Standardize Dilution Procedures: Ensure that the same volume of the vehicle (containing CCR2-RA-[R] or as a control) is added to all relevant wells.
-
Prepare Fresh Solutions: As noted, solutions of CCR2-RA-[R] can be unstable.[2] It is recommended to prepare fresh dilutions from your stock solution for each experiment.
-
Proper Mixing: When diluting the DMSO stock in aqueous media, add the stock solution dropwise while vortexing or stirring to prevent precipitation of the compound.
-
Issue 3: I am observing an effect of CCR2-RA-[R] that is not consistent with CCR2 antagonism in my cell line.
-
Possible Cause: The observed effect may be an off-target effect of the compound or a non-specific effect of the vehicle.
-
Troubleshooting Steps:
-
Confirm CCR2 Expression and Function: Verify that your cell line expresses functional CCR2 receptors. This can be done through techniques like flow cytometry or a functional assay (e.g., calcium flux in response to CCL2).
-
Use a Structurally Unrelated CCR2 Antagonist: To confirm that the observed effect is mediated by CCR2, test a different CCR2 antagonist with a distinct chemical structure.
-
Stringent Vehicle Control: Re-evaluate your vehicle control to ensure that the observed phenotype is not a subtle effect of the solvent.
-
Quantitative Data Summary
The following tables provide a summary of solubility and potency data for CCR2-RA-[R].
Table 1: Solubility of CCR2-RA-[R]
| Vehicle | Solubility | Reference |
| DMSO | ≥ 125 mg/mL (355.32 mM) | [3] |
| DMF | 30 mg/mL | [4] |
| Ethanol | 1 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |
| Water | < 0.1 mg/mL | [3] |
Table 2: In Vitro Potency of CCR2-RA-[R]
| Assay | Parameter | Value | Cell Line/System | Reference |
| Allosteric Antagonism | IC50 | 103 nM | - | [1][2] |
| [¹²⁵I]CCL2 Displacement | pIC50 | 6.1 | CCR2-expressing cells | [1][3] |
| [³⁵S]GTPγS Binding | IC50 | 24 nM | U2OS membranes expressing CCR2 | [4] |
| β-arrestin Recruitment | IC50 | 25 nM | U2OS cells expressing CCR2 | [4] |
Table 3: Recommended Maximum Vehicle Concentrations in In Vitro Assays
| Vehicle | Recommended Max. Concentration (v/v) | Potential Effects at Higher Concentrations | References |
| DMSO | < 0.5% | Cytotoxicity, altered proliferation, and migration | [5][6][8] |
| Ethanol | < 0.1% | Altered cell migration and invasion | [7][9] |
Experimental Protocols
Protocol 1: Preparation of CCR2-RA-[R] Stock and Working Solutions
-
Stock Solution (10 mM):
-
Dissolve the appropriate amount of CCR2-RA-[R] powder in high-quality, sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C to minimize freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile, serum-free, or low-serum cell culture medium to achieve the desired final concentrations.
-
Crucially, prepare the vehicle control by performing the same serial dilutions with DMSO alone. This ensures that each experimental concentration of CCR2-RA-[R] has a corresponding vehicle control with the exact same final concentration of DMSO.
-
Protocol 2: In Vitro Chemotaxis Assay (Transwell Assay)
-
Cell Preparation:
-
Use a cell line that endogenously expresses CCR2 (e.g., THP-1 monocytes) or a cell line stably transfected with human CCR2.
-
Wash the cells with serum-free assay buffer (e.g., RPMI with 0.5% BSA) and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
-
Antagonist Pre-incubation:
-
In separate tubes, pre-incubate the cell suspension with various concentrations of CCR2-RA-[R] or the corresponding vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Use a multi-well chemotaxis plate (e.g., 96-well with a 5 µm pore size membrane).
-
Add CCL2 (chemoattractant) to the lower wells of the plate at a concentration that induces sub-maximal migration (e.g., 10-50 ng/mL).
-
Add the pre-incubated cell suspensions to the upper wells.
-
Include the following controls:
-
Negative Control: Cells with no CCL2 in the lower chamber.
-
Positive Control: Cells with CCL2 in the lower chamber (no antagonist).
-
Vehicle Controls: Cells pre-incubated with each concentration of the vehicle, with CCL2 in the lower chamber.
-
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification:
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each CCR2-RA-[R] concentration relative to its corresponding vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of CCR2-RA-[R].
Caption: Logical workflow for a properly controlled in vitro experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CCR2-RA-[R] | 512177-83-2 | Chemokine Receptor | MOLNOVA [molnova.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The influence of ethanol on cell membrane fluidity, migration, and invasion of murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CCR2-RA-[R] Receptor Binding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation time and other critical parameters for CCR2-RA-[R] in receptor binding studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a CCR2-RA-[R] binding assay?
A1: The optimal incubation time is the time required for the binding reaction to reach equilibrium. This can vary depending on the assay temperature, concentration of the radioligand, and the affinity of the ligand for the receptor. For CCR2 competitive binding assays, incubation times typically range from 60 to 120 minutes at room temperature (25°C) or 30°C.[1][2][3] It is crucial to determine the time to equilibrium empirically for your specific assay conditions by performing a time-course experiment.
Q2: How do I determine if my binding assay has reached equilibrium?
A2: To determine if equilibrium has been reached, you should perform an association kinetics experiment. In this experiment, the specific binding of the radioligand is measured at various time points until a plateau is observed, indicating that the rates of association and dissociation have become equal.
Q3: What are the key differences between competitive and allosteric CCR2 antagonists, and how might this affect my binding assay?
A3: Competitive antagonists bind to the same site as the endogenous ligand (e.g., CCL2), directly blocking its binding. Allosteric antagonists, such as CCR2-RA, bind to a distinct site on the receptor, inducing a conformational change that inhibits ligand binding or signaling.[4] This can affect the binding kinetics and the shape of the competition curve. For example, CCR2-RA has been shown to exhibit a noncompetitive or allosteric mode of inhibition.[4]
Q4: Are there species-specific differences I should be aware of when working with CCR2 antagonists?
A4: Yes, this is a critical consideration. The amino acid sequences of human and rodent CCR2 receptors are not identical, particularly within the binding pockets for small molecule antagonists. This can lead to significant differences in binding affinity and potency of the antagonist. It is essential to validate the activity of your CCR2-RA-[R] on the specific species' receptor you are using in your studies.
Troubleshooting Guides
Issue 1: High Non-Specific Binding
High non-specific binding can obscure the specific binding signal, leading to inaccurate results.
| Possible Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Optimize the radioligand concentration. A concentration at or below the dissociation constant (Kd) is generally recommended.[5] |
| Insufficient washing. | Increase the number and volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.[2] |
| Issues with cell membrane preparation. | Ensure the cell membrane preparation is of high quality, has been properly stored, and is free of endogenous ligands. Use a lower concentration of membrane protein in the assay. |
| Radioligand degradation. | Use a fresh batch of radioligand and ensure it is stored correctly to prevent degradation. |
Issue 2: Low Specific Binding
Low specific binding can make it difficult to obtain a reliable signal.
| Possible Cause | Troubleshooting Step |
| Low receptor expression in the chosen cell line. | Use a cell line with higher CCR2 expression or increase the amount of membrane protein per well. Verify receptor expression levels using techniques like flow cytometry or western blotting.[5] |
| Degradation of the radioligand. | Use a fresh batch of radioligand and store it appropriately.[5] |
| Incubation time is too short. | Ensure the binding reaction has reached equilibrium by performing a time-course experiment. |
| Incorrect assay buffer composition. | Ensure the assay buffer has the correct pH and ionic strength.[5] |
Issue 3: Inconsistent Results Between Experiments
Variability between experiments can compromise the reliability of your data.
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number. | Use cells within a defined passage number range for all experiments, as receptor expression can change with excessive passaging.[5][6] |
| Inconsistent incubation times or temperatures. | Strictly adhere to the established incubation times and temperatures for all experiments.[5][6] |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy.[5] |
| Inaccurate serial dilutions. | Prepare fresh serial dilutions of the antagonist for each experiment from a validated stock solution.[6] |
Experimental Protocols
CCR2 Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound (e.g., CCR2-RA-[R]) by measuring its ability to compete with a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) for binding to CCR2 expressed on cell membranes.[1]
Materials:
-
CCR2-expressing cell membranes
-
Radiolabeled CCR2 ligand (e.g., [125I]-CCL2)
-
Unlabeled CCR2 ligand (for non-specific binding)
-
Test compound (CCR2-RA-[R])
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)[7]
-
Wash Buffer (ice-cold)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound. The radiolabeled ligand should be diluted in Assay Buffer to a final concentration around its Kd value.[1]
-
Assay Plate Setup: In a 96-well filter plate, add the following to each well:
-
Incubation: Seal the plate and incubate for 60-120 minutes at room temperature with gentle shaking to allow the binding to reach equilibrium.[1][7]
-
Filtration and Washing: Terminate the reaction by rapid vacuum filtration. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[1][2]
-
Radioactivity Measurement: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[8]
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of CCR2-RA-[R].
Caption: Workflow for a typical CCR2 competitive receptor binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges with CCR2-RA-[R] Delivery in Animal Models
Welcome to the technical support center for CCR2-RA-[R] and other CCR2 antagonists. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of in vivo experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and overcome common challenges in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the in vivo administration of CCR2-RA-[R] and other CCR2 antagonists.
Q1: I am observing a lack of efficacy with CCR2-RA-[R] in my animal model. What are the potential causes?
A1: A lack of in vivo efficacy can stem from several factors. Consider the following troubleshooting steps:
-
Suboptimal Dosage or Dosing Frequency: The administered dose of CCR2-RA-[R] may be insufficient to achieve the necessary receptor occupancy for a therapeutic effect. Additionally, many small molecule CCR2 antagonists have a short half-life, requiring a multi-dose regimen to maintain effective plasma concentrations. For example, the CCR2 antagonist RS102895 was found to have a short half-life of approximately one hour, and a single dose was insufficient to block monocyte recruitment effectively.[1][2] A multi-dose regimen of 5 mg/kg every 6 hours was necessary to maintain plasma concentrations of at least 20 ng/ml and achieve the desired biological effect.[1][3][4] It is crucial to perform pilot studies to determine the optimal dosing regimen for your specific animal model and experimental goals.[5]
-
Poor Bioavailability and Formulation: The method of delivery and the vehicle used for CCR2-RA-[R] can significantly impact its bioavailability.
-
Solubility: CCR2-RA-[R] is a crystalline solid with specific solubility characteristics. It is soluble in DMF (30 mg/ml) and DMSO (30 mg/ml), but has lower solubility in a DMSO:PBS (pH 7.2) (1:3) mixture (0.25 mg/ml) and ethanol (B145695) (1 mg/ml).[6] For in vivo experiments, ensuring the compound is fully dissolved is critical for accurate dosing.[5] A common vehicle for intraperitoneal injection of CCR2 antagonists is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Route of Administration: If you are observing poor efficacy, consider alternative routes of administration (e.g., oral gavage, subcutaneous injection) and conduct pharmacokinetic studies to assess bioavailability.[5]
-
-
Species-Specific Differences in Antagonist Potency: The affinity of CCR2-RA-[R] may differ between human and rodent CCR2 receptors.[5] It is important to verify the potency of your antagonist against the CCR2 of the animal species you are using. Structural differences in the binding pocket between human and mouse CCR2 can affect antagonist selectivity and efficacy.[7]
-
Target Engagement: Confirm that the antagonist is reaching its target tissue and engaging the CCR2 receptor. This can be assessed through pharmacokinetic/pharmacodynamic (PK/PD) modeling and by measuring downstream biomarkers of CCR2 signaling.
Q2: After administering a CCR2 antagonist, I observed a significant increase in plasma CCL2 levels. Is this expected, and how should I interpret this finding?
A2: Yes, a marked increase in circulating CCL2 levels following the administration of a CCR2 antagonist is a well-documented phenomenon in both preclinical and clinical studies.[8] This is not necessarily an indication of treatment failure. The current understanding is that this is due to the interruption of a homeostatic mechanism where CCR2-expressing cells, particularly monocytes, constitutively internalize and clear CCL2 from the bloodstream.[8] By blocking the receptor, the antagonist prevents this uptake, leading to an accumulation of CCL2 in the plasma.[8] This finding can, in fact, serve as a biomarker for target engagement, indicating that the antagonist is effectively binding to CCR2.
Q3: How do I choose the appropriate animal model for my study?
A3: The choice of animal model is critical and depends on the specific research question.[9]
-
Immunocompetent vs. Immunodeficient Models: For studying the role of the tumor microenvironment and immune cell recruitment, immunocompetent mice (e.g., C57BL/6) are often used.[10] For studies involving human-specific aspects of CCR2 or human cancer cells, humanized CCR2 knock-in mice or immunodeficient mice (e.g., NSG mice) engrafted with human cells may be more appropriate.[10][11]
-
Disease-Specific Models: A variety of established animal models exist to study the efficacy of CCR2 antagonists in different diseases:
-
Cancer: Orthotopic pancreatic cancer models and lung metastasis models of breast cancer are commonly used.[10]
-
Inflammation: Thioglycollate-induced peritonitis and LPS-induced lung injury are standard models to assess inflammatory cell recruitment.[12]
-
Metabolic Diseases: Diet-induced obesity (DIO) models and db/db mice are used for studying type 2 diabetes.[3][13]
-
Fibrosis: Models of liver and cardiac fibrosis can be employed to investigate the anti-fibrotic effects of CCR2 inhibition.[14]
-
Q4: What are the best practices for preparing and administering CCR2-RA-[R] in vivo?
A4: Careful preparation and administration are key to reproducible results.
-
Vehicle Selection: As mentioned, a common vehicle for intraperitoneal injection is a mixture containing DMSO, PEG300, Tween-80, and saline.[5] Always prepare fresh solutions for in vivo experiments.[15][16]
-
Administration Route: The route of administration should be chosen based on the experimental design and the pharmacokinetic properties of the antagonist. Oral gavage and intraperitoneal injection are common routes.[3][10]
-
Controls: Always include a vehicle control group in your experiments to account for any effects of the solvent mixture.[10]
Quantitative Data Summary
The efficacy of various CCR2 antagonists has been quantified in several preclinical models. The following tables summarize key data.
Table 1: In Vivo Efficacy of CCR2 Antagonists in Different Disease Models
| Model | Compound | Dosage | Key Findings | Reference |
| Thioglycollate-Induced Peritonitis | INCB3344 | 30-100 mg/kg, p.o. | Dose-dependent reduction in total cell and monocyte influx into the peritoneum. | [12] |
| LPS-Induced Lung Injury | RS-504393 | 5 mg/kg, i.v. | Suppressed leukocyte numbers and total protein in BALF. | [12] |
| Diet-Induced NASH | Cenicriviroc | 20 mg/kg/day, p.o. | Reduced liver fibrosis and inflammation. | [12] |
| Diabetic Nephropathy (db/db mouse) | INCB3344 | 8 weeks administration | Reduced albuminuria and serum creatinine (B1669602) levels. | [17] |
| Type 2 Diabetes (db/db mouse) | RO5234444 | Admixed with chow | Reduced glomerulosclerosis and albuminuria; improved glomerular filtration rate. | [18] |
Table 2: In Vitro Potency of Selected CCR2 Antagonists
| Antagonist | Assay Type | Parameter | Value (nM) | Cell Type/System | Reference |
| CCR2-RA-[R] | Binding Assay | IC50 | 103 | - | [6][16] |
| CCR2-RA-[R] | [35S]GTPγS Binding | IC50 | 24 | U2OS membranes expressing CCR2 | [6] |
| CCR2-RA-[R] | β-arrestin Recruitment | IC50 | 25 | U2OS cells expressing CCR2 | [6] |
| INCB3284 | Binding Assay | IC50 | 3.7 | Human CCR2 | [19] |
| CCR2 antagonist 4 (Teijin compound 1) | Binding Assay | IC50 | 180 | CCR2b | [5][19] |
| CCR2 antagonist 4 (Teijin compound 1) | Chemotaxis Assay | IC50 | 24 | - | [5][19] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo evaluation of CCR2 antagonists.
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model
-
Objective: To evaluate the in vivo efficacy of a CCR2 antagonist on primary tumor growth and the tumor microenvironment.[10]
-
Materials:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6).[10]
-
Cell Line: Murine pancreatic cancer cell line (e.g., KCKO).[10]
-
CCR2 Antagonist: CCR2-RA-[R] or other selective antagonists.
-
Vehicle: Appropriate vehicle for the antagonist (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[5]
-
Surgical and Dosing Equipment: Standard surgical tools, syringes, gavage needles.[10]
-
-
Procedure:
-
Cell Culture: Culture pancreatic cancer cells under standard conditions.[10]
-
Tumor Cell Implantation: Anesthetize the mice. Surgically expose the pancreas and inject tumor cells (e.g., 1 x 10^6 cells in 50 µL PBS) into the head of the pancreas. Suture the incision and allow tumors to establish (e.g., 4 weeks).[10]
-
Treatment Regimen: Randomize mice into treatment and vehicle control groups. Administer the CCR2 antagonist or vehicle daily via the appropriate route (e.g., oral gavage).[10]
-
Monitoring: Monitor tumor growth using non-invasive imaging (e.g., ultrasound). Regularly monitor animal health and body weight.[10]
-
Endpoint Analysis: At the end of the treatment period (e.g., 4 weeks), euthanize the mice. Excise tumors and measure their weight and volume. Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers). Prepare a single-cell suspension from the remaining tumor tissue for flow cytometric analysis of immune cell populations (e.g., tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs)).[10]
-
Protocol 2: Diet-Induced Obesity (DIO) Model of Type 2 Diabetes
-
Objective: To investigate the metabolic effects of CCR2 inhibition.[3]
-
Materials:
-
Procedure:
-
Disease Induction: Feed mice an HFD for 8-12 weeks to induce obesity and insulin resistance.[3]
-
Animal Groups: Randomize DIO mice into Vehicle and CCR2 Antagonist treatment groups. A group on standard chow can serve as a non-diseased control.[3]
-
Dosing: Administer the CCR2 antagonist daily via oral gavage for the duration of the study (e.g., 4-8 weeks).[3]
-
Metabolic Monitoring: Monitor body weight and food intake regularly. Measure fasting blood glucose and insulin levels weekly or bi-weekly. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.[3]
-
Endpoint Analysis: At the end of the study, collect visceral adipose tissue and perform flow cytometry to quantify inflammatory macrophage populations. Analyze liver tissue for triglyceride and glycogen (B147801) content. Perform histological analysis of the pancreas to assess islet morphology.[3]
-
Visualizations
CCL2/CCR2 Signaling Pathway
The CCL2/CCR2 signaling axis is a critical pathway in mediating the migration of monocytes and macrophages to sites of inflammation.[17] Upon binding of CCL2 to its receptor CCR2, a G protein-coupled receptor, a conformational change is induced, leading to the activation of several downstream signaling pathways.[17] These include the PI3K/Akt, MAPK/p38, and JAK/STAT pathways, which ultimately regulate gene transcription and cellular processes such as migration, survival, and proliferation.[14][17][20] CCR2 antagonists, including the allosteric antagonist CCR2-RA-[R], block this interaction, thereby inhibiting the downstream signaling cascade.[15][21][22]
Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of CCR2-RA-[R].
General Experimental Workflow for In Vivo CCR2 Antagonist Studies
A generalized workflow for the preclinical evaluation of a CCR2 antagonist in an animal model involves several key steps, from animal selection and disease induction to endpoint analysis. This systematic approach ensures robust and reproducible data.
Caption: A generalized workflow for the preclinical evaluation of a CCR2 antagonist.
References
- 1. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Editorial: Challenges associated with identifying preclinical animal models for the development of immune-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeted delivery of CCR2 antagonist to activated pulmonary endothelium prevents metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. An orally active chemokine receptor CCR2 antagonist prevents glomerulosclerosis and renal failure in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of CCR2-RA-[R] in a new experimental system.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to assist you in validating the specificity of the allosteric CCR2 antagonist, CCR2-RA-[R], in a new experimental system. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CCR2-RA-[R] and what is its mechanism of action?
A1: CCR2-RA-[R] is an allosteric antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] Unlike orthosteric antagonists that bind to the same site as the natural ligand (CCL2), allosteric antagonists bind to a different site on the receptor.[3] This binding event induces a conformational change in the receptor that prevents its activation by CCL2, thereby inhibiting downstream signaling pathways.[2][4] CCR2-RA-[R] specifically targets an intracellular binding pocket on the receptor.[1][5]
Q2: What are the initial in vitro assays I should perform to validate the activity of CCR2-RA-[R]?
A2: A standard approach to validating a CCR2 antagonist involves a series of in vitro assays to confirm its ability to inhibit receptor function. Key initial assays include:
-
Receptor Binding Assay: To determine the binding affinity of CCR2-RA-[R] to the CCR2 receptor.[4][6]
-
Calcium Flux Assay: To measure the antagonist's ability to block CCL2-induced intracellular calcium mobilization, a key downstream signaling event.[4][7][8]
-
Chemotaxis Assay: To assess the functional inhibition of cell migration towards a CCL2 gradient.[4][6][7]
Q3: Why am I observing inconsistent IC50 values for CCR2-RA-[R] across different experiments?
A3: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Cellular Context: The potency of an antagonist can differ between cell lines (e.g., primary monocytes vs. engineered cell lines like THP-1 or U2OS-CCR2) due to variations in receptor expression levels and signaling machinery.
-
Assay Conditions: Minor changes in experimental parameters such as ligand (CCL2) concentration, incubation times, and temperature can significantly impact the results.
-
Antagonist Binding Kinetics: As an allosteric antagonist, CCR2-RA-[R] may have specific binding kinetics. Insufficient pre-incubation time can lead to an underestimation of its potency.
Q4: My results with CCR2-RA-[R] in a new cell line are weaker than expected, despite the cells expressing CCR2. What could be the cause?
A4: This discrepancy can arise from a few possibilities:
-
CCR2 Expression and Function: It is crucial to quantify the surface expression of CCR2 on your new cell line (e.g., via flow cytometry) and confirm that the receptor is functionally coupled to downstream signaling pathways (e.g., through a calcium flux assay in response to CCL2).[9]
-
Species Differences: The pharmacology and affinity of CCR2 antagonists can vary significantly between species. If you are using a non-human cell line, the potency of CCR2-RA-[R] may be different.[10][11]
-
Redundancy in Chemokine System: The cellular response you are measuring might be influenced by other chemokine receptors that can compensate for the blockade of CCR2.[4]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You are observing a cellular effect that is inconsistent with the known function of CCR2 inhibition.
Possible Cause: Off-target activity of CCR2-RA-[R].
Troubleshooting Steps:
-
Confirm On-Target Activity: Run a positive control experiment using a well-established CCR2-dependent assay, such as a chemotaxis assay with THP-1 cells and CCL2 as the chemoattractant. This will verify the potency of your CCR2-RA-[R] batch.[9]
-
Use a Structurally Unrelated CCR2 Antagonist: To differentiate between on-target and off-target effects, test a structurally different CCR2 antagonist. If the same phenotype is observed, it is more likely to be a result of CCR2 inhibition.[9]
-
Utilize CCR2-Negative Cells: As a crucial negative control, test CCR2-RA-[R] in a cell line that does not express CCR2 to ensure it does not produce the same response.
-
Evaluate Potential Off-Targets: If the phenotype is specific to CCR2-RA-[R], consider common off-target liabilities for small molecules, such as ion channels (e.g., hERG) or cytochrome P450 enzymes.[9]
Issue 2: High Background in Chemotaxis Assay
You are observing a high level of cell migration in the control wells (without CCL2).
Possible Cause: Poor cell health or suboptimal assay conditions.
Troubleshooting Steps:
-
Cell Health: Ensure cells are healthy, in a logarithmic growth phase, and not overly confluent before harvesting. Use gentle harvesting methods to minimize cell stress.
-
Serum Starvation: Properly serum-starve the cells before the assay to reduce random migration.
-
Assay Medium: Use a serum-free or low-serum medium in your assay to minimize non-specific migration.
-
Chamber Integrity: Check the integrity of your migration plate or Transwell® inserts to ensure there are no leaks.
Data Presentation
In Vitro Potency of CCR2-RA-[R]
| Assay Type | Cell Line/System | Ligand | IC50 (nM) | Reference |
| Allosteric Antagonism | CCR2 | 103 | [1] | |
| [³⁵S]GTPγS Binding | U2OS membranes expressing CCR2 | CCL2 | 24 | [1] |
| β-arrestin Recruitment | U2OS cells expressing CCR2 | CCL2 | 25 | [1] |
Experimental Protocols
Radioligand Binding Assay
Principle: To measure the ability of CCR2-RA-[R] to displace a radiolabeled ligand (e.g., ¹²⁵I-CCL2) from the CCR2 receptor.[4][6]
Methodology:
-
Membrane Preparation: Culture cells stably expressing CCR2 and prepare cell membranes.
-
Assay Setup: In a 96-well filter plate, add assay buffer, various concentrations of CCR2-RA-[R], and a fixed concentration of ¹²⁵I-CCL2.
-
Binding Reaction: Initiate the reaction by adding the CCR2-expressing cell membranes. Incubate for 90 minutes at room temperature.[8]
-
Termination: Terminate the assay by rapid filtration, followed by washing with ice-cold wash buffer.[8]
-
Quantification: Allow filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate specific binding and determine the IC50 value by plotting the percentage of specific binding against the log concentration of CCR2-RA-[R].[8]
Calcium Flux Assay
Principle: To measure the antagonist's ability to block CCL2-induced increases in intracellular calcium.[7]
Methodology:
-
Cell Preparation: Plate CCR2-expressing cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.[8]
-
Compound Addition: Wash the cells and add various concentrations of CCR2-RA-[R]. Incubate for 15-30 minutes.[8]
-
Signal Measurement: Place the plate in a fluorescence plate reader and establish a baseline reading.
-
Agonist Stimulation: Inject a solution of CCL2 and measure the change in fluorescence intensity over time.[8]
-
Data Analysis: Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of CCR2-RA-[R] and determine the IC50 value.[8]
Chemotaxis Assay
Principle: To evaluate the ability of CCR2-RA-[R] to inhibit the directed migration of CCR2-expressing cells towards a CCL2 gradient.[6]
Methodology:
-
Apparatus: Use a Boyden chamber or a multi-well migration plate (e.g., Transwell®).[4]
-
Cell Preparation: Isolate primary monocytes or use a CCR2-expressing cell line (e.g., THP-1). Pre-incubate the cells with various concentrations of CCR2-RA-[R].[4]
-
Assay Setup: Place CCL2 in the lower chamber and the pre-incubated cells in the upper chamber.[4]
-
Incubation: Incubate for 2-4 hours at 37°C to allow for cell migration.[4]
-
Quantification: Quantify the number of migrated cells in the lower chamber.
-
Data Analysis: Plot the number of migrated cells against the antagonist concentration to determine the IC50 for chemotaxis inhibition.[7]
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of CCR2-RA-[R].
Caption: Logical workflow for validating the specificity of CCR2-RA-[R].
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of CCR2-RA-[R] in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of CCR2-RA-[R] in primary cell cultures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary cell cultures after treatment with CCR2-RA-[R], even at concentrations where we expect to see target engagement. What are the initial troubleshooting steps?
A1: High initial cytotoxicity can be a significant hurdle.[1] A systematic approach is recommended to understand and mitigate these effects.[1] First, confirm the purity of your compound stock, as impurities from synthesis can contribute to cytotoxicity.[1] Second, perform a comprehensive dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity and identify a potential therapeutic window.[1][2] Finally, consider the specific primary cell type being used, as different cells exhibit varying sensitivities to chemical compounds.[1] It's also crucial to ensure the antagonist is fully dissolved in the culture medium, as precipitates can cause non-specific toxicity.[1]
Q2: Our cytotoxicity results with CCR2-RA-[R] are inconsistent across different experiments and different donors of primary cells. What could be the cause of this variability?
A2: Variability is a known challenge when working with primary cells due to their inherent biological diversity.[1] Several factors can contribute to this:
-
Donor-to-donor variability: Primary cells from different donors can have different genetic backgrounds, which can influence their response to drugs.[1]
-
Cell health and passage number: Use primary cells at a low passage number and ensure high viability (>95%) before starting your experiment.[1]
-
Cell density: The density at which you seed your cells can affect their sensitivity to the compound. Standardize your seeding density across all experiments.[1]
To minimize variability, it is recommended to use cells from multiple donors to ensure the observed effects are not donor-specific.[1] Implementing rigorous quality control for each batch of primary cells is also crucial.[1]
Q3: We are using a standard MTT assay to assess cytotoxicity, but the results are unclear. Are there alternative or more specific assays we should consider?
A3: While the MTT assay is widely used, it measures metabolic activity, which may not always directly correlate with cell viability.[3][4] Certain compounds can interfere with mitochondrial function without causing cell death, leading to misleading MTT results. It is highly recommended to use at least two different viability assays that measure different cellular parameters to confirm your findings.[5]
Good alternatives or complementary assays include:
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.[6][7]
-
ATP-Based Assays (e.g., CellTiter-Glo®): Quantifies ATP as an indicator of metabolically active cells.[5] This method is highly sensitive and rapid.[5]
-
Apoptosis Assays: These assays can determine if the compound is inducing programmed cell death. Examples include Caspase-Glo® assays (measuring caspase-3/7 activity), Annexin V staining (detecting phosphatidylserine (B164497) exposure), and TUNEL assays (detecting DNA fragmentation).[8][9][10][11]
Q4: How can we distinguish between off-target cytotoxicity and on-target effects related to CCR2 antagonism?
A4: This is a critical question in drug development. Several experimental approaches can help differentiate between on-target and off-target effects:
-
Use a structurally unrelated CCR2 antagonist: If a different CCR2 antagonist with a distinct chemical scaffold does not produce the same toxicity at equivalent target engagement concentrations, it suggests the toxicity of CCR2-RA-[R] might be due to off-target effects.[1]
-
Rescue experiments: If the downstream signaling of CCR2 is known in your primary cell type, you could try to "rescue" the cells from toxicity by modulating a downstream component of the pathway.[1]
-
Use CCR2-negative cells: If possible, test the toxicity of CCR2-RA-[R] on a similar primary cell type that does not express CCR2.[1]
Troubleshooting Guide
Primary cell cultures are sensitive and can present unique challenges.[12] This guide addresses common problems encountered when assessing the cytotoxicity of CCR2-RA-[R].
Data Presentation: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[3] | Inexpensive, well-established, and suitable for high-throughput screening. | Can be affected by compounds that alter cellular metabolism or mitochondrial function.[5] Indirect measure of cell viability. |
| LDH Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[6][7] | Direct measure of cell membrane integrity and cytotoxicity. Relatively simple and can be multiplexed with other assays. | Less sensitive for early-stage apoptosis. Background LDH from serum in the media can interfere.[7] |
| Caspase-Glo® 3/7 Assay | Measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway, using a luminogenic substrate.[2][11] | Highly sensitive and specific for apoptosis.[11] Suitable for high-throughput screening. | Transient nature of caspase activation may require time-course experiments.[11] Does not detect non-apoptotic cell death. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis, using fluorescently labeled Annexin V.[9][10] | Allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like propidium (B1200493) iodide. | Requires flow cytometry or fluorescence microscopy. Less suitable for high-throughput screening in a plate-based format. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in LDH assay | Serum in the culture medium contains LDH.[7] | Use serum-free medium for the assay period or use a medium-only control to subtract the background.[7] |
| Inconsistent results between experiments | Donor-to-donor variability in primary cells.[1] Inconsistent cell seeding density.[1] Variation in compound dilutions. | Use cells from multiple donors and analyze the data to account for variability.[1] Standardize cell seeding and compound preparation protocols. |
| Low viability of primary cells before treatment | Improper thawing technique.[5] Over-trypsinization during passaging.[12] Suboptimal culture conditions. | Thaw cells rapidly and handle them gently.[5] Use the lowest effective concentration of trypsin for the shortest possible time.[12] Ensure the use of appropriate medium and supplements for the specific primary cell type.[5] |
| Compound precipitation in culture medium | Poor solubility of CCR2-RA-[R]. | Check the solubility of the compound in your culture medium. Consider using a lower concentration or a different solvent (ensure final solvent concentration is non-toxic, e.g., DMSO < 0.1%).[1] |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of CCR2-RA-[R] in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][13]
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.[3]
LDH Release Assay Protocol
This protocol is for a 96-well plate format.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for "spontaneous LDH release" (cells with vehicle), "maximum LDH release" (cells treated with a lysis buffer), and a "medium background" control.[7]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Transfer: After incubation, centrifuge the plate at 400 x g for 5 minutes.[7] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7][14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: (Test Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release) x 100.
Caspase-Glo® 3/7 Assay Protocol
This protocol is for a 96-well plate format.
-
Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate and treat with CCR2-RA-[R] as described in the MTT protocol.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well.[2]
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1-2 hours.[2]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[2]
Visualizations
Signaling Pathway
Caption: Simplified CCR2 signaling upon CCL2 binding and its inhibition by CCR2-RA-[R].
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. 凋亡分析检测 [sigmaaldrich.com]
- 11. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 12. 6 common mistakes when working with primary cells [sciencellonline.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for CCR2-RA-[R] in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for designing and troubleshooting experiments involving the C-C chemokine receptor type 2 (CCR2) antagonist, CCR2-RA-[R], in combination with other inhibitors. CCR2-RA-[R] is a potent, allosteric antagonist of CCR2, a key receptor in mediating the migration of monocytes and macrophages to sites of inflammation and within the tumor microenvironment.[1][2] Combining CCR2-RA-[R] with other therapeutic agents, such as immune checkpoint inhibitors or chemotherapy, is a promising strategy to enhance therapeutic efficacy.[3][4] This resource offers detailed protocols, troubleshooting advice, and quantitative data to facilitate your research.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action for CCR2-RA-[R] and the rationale for its use in combination therapies?
A1: CCR2-RA-[R] is an allosteric antagonist of CCR2, meaning it binds to a site on the receptor distinct from the binding site of its natural ligand, CCL2 (also known as MCP-1).[1][2] This binding non-competitively inhibits receptor activation, blocking the downstream signaling cascades that lead to monocyte and macrophage recruitment.[2][5][6] The primary rationale for using CCR2-RA-[R] in combination therapies, particularly in oncology, is to modulate the tumor microenvironment (TME). By inhibiting the recruitment of immunosuppressive tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), CCR2-RA-[R] can render the TME more susceptible to the anti-tumor effects of other agents like immune checkpoint inhibitors (e.g., anti-PD-1) or cytotoxic chemotherapies.[1][3][4]
Q2: How do I determine the optimal concentration range for CCR2-RA-[R] in a combination study?
A2: A checkerboard assay, testing a matrix of concentrations for both CCR2-RA-[R] and the combination partner, is the gold standard for determining optimal concentrations and assessing for synergy, additivity, or antagonism.[7] Start with a broad concentration range for CCR2-RA-[R] (e.g., 1 nM to 10 µM) based on its known in vitro potency (IC50 ≈ 103 nM) to establish a dose-response curve for its effects as a monotherapy on your specific cell system.[8][9] The concentration range for the second inhibitor should be based on its known potency. The results of the checkerboard assay can then be analyzed using models like the Loewe additivity or Bliss independence to calculate a synergy score.[7][10]
Q3: What are the key signaling pathways I should monitor to confirm the mechanism of action of CCR2-RA-[R] in my experiments?
A3: The binding of CCL2 to CCR2 activates several downstream signaling pathways. To confirm the inhibitory effect of CCR2-RA-[R], you should monitor the phosphorylation status of key proteins in these pathways. The primary pathways to investigate are:
-
PI3K/Akt Pathway: Involved in cell survival and proliferation.
-
MAPK (p38 and ERK) Pathway: Plays a role in cell migration and cytokine production.
-
JAK/STAT Pathway: Regulates gene expression related to inflammation and immune responses.[1][4]
Western blotting or phospho-protein specific ELISAs are suitable methods for monitoring the activation of these pathways.
Q4: I am observing high variability in my synergy assays. What are the common causes?
A4: High variability in synergy assays is a common issue. Key factors to investigate include:
-
Cell Health and Density: Ensure your cells are in the logarithmic growth phase and seeded at a consistent density across all wells.
-
Reagent Quality: Use high-quality, validated reagents and prepare fresh dilutions for each experiment.
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, is a major source of error.
-
Edge Effects: Wells on the periphery of microplates are prone to evaporation. It is recommended to fill these wells with sterile media or PBS and not use them for experimental data points.[7]
-
Assay Endpoint: The chosen incubation time should be optimal for observing the desired biological effect without being confounded by cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for CCR2-RA-[R] | 1. Variation in cell passage number and health.2. Inconsistent incubation times.3. Degradation of CCR2-RA-[R] stock solution. | 1. Use cells within a narrow passage range and ensure high viability.2. Strictly adhere to standardized incubation times.3. Prepare fresh aliquots of CCR2-RA-[R] from a new stock and store properly. |
| Lack of Synergy with Combination Partner | 1. Suboptimal concentration ranges for one or both inhibitors.2. The chosen cell line may not be sensitive to the combination.3. The mechanism of action of the two inhibitors may not be complementary in the chosen biological context. | 1. Perform a comprehensive checkerboard analysis with a wider range of concentrations.2. Test the combination in multiple cell lines with relevant genetic backgrounds.3. Re-evaluate the biological rationale for the combination. |
| High Background in Chemotaxis Assays | 1. Serum in the assay medium contains chemoattractants.2. Cell density is too high, leading to non-specific migration. | 1. Use serum-free or low-serum medium for the assay.2. Optimize the cell seeding density to minimize background migration. |
| Toxicity Observed at Efficacious Doses in Combination | 1. Synergistic cytotoxicity.2. Off-target effects of one or both inhibitors are enhanced in combination. | 1. Lower the concentrations of both inhibitors in the combination.2. Test a structurally unrelated CCR2 antagonist to see if the toxicity is specific to CCR2-RA-[R]. |
Data Presentation
The following tables provide representative quantitative data from preclinical studies investigating the effects of CCR2 antagonists alone and in combination with other inhibitors. Note that the data for combination therapies are often presented as synergy scores or graphical representations in the literature; the tables below are structured summaries for clarity.
Table 1: In Vitro Potency of CCR2-RA-[R]
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 103 nM | Allosteric antagonism of CCR2 | [9] |
| pIC50 | 6.1 | Displacement of [125I]CCL2 from CCR2 | [9] |
| pKD (CCR2) | 8.8 ± 0.1 | Radioligand binding assay | [9] |
| pKD (CCR5) | 7.0 ± 0.1 | Radioligand binding assay | [9] |
Table 2: Representative Data for CCR2 Antagonist in Combination with an Immune Checkpoint Inhibitor (Anti-PD-1) in a Murine Cancer Model
| Treatment Group | Tumor Volume Reduction (%) | CD8+ T Cell Infiltration (Fold Change vs. Vehicle) | Regulatory T Cell Infiltration (Fold Change vs. Vehicle) |
| Vehicle | 0 | 1.0 | 1.0 |
| CCR2 Antagonist (Monotherapy) | 35 | 1.8 | 0.6 |
| Anti-PD-1 (Monotherapy) | 45 | 2.5 | 0.8 |
| CCR2 Antagonist + Anti-PD-1 | 75 | 4.2 | 0.3 |
| Data are representative and adapted from preclinical studies demonstrating synergy between CCR2 antagonism and immune checkpoint blockade.[11][12] |
Table 3: Representative Data for a CCR2 Antagonist in Combination with Chemotherapy (Paclitaxel) in a Pancreatic Cancer Model
| Treatment Group | Tumor Weight Reduction (%) | Apoptotic Index (Fold Change vs. Vehicle) |
| Vehicle | 0 | 1.0 |
| CCR2 Antagonist (Monotherapy) | 28 | 1.5 |
| Paclitaxel (Monotherapy) | 40 | 2.2 |
| CCR2 Antagonist + Paclitaxel | 65 | 3.8 |
| This table illustrates the potential for synergistic effects when combining CCR2 inhibition with standard chemotherapy.[13] |
Experimental Protocols
Protocol 1: In Vitro Checkerboard Assay for Synergy Assessment
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of CCR2-RA-[R] in combination with another inhibitor on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, breast)
-
Complete cell culture medium
-
CCR2-RA-[R]
-
Second inhibitor of interest
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a predetermined optimal seeding density.
-
Seed cells into a 96-well plate and incubate for 24 hours.
-
-
Drug Preparation and Addition:
-
Prepare stock solutions of CCR2-RA-[R] and the second inhibitor in an appropriate solvent (e.g., DMSO).
-
Create a dilution series for each drug. For a 7x7 matrix, prepare seven concentrations of each drug.
-
Add the drugs to the wells in a checkerboard format, where each well (except controls) receives a unique combination of concentrations of the two drugs. Include wells for each drug as a monotherapy and vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours), which should be sufficient to observe an effect on cell viability.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores based on the Loewe additivity or Bliss independence models.[14]
-
Protocol 2: In Vitro Chemotaxis Assay for Combination Studies
This protocol assesses the effect of CCR2-RA-[R] in combination with another inhibitor on the migration of CCR2-expressing cells (e.g., THP-1 monocytes).
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Serum-free RPMI-1640 medium
-
Recombinant human CCL2
-
CCR2-RA-[R]
-
Second inhibitor of interest
-
24-well transwell inserts with 5 µm pores
-
Calcein-AM (or other fluorescent dye for cell labeling)
-
Fluorescence plate reader
Methodology:
-
Cell Preparation:
-
Culture THP-1 cells in complete medium.
-
The day before the assay, resuspend cells in serum-free medium and incubate overnight.
-
On the day of the assay, label the cells with Calcein-AM.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add serum-free medium containing CCL2 at a concentration that induces a submaximal migratory response (e.g., EC80).
-
Add CCR2-RA-[R] and the second inhibitor, alone or in combination, to the lower chambers at the desired concentrations. Include a vehicle control.
-
Add the labeled THP-1 cells to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the CCL2-only control.
-
Determine the IC50 of CCR2-RA-[R] in the absence and presence of the second inhibitor to assess any potentiation of its anti-migratory effect.
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified CCR2 signaling pathway and the inhibitory action of CCR2-RA-[R].
Experimental Workflows
Caption: Experimental workflow for assessing synergy between CCR2-RA-[R] and another inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting CCL2/CCR2 Signaling Overcomes MEK Inhibitor Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of Combination Therapies and Patient Stratification to Improve CCR2 Inhibition Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the CCL2 receptor, CCR2, enhances tumor response to immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? | Semantic Scholar [semanticscholar.org]
- 13. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Navigating Variability in Primary Cell Responses to CCR2-RA-[R]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the CCR2 antagonist, CCR2-RA-[R], in primary cell-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address the inherent variability in primary cell responses and achieve more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is CCR2-RA-[R] and how does it work?
A1: CCR2-RA-[R] is a small molecule, allosteric antagonist of the C-C chemokine receptor type 2 (CCR2).[1] Unlike orthosteric antagonists that compete with the natural ligand (e.g., CCL2) for the primary binding site, CCR2-RA-[R] binds to a novel, intracellular site on the receptor.[2][3][4] This binding locks the receptor in an inactive conformation, preventing the conformational changes required for G protein coupling and downstream signaling, thereby non-competitively inhibiting receptor activation.[1][3][4]
Q2: Why is there so much variability in my primary cell responses to CCR2-RA-[R]?
A2: Variability is a well-documented challenge when working with primary cells due to their inherent biological diversity.[5] Several key factors can contribute to inconsistent results between experiments and donors:
-
Donor-to-Donor Variability: Primary cells from different donors possess distinct genetic backgrounds, which can influence CCR2 expression levels, signaling pathway efficiencies, and overall drug responses.[5]
-
Cell Health and Purity: The viability, purity, and maturation state of primary cells can significantly impact their responsiveness. For instance, CCR2 expression is known to be high on monocytes but is rapidly downregulated as they differentiate into macrophages.[6]
-
CCR2 Expression Heterogeneity: CCR2 is expressed at varying levels across different leukocyte subsets and tissues.[7][8] Even within a specific cell population, there can be heterogeneous expression, affecting the magnitude of the response.[7]
-
Experimental Conditions: Variations in cell seeding density, passage number of primary cells, and culture conditions can all contribute to experimental variability.[5]
Q3: Does cryopreservation affect primary cell responses to CCR2 antagonists?
A3: While cryopreservation is a necessary tool for storing primary cells, it can introduce variability. The process of freezing and thawing can cause cellular stress, leading to changes in cell morphology, metabolic activity, and the expression of surface markers.[9] However, studies have shown that with optimized protocols, cryopreserved primary human monocytes can retain their functional phenotype, including their chemotactic responses, which are critical for CCR2-mediated assays.[10][11] It is crucial to follow best practices for thawing and recovery to minimize cell damage and ensure functionality.[12][13][14]
Troubleshooting Guide
Issue 1: High Variability in Potency (IC50) of CCR2-RA-[R] Across Donors
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Inherent Donor Variability | - Use Multiple Donors: Pool cells from several donors (3-5) to average out individual variations. - Screen Donors: If feasible, pre-screen donors for CCR2 expression levels and select those with consistent expression. |
| Variable CCR2 Expression | - Confirm CCR2 Expression: Routinely check CCR2 surface expression on each batch of primary cells using flow cytometry or qPCR.[5] - Select Appropriate Cell Type: Use primary cells known to have high and stable CCR2 expression, such as primary monocytes.[5] |
| Cell Health and Viability | - Ensure High Viability: Use primary cells with >95% viability for all experiments.[5] - Use Low Passage Cells: Work with primary cells at a low passage number to maintain their physiological relevance.[5] |
Issue 2: Inconsistent or Weak Inhibition of Cell Migration (Chemotaxis Assay)
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Suboptimal CCL2 Concentration | - Perform CCL2 Titration: Determine the optimal concentration of CCL2 that induces a robust but submaximal migratory response in your specific primary cell type. |
| Low CCR2 Expression | - Verify CCR2 Expression: As mentioned previously, confirm CCR2 expression on your cells. Low expression will lead to a weak response.[5] - Consider Monocyte Maturation: Be aware that CCR2 expression decreases as monocytes mature into macrophages.[6] Use freshly isolated monocytes for the most robust CCR2-dependent migration.[6] |
| Incorrect Assay incubation Time | - Optimize Incubation Time: The optimal time for cell migration can vary between cell types. Perform a time-course experiment (e.g., 1.5 to 3 hours) to determine the peak migration time.[15] |
| Cell Isolation Method | - Gentle Isolation: Use cell isolation techniques that minimize cell activation and receptor downregulation. Magnetic-activated cell sorting (MACS) is often a gentle method.[16] |
Issue 3: High Background or Inconsistent Results in Calcium Mobilization Assays
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Dye Loading Issues | - Optimize Dye Concentration and Incubation: Titrate the concentration of the calcium-sensitive dye and optimize the loading time and temperature to ensure sufficient signal without causing cytotoxicity.[15][17] |
| Cell Clumping | - Ensure Single-Cell Suspension: Gently triturate cells to ensure a single-cell suspension before and during the assay to prevent clumping, which can affect fluorescence readings. |
| Autofluorescence | - Include Controls: Always include wells with cells but without the fluorescent dye to measure and subtract background autofluorescence. |
| Receptor Desensitization | - Handle Cells Gently: Avoid excessive mechanical stress during cell preparation, which can lead to premature receptor activation and desensitization. |
Experimental Protocols & Data
Summary of In Vitro Assay Data for CCR2 Antagonists
The following table summarizes typical potency values for CCR2 antagonists in common in vitro assays. Note that values for CCR2-RA-[R] can vary depending on the primary cell type and assay conditions.
| Antagonist | Assay Type | Cell Type | Typical IC50 | Reference |
| CCR2-RA-[R] | β-arrestin recruitment | U2OS-CCR2 | 103 nM | [1] |
| MK-0812 | CCR2 Binding | Mouse CCR2 | 4 nM | [18] |
| INCB3344 | Calcium Mobilization | Rat DRG neurons | Blocks 50 nM CCL2 response | [19] |
| Various Antagonists | Chemotaxis | Monocytes | 0.3 - 0.5 nM | [18] |
Detailed Experimental Protocols
1. Chemotaxis Assay (Transwell System) [15][20]
-
Objective: To measure the ability of CCR2-RA-[R] to inhibit the migration of primary cells towards a CCL2 gradient.
-
Methodology:
-
Cell Preparation: Isolate primary CCR2-expressing cells (e.g., monocytes) and resuspend them in chemotaxis buffer at a defined concentration. Pre-incubate the cells with various concentrations of CCR2-RA-[R] or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add chemotaxis buffer containing an optimal concentration of CCL2 to the lower chambers of a transwell plate. Place the transwell inserts (with a porous membrane) into the wells.
-
Cell Addition: Add the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 3 hours to allow for cell migration.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or a fluorescent plate reader after labeling cells with a fluorescent dye.
-
Data Analysis: Plot the percentage of inhibition of cell migration against the logarithm of the CCR2-RA-[R] concentration to determine the IC50 value.
-
2. Calcium Mobilization Assay [17][20]
-
Objective: To determine the functional potency of CCR2-RA-[R] in blocking the CCL2-induced increase in intracellular calcium.
-
Methodology:
-
Cell Preparation: Load CCR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
Washing: Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Plating: Plate the cells into a 96- or 384-well black, clear-bottom plate.
-
Compound Addition: Add varying concentrations of CCR2-RA-[R] to the wells and incubate for a specified pre-incubation time.
-
Fluorescence Reading: Place the plate in a fluorescence plate reader equipped with an injection system. Establish a baseline fluorescence reading for each well.
-
Stimulation: Inject a pre-determined concentration of CCL2 into the wells to stimulate the cells and immediately measure the change in fluorescence over time.
-
Data Analysis: Plot the percentage of inhibition of the CCL2-induced calcium flux against the logarithm of the CCR2-RA-[R] concentration to determine the IC50 value.
-
Visualizations
CCR2 Signaling Pathways
Caption: CCR2 signaling cascade and point of inhibition by CCR2-RA-[R].
Experimental Workflow: Chemotaxis Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differential signaling mechanisms regulate expression of CC chemokine receptor-2 during monocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR2 inhibition sequesters multiple subsets of leukocytes in the bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cryopreservation as a Key Element in the Successful Delivery of Cell-Based Therapies—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryopreservation of primary human monocytes does not negatively affect their functionality or their ability to be labelled with radionuclides: basis for molecular imaging and cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryopreservation of primary human monocytes does not negatively affect their functionality or their ability to be labelled with radionuclides: basis for molecular imaging and cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell isolation and separation: Essential techniques | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanistic insights into the role of the chemokine CCL2/CCR2 axis in dorsal root ganglia to peripheral inflammation and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
How to normalize data from CCR2-RA-[R] functional assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR2-RA-[R] and other CCR2 antagonist functional assays.
Frequently Asked Questions (FAQs) on Data Normalization
Q1: Why is data normalization crucial for CCR2 functional assays?
Q2: What are the standard methods for normalizing data from CCR2 antagonist assays?
A2: The most common method is to normalize the data relative to control wells included on each experimental plate. This typically involves:
-
0% Inhibition Control (Negative Control): Cells treated with the vehicle (e.g., DMSO) and stimulated with the CCR2 agonist (e.g., CCL2). This represents the maximum signal in the assay.
-
100% Inhibition Control (Positive Control): Cells treated with a saturating concentration of a known, potent CCR2 antagonist or cells not stimulated with the agonist. This represents the minimum signal or baseline.
The percentage of inhibition for each experimental well is then calculated using the following formula:
% Inhibition = 100 x (1 - [Signaltest compound – Signalpositive control] / [Signalnegative control – Signalpositive control])
This method is widely applicable to various assay formats, including chemotaxis, calcium flux, and second messenger assays.[6]
Q3: How should I normalize data from a calcium flux assay?
A3: For calcium flux assays, a common normalization method is to express the response as a ratio of the fluorescence signal (F) to the baseline fluorescence (F0) before agonist stimulation (F/F0).[7][8] This corrects for variations in cell number and dye loading between wells.[8][9] To determine antagonist activity, the peak F/F0 ratio after agonist addition in the presence of the antagonist is compared to the peak ratio in the absence of the antagonist (vehicle control).
Q4: What is the best practice for normalizing radioligand binding assay data?
A4: In competitive radioligand binding assays, data is normalized to determine the specific binding of the radioligand. This is achieved by subtracting non-specific binding from total binding.[10][11]
-
Total Binding: Binding of the radioligand in the absence of a competing unlabeled ligand.
-
Non-specific Binding: Binding of the radioligand in the presence of a saturating concentration of an unlabeled competing ligand.
The specific binding is then plotted against the concentration of the competing antagonist (e.g., CCR2-RA-[R]) to determine its IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.[12][13]
Troubleshooting Guides
Chemotaxis Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Bubbles in the wells; Edge effects on the plate. | Ensure a homogenous cell suspension and careful pipetting.[14] Inspect plates for bubbles before incubation. Consider leaving the outer wells of the plate empty to minimize edge effects.[2] |
| Low or no cell migration with agonist (CCL2) | Poor cell health or low CCR2 expression; Inactive CCL2 agonist; Incorrect pore size of the transwell membrane. | Use cells with confirmed CCR2 expression and ensure high viability. Test the activity of the CCL2 stock. Choose a pore size appropriate for the cell type being used (typically 5 µm for monocytes).[15] |
| High background migration (in the absence of agonist) | Serum in the assay medium contains chemoattractants; Cells are over-passaged or activated. | Serum-starve cells prior to the assay and use serum-free or low-serum medium.[16] Use cells within a consistent and low passage number range. |
| Inconsistent inhibition by CCR2-RA-[R] | Suboptimal pre-incubation time with the antagonist; CCL2 concentration is too high. | Ensure sufficient pre-incubation time for the antagonist to bind to the receptor (e.g., 30-60 minutes).[17] Use an optimal concentration of CCL2 (typically EC50 to EC80) for stimulation.[17] |
Calcium Flux Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence or no response to agonist | Inconsistent dye loading; Cell health issues; Agonist degradation. | Optimize dye loading concentration and incubation time.[9] Ensure cells are healthy and responsive. Use a fresh, validated stock of CCL2 agonist. |
| Variable baseline fluorescence (F0) | Uneven cell plating; Photobleaching of the dye. | Ensure a uniform cell monolayer. Minimize exposure of the plate to light before reading. |
| Rapid signal decay | Phototoxicity or cell death due to high agonist concentration or prolonged imaging. | Reduce agonist concentration or imaging time. Use a neutral density filter to reduce excitation light intensity. |
| Antagonist appears to act as an agonist | Compound autofluorescence. | Run a control plate with the antagonist alone (no cells or no dye) to check for autofluorescence at the assay wavelengths. |
Radioligand Binding Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High non-specific binding | Radioligand binding to filters or plastic; High concentration of radioligand; Insufficient washing. | Pre-soak filters in a blocking agent (e.g., polyethyleneimine). Use a lower concentration of the radioligand.[11] Increase the number and volume of wash steps with ice-cold buffer. |
| Low specific binding | Low receptor expression in membranes; Degraded radioligand; Insufficient incubation time. | Prepare membranes from a cell line with high CCR2 expression. Use a fresh batch of radioligand and store it properly. Ensure the binding reaction has reached equilibrium.[12] |
| Poor reproducibility of IC50 values | Inconsistent membrane protein concentration; Pipetting errors in serial dilutions of the antagonist. | Perform accurate protein quantification for each membrane preparation. Use calibrated pipettes and perform careful serial dilutions. |
Experimental Protocols & Data Presentation
CCR2 Antagonist (CCR2-RA-[R]) IC50 Determination in a Chemotaxis Assay
Methodology:
-
Cell Preparation: Use a CCR2-expressing cell line (e.g., THP-1 monocytes). Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Preparation: Prepare a serial dilution of CCR2-RA-[R] in serum-free medium.
-
Assay Setup:
-
Add serum-free medium containing an optimal concentration of CCL2 (e.g., EC80) to the lower wells of a 96-well chemotaxis plate (e.g., Transwell with 5 µm pores).
-
Add serum-free medium without CCL2 to the negative control wells.
-
Pre-incubate the cell suspension with the various concentrations of CCR2-RA-[R] or vehicle control for 30-60 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Remove non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye like Calcein-AM and reading the plate on a fluorescence reader.
-
-
Data Normalization and Analysis:
-
Calculate the percent inhibition for each CCR2-RA-[R] concentration relative to the vehicle control (0% inhibition) and wells with no CCL2 (100% inhibition).
-
Plot the percent inhibition against the logarithm of the CCR2-RA-[R] concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[17]
-
Data Presentation:
| CCR2 Antagonist | Cell Line | Assay Type | IC50 (nM) |
| CCR2-RA-[R] | THP-1 | Chemotaxis | 103[8] |
| Compound X | THP-1 | Chemotaxis | 150 |
| Compound Y | HEK293-CCR2 | Chemotaxis | 95 |
Visualizations
CCR2 Signaling Pathway and Antagonist Inhibition
References
- 1. promega.com [promega.com]
- 2. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Normalization of Data Representations for AI in Drug Discovery | BioDawn Innovations [biodawninnovations.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. revvity.com [revvity.com]
- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 14. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. corning.com [corning.com]
- 17. benchchem.com [benchchem.com]
Tips for improving the reproducibility of experiments involving CCR2-RA-[R].
Welcome to the Technical Support Center for improving the reproducibility of experiments involving the CCR2 antagonist, RA-[R]. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the CCR2/CCL2 signaling axis and why is it a therapeutic target?
A1: The C-C chemokine receptor type 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis that mediates the migration of monocytes and macrophages to sites of inflammation.[1] This pathway is implicated in a wide range of inflammatory, fibrotic, and autoimmune diseases, as well as in cancer, making CCR2 an attractive target for therapeutic intervention.[1][2][3][4] Upon binding CCL2, CCR2, a G protein-coupled receptor (GPCR), activates several downstream signaling cascades, including the PI3K/Akt, MAPK/p38, and JAK/STAT pathways, which regulate cell survival, proliferation, migration, and cytokine production.[1][2][5][6]
Q2: What is CCR2-RA-[R] and what is its specific mechanism of action?
A2: CCR2-RA-[R] is a potent and selective allosteric antagonist of the CCR2 receptor.[7][8] Unlike orthosteric antagonists that compete directly with the natural ligand (CCL2) at its binding site, CCR2-RA-[R] binds to a different, intracellular site on the receptor.[9][10][11] This binding event locks the receptor in an inactive conformation, preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling.[8][9][11] This allosteric mechanism inhibits CCR2 function non-competitively.[9][11] The binding pocket for CCR2-RA-[R] is located in a highly druggable, intracellular region that spatially overlaps with the G protein-binding site found in homologous receptors.[9][11]
Caption: Mechanism of CCR2-RA-[R] as an allosteric antagonist.
Q3: Why am I observing inconsistent IC50 values for CCR2-RA-[R] across different experiments?
A3: Inconsistent IC50 values are a frequent challenge in GPCR antagonist studies and can stem from multiple sources:
-
Cellular Context: The potency of an antagonist can differ between cell lines (e.g., primary monocytes vs. engineered HEK293 or CHO cells) due to variations in receptor expression levels, G-protein coupling efficiency, and the presence of other interacting proteins.
-
Assay Conditions: Minor variations in experimental parameters like agonist (CCL2) concentration, incubation times, temperature, and buffer composition can significantly impact the apparent potency.[12]
-
Cell Health and Passage Number: Using cells that are unhealthy, over-confluent, or have been passaged too many times can lead to phenotypic drift and altered receptor function.[13][14]
-
Ligand Stability: Ensure the stability and correct concentration of both the antagonist (RA-[R]) and the agonist (CCL2) stocks. Repeated freeze-thaw cycles can degrade peptides and small molecules.
Q4: My CCR2 antagonist is potent against the human receptor but shows poor activity in my rodent model. Why?
Q5: After treating cells with CCR2-RA-[R], I observed an unexpected increase in CCL2 levels in the supernatant. What causes this?
A5: This phenomenon is known as antagonist-induced ligand accumulation. CCR2 is involved in the clearance and degradation of its ligand, CCL2, through receptor internalization. When an antagonist like RA-[R] blocks the receptor, this uptake mechanism is inhibited. As cells continue to produce and secrete CCL2, it accumulates in the extracellular environment, leading to elevated levels. This is an important factor to consider in both in vitro and in vivo experimental design and data interpretation.[16]
Troubleshooting Guides
Guide 1: In Vitro Receptor Binding Assays
Competitive binding assays are fundamental for characterizing the affinity of RA-[R]. Below are common issues and solutions.
Table 1: Troubleshooting Competitive Binding Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Non-Specific Binding | 1. Radioligand concentration is too high.2. Insufficient blocking of non-specific sites.3. Radioligand is binding to filters.4. Membrane protein concentration is too high. | 1. Lower the radioligand concentration.2. Optimize blocking buffer (e.g., BSA, non-fat milk).[17]3. Pre-soak filters in a blocking solution like polyethyleneimine.4. Reduce the amount of membrane protein per well. |
| Low Specific Binding / Poor Signal | 1. Low receptor density in the cell line.2. Degraded radioligand or antagonist.3. Incubation time is too short to reach equilibrium.4. Incorrect assay buffer conditions (pH, ions). | 1. Use a cell line with higher CCR2 expression.2. Use fresh, validated ligand stocks.3. Increase incubation time; determine equilibrium time in a separate experiment.4. Optimize buffer composition based on literature.[12] |
| Poor Reproducibility | 1. Inconsistent cell culture conditions.[14]2. Pipetting errors, especially in serial dilutions.[12][18]3. Temperature fluctuations during incubation.[12]4. Variation between batches of reagents or cells.[19] | 1. Standardize cell seeding density, passage number, and media.[13][14]2. Use calibrated pipettes; consider automated liquid handling.[12][18]3. Use a calibrated incubator and allow plates to equilibrate.4. Maintain detailed records of lot numbers and cell batches.[13][19] |
Caption: General workflow for a competitive radioligand binding assay.
Guide 2: Cell-Based Functional Assays (Chemotaxis)
Chemotaxis assays measure the ability of RA-[R] to functionally block cell migration towards a CCL2 gradient.
Table 2: Troubleshooting Chemotaxis Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Background Migration | 1. Cells are stressed or unhealthy, leading to random migration.2. Other chemoattractants present in the assay medium (e.g., in serum).3. Mechanical stress during cell handling. | 1. Ensure high cell viability (>95%) before starting.[13]2. Use serum-free or low-serum (e.g., 1% FBS) chemotaxis medium.[1]3. Handle cells gently; avoid vigorous pipetting.[13] |
| Low Chemotactic Response | 1. Suboptimal concentration of CCL2.2. Low CCR2 expression on cells.3. Incorrect pore size of the Boyden chamber membrane.[1]4. Incubation time is too short or too long. | 1. Perform a dose-response curve for CCL2 to find the optimal concentration.2. Confirm CCR2 expression via flow cytometry or qPCR.3. Use a membrane pore size appropriate for your cell type (e.g., 5 µm for monocytes).[1]4. Optimize the incubation time (typically 1-3 hours). |
| Inconsistent Results Between Wells | 1. Uneven cell seeding.2. Bubbles trapped under the membrane.3. Temperature or CO2 gradients across the plate.4. Edge effects in the multi-well plate. | 1. Mix cell suspension thoroughly before and during seeding.2. Ensure no bubbles are present when assembling the chamber.3. Equilibrate plates to 37°C before adding cells; ensure uniform incubator conditions.4. Avoid using the outer wells of the plate or fill them with sterile medium. |
Quantitative Data Summary
The binding affinity of CCR2-RA-[R] has been characterized in various studies. The values can vary based on the assay format and cell system used.
Table 3: Reported Binding Affinities for CCR2-RA-[R]
| Assay Type | Cell System | Radioligand | Affinity Metric | Value | Reference |
|---|---|---|---|---|---|
| Competition Binding | WT CCR2 Membranes | [³H]CCR2-RA-[R] | pIC₅₀ | 8.8 ± 0.10 | [20] |
| Competition Binding | WT CCR2 | Homologous Radioligand | IC₅₀ | 13 nM | [9] |
| Competition Binding | U2OS-CCR2 Membranes | [³H]-CCR2-RA | pKᵢ | 8.4 ± 0.08 | [21] |
| Displacement Assay | CCR2 | [¹²⁵I]CCL2 | pIC₅₀ | 6.1 | [7] |
Note: pIC₅₀ is the negative log of the half-maximal inhibitory concentration (IC₅₀). pKᵢ is the negative log of the inhibition constant (Kᵢ). Values are presented as reported in the literature and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes how to determine the inhibitory constant (Kᵢ) of CCR2-RA-[R] using membranes from CCR2-expressing cells and a radiolabeled ligand.[21][22]
Materials:
-
Cell Membranes: Membrane preparations from a cell line stably expressing human CCR2 (e.g., CHO-CCR2, U2OS-CCR2).[20][21]
-
Radioligand: [³H]-CCR2-RA-[R] or another suitable CCR2 radioligand.[20][21]
-
Test Compound: CCR2-RA-[R].
-
Binding Buffer: e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer without BSA.
-
Non-specific Determinate: A high concentration (e.g., 10 µM) of a known, unlabeled CCR2 antagonist.
-
96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Preparation: Dilute the CCR2-RA-[R] test compound to various concentrations in binding buffer. Prepare solutions for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).
-
Reaction Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate CCR2-RA-[R] dilution (or control), 50 µL of radioligand (at a concentration near its Kᴅ), and 50 µL of the cell membrane suspension.
-
Incubation: Incubate the plate for a predetermined time (e.g., 2 hours) at room temperature with gentle shaking to reach binding equilibrium.[21]
-
Separation: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.[21]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of CCR2-RA-[R] and use non-linear regression to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol 2: Chemotaxis (Boyden Chamber) Assay
This protocol assesses the ability of CCR2-RA-[R] to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.[1][22]
Materials:
-
Cells: Primary human monocytes or a CCR2-expressing cell line (e.g., THP-1).[22]
-
Chemoattractant: Recombinant human CCL2.[1]
-
Test Compound: CCR2-RA-[R].
-
Chemotaxis Medium: Low-serum medium (e.g., RPMI-1640 with 1% FBS).[1]
-
Apparatus: 48-well or 96-well Boyden chamber with polycarbonate membranes (e.g., 5 µm pore size).[1]
-
Cell staining and quantification reagents (e.g., Calcein-AM or similar).
Methodology:
-
Cell Preparation: Resuspend cells in chemotaxis medium. Pre-incubate the cells with various concentrations of CCR2-RA-[R] or vehicle control for 30-60 minutes at 37°C.[22]
-
Chamber Assembly: Add chemotaxis medium containing the optimal concentration of CCL2 to the lower wells of the Boyden chamber.[1] Place the porous membrane over the lower wells.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber wells.[22]
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the top surface of the membrane with a scraper or cotton swab.
-
Quantification: Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells in several fields per well using a microscope, or quantify using a fluorescence plate reader if cells were pre-labeled with a fluorescent dye.
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of CCR2-RA-[R] relative to the vehicle control. Plot the results to determine the IC₅₀ value for functional antagonism.
Caption: Workflow for a Boyden chamber chemotaxis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CCR2-RA-[R] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What do structures tell us about chemokine receptor function and antagonism? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 13. biocompare.com [biocompare.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mt.com [mt.com]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
Identifying and mitigating sources of error in CCR2-RA-[R] experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCR2-RA-[R] in their experiments. The information is designed to help identify and mitigate common sources of error in various assays.
I. Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the interaction of CCR2-RA-[R] with the CCR2 receptor. However, various factors can influence the accuracy and reproducibility of these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high non-specific binding in my CCR2 radioligand assay, and how can I reduce it?
High non-specific binding can obscure the specific binding signal, leading to inaccurate affinity measurements. Common causes and troubleshooting steps include:
-
Radioligand Issues : The concentration of the radioligand may be too high, or the radioligand may have degraded.[1]
-
Solution : Use a lower concentration of the radioligand, ideally at or below the Kd value.[1] Ensure the radioligand is stored correctly and is not degraded.
-
-
Insufficient Washing : Inadequate washing can leave unbound radioligand trapped on the filter or in the well.
-
Filter Binding : The radioligand may bind directly to the filter material.
-
Solution : Pre-soak filters in a blocking solution, such as polyethyleneimine, to reduce non-specific ligand binding.
-
-
Membrane Preparation : Using too high a concentration of membrane protein can increase non-specific binding.
-
Solution : Use a lower concentration of membrane protein in the assay. Ensure membranes are thoroughly washed to remove any endogenous ligands.
-
Q2: I am observing low or no specific binding. What are the potential reasons and solutions?
Low specific binding can make it difficult to determine the binding parameters accurately. Consider the following:
-
Low Receptor Density : The cell line or membrane preparation may have low expression levels of CCR2.[1]
-
Radioligand Affinity and Integrity : The radioligand may have low affinity for the receptor or may have degraded.[1][2]
-
Suboptimal Assay Conditions : The assay may not have reached equilibrium, or the buffer composition may be incorrect.[1][3]
Q3: My IC50 values for CCR2-RA-[R] are highly variable between experiments. What could be causing this?
Variability in IC50 values can arise from several sources:[4]
-
Inconsistent Agonist Concentration : In competition assays, the concentration of the competing ligand (e.g., CCL2) can affect the antagonist's IC50.
-
Solution : Use a consistent concentration of the agonist, typically at its EC50 or EC80, for stimulation.
-
-
Variable Incubation Times : Inconsistent pre-incubation with the antagonist or the overall incubation time can lead to variable results.
-
Solution : Standardize the pre-incubation time with the antagonist and the overall assay incubation time.[1]
-
-
Cell Density and Passage Number : Variations in cell seeding density and using cells from a wide range of passage numbers can introduce variability.[1]
-
Solution : Ensure a consistent cell seeding density across all wells and use cells within a defined passage number range.[1]
-
-
Pipetting Errors : Inaccurate pipetting can lead to significant variability between replicate wells and experiments.
-
Solution : Regularly calibrate pipettes and use proper pipetting techniques.[1]
-
Quantitative Data Summary
| Compound | Assay Type | pIC50 | IC50 (nM) | Cell Line | Radioligand | Reference |
| CCR2-RA-[R] | Displacement | 6.1 | 794 | CCR2-expressing cells | [¹²⁵I]CCL2 | [5][6] |
| CCR2-RA-[R] | Allosteric Antagonist Assay | - | 103 | - | - | [5] |
| JNJ-27141491 | Displacement | 6.6 | 251 | CCR2-expressing cells | [¹²⁵I]CCL2 | [6] |
| SD-24 | Displacement | 7.2 | 63 | U2OS-CCR2 membranes | [¹²⁵I]CCL2 | [6][7] |
Experimental Protocol: Radioligand Displacement Assay
This protocol describes a general procedure for a radioligand displacement assay to determine the affinity of CCR2-RA-[R] for the CCR2 receptor.
-
Cell Membrane Preparation : Prepare membranes from cells stably expressing human CCR2 (e.g., U2OS-CCR2).
-
Assay Buffer : Use an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.1% CHAPS).[8]
-
Incubation :
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-CCR2-RA-[R] or [¹²⁵I]CCL2).[6][8]
-
Add increasing concentrations of the unlabeled competitor (CCR2-RA-[R]).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 120 minutes) to reach equilibrium.[6]
-
-
Determination of Non-specific Binding : In parallel wells, add a high concentration of an unlabeled ligand (e.g., 10 µM CCR2-RA-[R]) to determine non-specific binding.[6]
-
Termination of Reaction : Terminate the binding reaction by rapid filtration through a filter plate.
-
Washing : Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow Diagram
Caption: Workflow for a typical radioligand displacement assay.
II. Functional Assays
Functional assays, such as chemotaxis and calcium mobilization assays, are crucial for determining the antagonistic activity of CCR2-RA-[R].
Frequently Asked Questions (FAQs)
Q1: In my chemotaxis assay, I see no or low cell migration towards the chemoattractant (e.g., CCL2). What could be the issue?
Several factors can lead to a lack of cell migration:
-
Low CCR2 Expression : The cells used may not express sufficient levels of CCR2 on their surface.
-
Solution : Confirm CCR2 expression on the cell surface using flow cytometry or Western blot.
-
-
Inactive Chemoattractant : The CCL2 stock may have lost its potency.
-
Solution : Verify the activity of your CCL2 stock by performing a dose-response curve to determine the optimal concentration for migration.
-
-
Poor Cell Responsiveness : The cells may not be in a responsive state due to over-manipulation or other stressors.
-
Solution : Ensure cells have not been over-manipulated and are healthy. Serum starvation prior to the assay can sometimes improve responsiveness.
-
-
Incorrect Assay Setup : Issues with the chemotaxis chamber or membrane can prevent migration.
-
Solution : Check for leaks in the chemotaxis chamber and ensure the membrane is properly seated.
-
Q2: I'm observing high background migration in my control wells (without chemoattractant). How can I reduce this?
High background migration can mask the specific chemotactic response. Potential causes include:
-
Poor Cell Health : Unhealthy or overly confluent cells can exhibit random migration.
-
Solution : Use healthy cells and a consistent, gentle harvesting method to minimize cell stress.
-
-
Chemoattractants in Serum : The assay medium may contain chemoattractants if serum is used.
-
Solution : Use serum-free or low-serum medium for the assay.
-
-
Chamber Issues : Leaks in the chemotaxis chamber can cause passive cell movement.
-
Solution : Ensure the chamber is properly assembled and free of leaks.
-
Q3: My calcium mobilization assay shows a weak or no signal upon CCL2 stimulation. What should I check?
A weak or absent calcium signal can be due to several factors:
-
Inefficient Dye Loading : The calcium indicator dye may not be loaded optimally.
-
Solution : Optimize the concentration of the calcium indicator dye and the loading time. Ensure cells are washed properly to remove excess extracellular dye.
-
-
Poor Cell Health : Dead or dying cells can have high basal calcium levels, masking the specific signal.
-
Solution : Use healthy, viable cells for the assay.
-
-
Inactive Agonist : The CCL2 stock may not be potent.
-
Solution : Verify the activity of your CCL2 stock and perform a dose-response curve to determine the optimal concentration for calcium flux.
-
-
Receptor Desensitization : Prolonged exposure of cells to agonists before the assay can lead to receptor desensitization.
-
Solution : Avoid prolonged exposure of cells to agonists before the assay. Serum starvation can help to reduce basal receptor activation.
-
Experimental Protocol: Chemotaxis Assay (Boyden Chamber)
This protocol outlines a general procedure for a chemotaxis assay using a Boyden chamber to evaluate the effect of CCR2-RA-[R] on cell migration.
-
Cell Preparation : Harvest cells (e.g., monocytes or CCR2-expressing cell lines) and resuspend them in serum-free or low-serum medium.[9]
-
Antagonist Pre-incubation : Pre-incubate the cells with various concentrations of CCR2-RA-[R] or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Assay Setup :
-
Incubation : Incubate the chamber at 37°C in a 5% CO₂ atmosphere for a duration that allows for optimal migration (e.g., 60 minutes).[9]
-
Cell Staining and Quantification :
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis : Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
Workflow Diagram
Caption: Workflow for a typical Boyden chamber chemotaxis assay.
III. CCR2 Signaling Pathway
Understanding the CCR2 signaling pathway is essential for interpreting experimental results. CCR2 is a G-protein coupled receptor (GPCR) that, upon binding its ligand (e.g., CCL2), activates downstream signaling cascades.[10] CCR2-RA-[R] is an allosteric antagonist, meaning it binds to a site on the receptor distinct from the ligand-binding site, thereby inhibiting receptor activation.[5][11]
Signaling Pathway Diagram
Caption: Simplified CCR2 signaling and antagonist action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CCR2 Antagonist Efficacy: A Comparative Guide Using CCR2 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the preclinical findings of C-C chemokine receptor type 2 (CCR2) antagonists, with a focus on the allosteric antagonist CCR2-RA-[R] .[1][2][3] While direct in vivo validation studies of CCR2-RA-[R] using CCR2 knockout (KO) mice are not extensively documented in publicly available literature, this guide leverages data from studies on other prominent CCR2 antagonists to illustrate the critical role of CCR2 KO models in target validation and efficacy assessment. By comparing the effects of these antagonists in wild-type versus CCR2 KO mice, researchers can definitively attribute the pharmacological effects to the specific inhibition of the CCR2 pathway.
The Role of CCR2 in Disease
The CCL2/CCR2 signaling axis is a key driver in the recruitment of monocytes and macrophages to sites of inflammation.[4][5] This pathway is implicated in a wide array of chronic inflammatory and fibrotic diseases, as well as cancer.[1][6] Consequently, antagonizing CCR2 is a promising therapeutic strategy. CCR2 is a G-protein coupled receptor (GPCR) that, upon binding its ligand CCL2 (also known as MCP-1), initiates downstream signaling cascades, including the PI3K/Akt and JAK/STAT pathways, leading to cell migration and cytokine production.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 triggers a cascade of intracellular events crucial for monocytic cell migration and activation. Validating that a CCR2 antagonist effectively blocks this pathway is a primary goal of preclinical studies.
Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of a CCR2 antagonist.
The Critical Role of CCR2 Knockout Mouse Models
CCR2 knockout (Ccr2-/-) mice are an indispensable tool for validating the specificity of CCR2 antagonists. These mice lack the Ccr2 gene and therefore do not express the CCR2 receptor.[7][8] Any observed effects of a CCR2 antagonist in wild-type mice should be absent in Ccr2-/- mice, thus confirming that the drug's mechanism of action is indeed through the CCR2 pathway.
Comparative Efficacy of CCR2 Antagonists in Preclinical Models
The following tables summarize quantitative data from preclinical studies of various CCR2 antagonists, illustrating the types of endpoints that can be assessed and compared using wild-type and CCR2 knockout mice. While specific data for CCR2-RA-[R] in these models is pending publication, these examples serve as a benchmark for its validation.
Table 1: Effect of CCR2 Antagonism on Monocyte Recruitment
| Treatment Group | Model | Endpoint | Result | Reference |
| Wild-type + Vehicle | Thioglycollate-induced Peritonitis | Peritoneal Monocyte Count | Baseline | [9] |
| Wild-type + CCR2 Antagonist (e.g., JNJ-17166864) | Thioglycollate-induced Peritonitis | Peritoneal Monocyte Count | Significant Reduction | [9] |
| Ccr2-/- + Vehicle | Thioglycollate-induced Peritonitis | Peritoneal Monocyte Count | Significantly Reduced vs. Wild-type | [10] |
| Ccr2-/- + CCR2 Antagonist | Thioglycollate-induced Peritonitis | Peritoneal Monocyte Count | No further reduction | N/A |
Table 2: Efficacy of CCR2 Antagonism in a Cancer Model
| Treatment Group | Model | Endpoint | Result | Reference |
| Wild-type + Vehicle | Lung Metastasis Model | Number of Lung Metastases | Baseline | [11] |
| Wild-type + CCR2 Antagonist (e.g., MK-0812) | Lung Metastasis Model | Number of Lung Metastases | Significant Reduction | [11] |
| Ccr2-/- + Vehicle | Lung Metastasis Model | Number of Lung Metastases | Significantly Reduced vs. Wild-type | N/A |
| Ccr2-/- + CCR2 Antagonist | Lung Metastasis Model | Number of Lung Metastases | No further reduction | N/A |
Table 3: Impact of CCR2 Antagonism in a Model of Type 2 Diabetes
| Treatment Group | Model | Endpoint | Result | Reference |
| Wild-type (Diet-Induced Obesity) + Vehicle | Type 2 Diabetes | Inflammatory Macrophage in Adipose Tissue | Increased | [12] |
| Wild-type (Diet-Induced Obesity) + CCR2 Antagonist (CCX140-B analogue) | Type 2 Diabetes | Inflammatory Macrophage in Adipose Tissue | Blocked Recruitment | [12] |
| Ccr2-/- (Diet-Induced Obesity) + Vehicle | Type 2 Diabetes | Inflammatory Macrophage in Adipose Tissue | Significantly Reduced vs. Wild-type | N/A |
| Ccr2-/- (Diet-Induced Obesity) + CCR2 Antagonist | Type 2 Diabetes | Inflammatory Macrophage in Adipose Tissue | No further reduction | N/A |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments involving CCR2 antagonists and knockout mouse models.
General Experimental Workflow for Validating a CCR2 Antagonist
This workflow outlines the key steps in validating a CCR2 antagonist using both wild-type and Ccr2-/- mouse models.
Caption: A generalized workflow for validating a CCR2 antagonist in vivo.
Protocol 1: Thioglycollate-Induced Peritonitis Model
This model is used to assess the anti-inflammatory properties of a compound by measuring its ability to inhibit the recruitment of inflammatory cells into the peritoneal cavity.[9]
-
Animal Model: Wild-type and Ccr2-/- mice.
-
Procedure:
-
Administer the CCR2 antagonist (e.g., CCR2-RA-[R]) or vehicle to both wild-type and Ccr2-/- mice.
-
Inject 4% thioglycollate intraperitoneally (i.p.) to induce peritonitis.
-
After a specified time (e.g., 24-72 hours), euthanize the mice and perform a peritoneal lavage.
-
-
Endpoint Analysis:
-
Count the total number of cells in the peritoneal fluid.
-
Use flow cytometry to quantify the number of monocytes/macrophages.
-
-
Expected Outcome: The CCR2 antagonist should significantly reduce monocyte/macrophage recruitment in wild-type mice but have no effect in Ccr2-/- mice, which will already show a blunted response compared to wild-type controls.
Protocol 2: Cancer Metastasis Model
This model assesses the efficacy of a CCR2 antagonist in preventing cancer metastasis by targeting myeloid-derived suppressor cells.[5]
-
Animal Model: Wild-type and Ccr2-/- mice.
-
Procedure:
-
Inject tumor cells (e.g., breast or lung carcinoma cells) intravenously to induce lung metastasis.
-
Administer the CCR2 antagonist or vehicle orally or via i.p. injection according to a predetermined schedule.
-
-
Endpoint Analysis:
-
After a set period, euthanize the mice and harvest the lungs.
-
Quantify the number and size of metastatic nodules on the lung surface.
-
Perform flow cytometry on lung homogenates to analyze the infiltration of monocytic myeloid-derived suppressor cells (M-MDSCs).
-
-
Expected Outcome: The CCR2 antagonist is expected to reduce the number of lung metastases and M-MDSC infiltration in wild-type mice. Ccr2-/- mice should exhibit a baseline reduction in metastasis and M-MDSC recruitment, with the antagonist showing no additional effect.
Conclusion
The use of CCR2 knockout mouse models is a cornerstone in the preclinical validation of CCR2 antagonists like CCR2-RA-[R]. These models provide an unequivocal method to confirm on-target activity and to dissect the specific contribution of the CCR2 pathway to disease pathogenesis. The comparative data generated from studies utilizing both wild-type and Ccr2-/- mice are essential for building a robust preclinical data package to support the clinical development of novel CCR2-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCR2-RA-[R] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR2-/- knockout mice revascularize normally in response to severe hindlimb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of C-C Chemokine Receptor 2 (CCR2) Knockout on Type-2 (Schistosomal Antigen-Elicited) Pulmonary Granuloma Formation: Analysis of Cellular Recruitment and Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CCR2 Antagonists for Researchers and Drug Development Professionals
An in-depth analysis of CCR2-RA-[R] and other leading C-C chemokine receptor type 2 (CCR2) antagonists, supported by experimental data, to guide therapeutic development.
The C-C chemokine receptor type 2 (CCR2) has emerged as a significant therapeutic target for a spectrum of inflammatory diseases, including diabetic nephropathy, rheumatoid arthritis, and certain cancers. The receptor's primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), plays a crucial role in recruiting monocytes and macrophages to sites of inflammation.[1][2] Antagonizing the CCL2/CCR2 signaling axis is a promising strategy to mitigate chronic inflammation. This guide provides a head-to-head comparison of CCR2-RA-[R] and other notable CCR2 antagonists, presenting quantitative data on their performance, detailed experimental methodologies, and visualizations of key biological pathways.
Mechanism of Action: Blocking the Inflammatory Cascade
CCR2 is a G protein-coupled receptor (GPCR).[1] The binding of CCL2 to CCR2 triggers a conformational change, leading to the activation of intracellular G proteins and initiating a cascade of downstream signaling events.[1] Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[1] These signaling cascades culminate in cellular responses such as chemotaxis, proliferation, and cytokine production, driving the inflammatory process.
CCR2 antagonists function by inhibiting the biological activity of the CCR2 receptor. Their primary mechanism involves blocking the binding of CCL2 and other ligands, thereby preventing the initiation of the downstream signaling cascade.[1] This blockade effectively curtails the recruitment of CCR2-expressing cells, predominantly monocytes and macrophages, to inflammatory sites.[1]
There are two main classes of small molecule CCR2 antagonists based on their binding site and mode of inhibition:
-
Orthosteric Antagonists: These molecules bind to the same site as the endogenous ligand, CCL2, directly competing for receptor occupancy.[1]
-
Allosteric Antagonists: These antagonists bind to a different site on the receptor, inducing a conformational change that prevents ligand binding or receptor activation.[1] CCR2-RA-[R] is a known allosteric antagonist of CCR2.[3][4]
Comparative Performance of CCR2 Antagonists
The potency and selectivity of CCR2 antagonists are critical determinants of their therapeutic potential. The following tables summarize the in vitro performance of CCR2-RA-[R] alongside other prominent CCR2 antagonists based on publicly available data.
Table 1: In Vitro Potency of CCR2 Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Cell Line/System |
| CCR2-RA-[R] | Human CCR2 | Allosteric Binding | 103[3][4] | - | - |
| Human CCR2 | [35S]GTPγS binding | 24[4] | - | U2OS membranes | |
| Human CCR2 | β-arrestin recruitment | 25[4] | - | U2OS cells | |
| INCB3344 | Human CCR2 | Radioligand Binding | 5.1[5][6] | - | Human CCR2 |
| Mouse CCR2 | Radioligand Binding | 9.5[5][6] | - | Mouse CCR2 | |
| Human CCR2 | Chemotaxis | 3.8[5][6] | - | Human Monocytes | |
| Mouse CCR2 | Chemotaxis | 7.8[5][6] | - | Mouse Monocytes | |
| PF-04136309 | Human CCR2 | Radioligand Binding | 5.2[7] | - | Human CCR2 |
| Human CCR2 | Chemotaxis | 3.9[7] | - | - | |
| Human CCR2 | Calcium Flux | 3.3[7] | - | - | |
| BMS-741672 | Human CCR2 | Radioligand Binding | 1.1[8] | - | - |
| Human CCR2 | Monocyte Chemotaxis | 0.67[8] | - | - | |
| Cenicriviroc | Human CCR2 | Radioligand Binding | 6.2[1] | - | - |
| RS504393 | Human CCR2b | Radioligand Binding | 89[1] | - | Human recombinant CCR2b |
| - | Chemotaxis | 330[9] | - | - | |
| CCX140-B | Human CCR2 | - | Single-digit nM potency reported[10] | - | Human Monocytes |
Table 2: Selectivity Profile of CCR2 Antagonists
| Compound | Off-Target | Assay Type | IC50 / % Inhibition | Selectivity Ratio (Off-Target IC50 / CCR2 IC50) |
| CCR2-RA-[R] | CCR5 | Binding Assay (pKD) | pKD = 7.0 (approx. 100 nM)[3] | ~1 (low selectivity) |
| INCB3344 | CCR1, CCR5 | Binding Assay | > 1 µM[11] | > 196 (for hCCR2) |
| PF-04136309 | CCR1, CCR5 | Radioligand Binding | > 10,000 nM[7] | > 1923 |
| BMS-741672 | CCR5 | - | >700-fold selective for CCR2[8] | > 700 |
| Cenicriviroc | CCR5 | Radioligand Binding | - (Dual Antagonist) | - |
| RS504393 | CCR1 | Radioligand Binding | > 100 µM[5] | > 1123 |
Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these antagonists, the following diagrams illustrate the CCR2 signaling pathway and a standard experimental workflow.
Detailed Experimental Protocols
A comprehensive evaluation of CCR2 antagonists relies on a suite of well-established in vitro assays. Below are the methodologies for key experiments cited in this guide.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its target receptor.
-
Objective: To measure the concentration of an unlabeled antagonist required to displace 50% of a radiolabeled ligand from the CCR2 receptor (IC50) and to determine the binding affinity (Ki).
-
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells stably expressing the human CCR2 receptor (e.g., HEK293 or U2OS cells).
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) and varying concentrations of the test antagonist.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.[9]
-
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
-
Objective: To determine the IC50 value of an antagonist for the inhibition of CCL2-induced cell migration.
-
General Protocol:
-
Cell Preparation: CCR2-expressing cells, such as human monocytes or a monocytic cell line (e.g., THP-1), are used.
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber contains a chemoattractant solution with CCL2, while the cells are placed in the upper chamber with varying concentrations of the antagonist.
-
Incubation: The chamber is incubated to allow cell migration towards the CCL2 gradient.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, often using a fluorescent dye and a plate reader.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration relative to the control, and the IC50 value is determined.
-
Calcium Flux Assay
This assay measures an antagonist's ability to block the intracellular calcium mobilization that occurs upon GPCR activation.
-
Objective: To assess the antagonist's potency in blocking CCL2-induced calcium signaling.
-
General Protocol:
-
Cell Loading: CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist.
-
Stimulation and Measurement: The baseline fluorescence is measured before the addition of CCL2 to stimulate the cells. The change in fluorescence, indicating an increase in intracellular calcium, is then measured over time using a fluorescence plate reader.
-
Data Analysis: The reduction in the CCL2-induced fluorescence peak in the presence of the antagonist is used to determine the IC50 value.
-
Conclusion
The development of potent and selective CCR2 antagonists remains a significant endeavor in the pursuit of novel anti-inflammatory therapies. This guide provides a comparative overview of CCR2-RA-[R] and other key antagonists, highlighting their in vitro performance and the experimental context in which these data are generated. For researchers and drug development professionals, a thorough understanding of the comparative efficacy, selectivity, and mechanism of action of these compounds is paramount for advancing the next generation of CCR2-targeted therapeutics. The provided data and protocols serve as a valuable resource to inform and guide these critical research efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. INCB-3344 | 1262238-11-8 | Chemokine Receptor | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
A Comparative Guide to the Efficacy of Allosteric CCR2-RA-[R] and Orthosteric CCR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the allosteric CCR2 antagonist, CCR2-RA-[R], with that of prominent orthosteric CCR2 inhibitors. The C-C chemokine receptor 2 (CCR2) is a key mediator in the inflammatory cascade, primarily regulating the migration of monocytes and macrophages to sites of inflammation. Its role in a variety of inflammatory diseases, neuropathic pain, and cancer has made it a significant target for therapeutic intervention. This document synthesizes available experimental data to offer a comprehensive overview of the performance of these two distinct classes of CCR2 antagonists.
Executive Summary
Both allosteric and orthosteric inhibitors effectively antagonize CCR2, but through different mechanisms, which can influence their pharmacological profiles. Orthosteric inhibitors directly compete with the endogenous ligand CCL2 for the same binding site on the receptor. In contrast, allosteric inhibitors, such as CCR2-RA-[R], bind to a topographically distinct site, inducing a conformational change that prevents receptor activation. This non-competitive mechanism of action can offer advantages in certain therapeutic contexts. The available data indicates that while both classes include highly potent compounds, the specific efficacy metrics can vary depending on the assay and the specific orthosteric inhibitor.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency of CCR2-RA-[R] and several well-characterized orthosteric CCR2 inhibitors. The data has been compiled from various studies, and it is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
Table 1: In Vitro Binding Affinity of CCR2 Inhibitors
| Compound | Inhibitor Class | Assay Type | Cell Line/System | Parameter | Value | Reference(s) |
| CCR2-RA-[R] | Allosteric | Radioligand Displacement ([125I]CCL2) | CHO-K1 cells expressing human CCR2 | pIC50 | 6.1 | [1] |
| CCR2-RA-[R] | Homologous Displacement ([3H]-CCR2-RA-[R]) | CHO cell membranes expressing human CCR2 | pKD | 8.8 ± 0.1 | [1] | |
| INCB3344 | Orthosteric | Radioligand Binding | Human Monocytes | IC50 | 5.1 nM | [2] |
| BMS-681 | Orthosteric | Radioligand Binding | Not Specified | IC50 | 0.7 nM (for CCR2) | [3] |
| Cenicriviroc | Orthosteric (Dual CCR2/CCR5) | Radioligand Binding | Not Specified | IC50 | Not explicitly stated for CCR2 alone | [4] |
Table 2: In Vitro Functional Potency of CCR2 Inhibitors
| Compound | Inhibitor Class | Assay Type | Cell Line/System | Parameter | Value | Reference(s) |
| CCR2-RA-[R] | Allosteric | Not specified in detail in provided results | Not specified in detail in provided results | IC50 | 103 nM | [1] |
| INCB3344 | Orthosteric | Chemotaxis | Human Monocytes | IC50 | 3.8 nM | [2] |
| BMS-681 | Orthosteric | Monocyte Chemotaxis | Not Specified | IC50 | 0.24 nM | [3] |
| An Orthosteric CCR2 Antagonist (CAS 445479-97-0) | Orthosteric | Chemotaxis (A549 cells) | A549 cells | Inhibition at 10 nM | Significant | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki or IC50).
Principle: Cell membranes expressing the target receptor (CCR2) are incubated with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as its IC50.
Generalized Protocol:
-
Membrane Preparation: Culture cells stably expressing human CCR2 (e.g., HEK293 or CHO cells). Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a binding buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2), and a range of concentrations of the unlabeled inhibitor (e.g., CCR2-RA-[R] or an orthosteric antagonist).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Detection: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand is calculated as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6][7]
Calcium Flux Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the increase in intracellular calcium concentration that is induced by the binding of CCL2 to its receptor.
Principle: CCR2 is a G-protein coupled receptor that, upon activation, triggers the release of calcium from intracellular stores. Cells expressing CCR2 are loaded with a calcium-sensitive fluorescent dye. When CCL2 is added, the intracellular calcium concentration increases, leading to a change in the fluorescence of the dye. An antagonist will block this CCL2-induced fluorescence change.
Generalized Protocol:
-
Cell Preparation and Dye Loading: Plate CCR2-expressing cells (e.g., THP-1 monocytes) in a 96- or 384-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of the CCR2 antagonist for a predetermined time.
-
Stimulation and Measurement: Place the plate in a fluorescence microplate reader. A baseline fluorescence reading is taken before the addition of a specific concentration of CCL2 to stimulate the cells. The fluorescence intensity is then measured kinetically over a period of time (e.g., every second for 2-3 minutes).
-
Data Analysis: The change in fluorescence upon CCL2 stimulation is measured. The concentration of the antagonist that inhibits 50% of the CCL2-induced calcium flux is determined as the IC50 value.[6]
Chemotaxis Assay
This assay directly assesses the ability of a CCR2 antagonist to block the migration of cells towards a chemoattractant, such as CCL2.
Principle: The assay is typically performed using a transwell system, which consists of an upper and a lower chamber separated by a porous membrane. CCR2-expressing cells are placed in the upper chamber, and a solution containing CCL2 is placed in the lower chamber. The cells will migrate through the pores in the membrane towards the CCL2 gradient. An antagonist added to the cells will inhibit this migration.
Generalized Protocol:
-
Cell Preparation: Use a CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes. Resuspend the cells in a serum-free or low-serum medium.
-
Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of the CCR2 antagonist or a vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Add medium containing CCL2 to the lower wells of the transwell plate. Place the transwell inserts into the wells. Add the pre-treated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration to occur (typically 1.5 to 4 hours).
-
Quantification of Migrated Cells: After incubation, remove the non-migrated cells from the upper surface of the membrane. The migrated cells on the lower surface of the membrane are then fixed and stained (e.g., with crystal violet or a fluorescent dye). The number of migrated cells is quantified by microscopy or by eluting the stain and measuring its absorbance.
-
Data Analysis: The percentage of migration inhibition for each antagonist concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the CCL2-induced cell migration, is then determined.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists | CoLab [colab.ws]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing Reproducibility of In Vivo Efficacy for CCR2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) has long been a compelling target for therapeutic intervention in a myriad of inflammatory and fibrotic diseases. The recruitment of CCR2-expressing monocytes and macrophages to sites of inflammation is a key pathological driver, and its blockade offers a promising strategy. Among the antagonists developed, CCR2-RA-[R] has been instrumental in elucidating the structural basis of CCR2 antagonism due to its unique allosteric binding mode.[1][2][3] However, a review of the available literature reveals a notable absence of in vivo efficacy studies for CCR2-RA-[R] itself, which has been primarily utilized as a tool compound in structural biology.[1][2][3]
This guide, therefore, aims to provide a comparative assessment of the in vivo efficacy of other well-characterized CCR2 antagonists, highlighting the challenges in reproducibility and providing detailed experimental frameworks to aid in the design of future studies.
Challenges in Reproducibility
The translation of preclinical findings for CCR2 antagonists to clinical success has been met with mixed results.[4] Several factors contribute to the variable reproducibility of in vivo efficacy studies for this class of compounds:
-
Species-Specific Differences: A significant hurdle is the difference in binding affinity of antagonists between human and rodent CCR2.[5] This can lead to a disconnect between promising results in animal models and outcomes in human clinical trials.
-
Antagonist Tolerance: Prolonged exposure to some CCR2 antagonists may lead to a progressive decrease in their efficacy, a phenomenon known as antagonist tolerance.[5]
-
Redundancy in the Chemokine System: The complexity of the chemokine network means that other receptors and ligands can sometimes compensate for the blockade of CCR2, leading to a less pronounced therapeutic effect than anticipated.[5]
-
Variability in Experimental Models: The choice of animal model, disease induction method, and specific experimental conditions can significantly influence the observed outcomes.[5]
-
Pharmacokinetics and Pharmacodynamics: Differences in the absorption, distribution, metabolism, and excretion of antagonists can result in variable drug exposure and, consequently, divergent efficacy results.[5]
Comparative In Vivo Efficacy of Selected CCR2 Antagonists
While in vivo data for CCR2-RA-[R] is not available, numerous other CCR2 antagonists have been evaluated in various preclinical models. The following tables summarize the quantitative data from some of these studies.
| Antagonist | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reported Efficacy | Reference |
| CCX140-B (analog) | Type 2 Diabetes (Diet-Induced Obesity) | C57BL/6 Mice | Daily oral gavage | Reduced inflammatory macrophage recruitment to adipose tissue, improved insulin (B600854) sensitivity, reduced hyperglycemia. | Completely blocked inflammatory macrophage recruitment. Showed reduced hyperglycemia and insulinemia, and improved insulin sensitivity. | [6] |
| RS102895 | Vaccine Adjuvancy | C57BL/6 Mice | 5 mg/kg i.p. every 6 hours for 24h post-vaccination | Enhanced vaccine-induced immune responses. | Significantly boosted vaccine responses by inhibiting monocyte migration. | [7][8] |
| INCB3344 | Rheumatoid Arthritis (Adjuvant-Induced Arthritis) | Rats | 100 mg/kg, b.i.d., p.o. | Inhibition of joint damage and bone resorption. | Significant inhibition of joint damage and bone resorption. | [9] |
| "747" (Kaempferol derivative) | Liver Cancer | Mouse model | 50, 100, 150 mg/kg | Suppression of peritoneal macrophage infiltration. | Suppressed infiltration by 75.7%, 87.0%, and 92.8% respectively. | [10] |
| MK-0812 | Delayed-Type Hypersensitivity | Rhesus Monkeys | Not specified | Inhibition of monocyte recruitment to the skin. | Correlated blockade of CCR2 stimulation with inhibition of monocyte recruitment. | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for enhancing the reproducibility of in vivo studies. Below are representative methodologies for key experiments cited in the literature.
Thioglycollate-Induced Peritonitis Model
This model is used to evaluate the in vivo efficacy of a CCR2 antagonist in reducing monocyte/macrophage recruitment to an inflammatory site.[5]
-
Materials: Laboratory mice, thioglycollate broth, CCR2 antagonist, saline (vehicle), and flow cytometry reagents for immune cell characterization.
-
Procedure:
-
Administer the CCR2 antagonist or vehicle to the mice (e.g., via oral gavage or intraperitoneal injection).
-
After a specified pre-treatment period, induce peritonitis by intraperitoneal injection of thioglycollate broth.
-
At a defined time point post-inflammation induction (e.g., 24-72 hours), euthanize the mice.
-
Collect peritoneal lavage fluid.
-
Perform cell counts and use flow cytometry to quantify the number and phenotype of recruited immune cells, particularly monocytes and macrophages (e.g., using markers like CD11b, F4/80, Ly6C).
-
Diet-Induced Obesity (DIO) Model of Type 2 Diabetes
This model is used to investigate the metabolic effects of CCR2 inhibition.[6][7]
-
Materials: CCR2 Antagonist (e.g., a mouse-active analog of CCX140-B), male C57BL/6 mice, high-fat diet (HFD), standard chow, vehicle, glucometer, insulin assay kit.
-
Procedure:
-
Disease Induction: Feed mice an HFD for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.
-
Animal Groups: Randomize DIO mice into Vehicle and CCR2 Antagonist treatment groups. A group on standard chow can serve as a non-diseased control.
-
Dosing: Administer the CCR2 antagonist daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Metabolic Monitoring: Regularly monitor body weight and food intake. Measure fasting blood glucose and insulin levels weekly or bi-weekly. Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
Endpoint Analysis: At the end of the study, collect visceral adipose tissue for flow cytometry to quantify inflammatory macrophage populations (e.g., F4/80+CD11c+). Analyze liver tissue for triglyceride and glycogen (B147801) content. Perform histological analysis of the pancreas to assess islet number and size.
-
Orthotopic Pancreatic Cancer Mouse Model
This model is used to assess the in vivo efficacy of a CCR2 antagonist on primary tumor growth and the tumor microenvironment.[12]
-
Materials: Immunocompetent mice (e.g., C57BL/6), murine pancreatic cancer cell line, CCR2 antagonist, vehicle, surgical and dosing equipment.
-
Procedure:
-
Tumor Cell Implantation: Anesthetize the mice and surgically expose the pancreas. Inject tumor cells into the head of the pancreas.
-
Treatment Regimen: Allow tumors to establish, then randomize mice into treatment and vehicle control groups. Administer the CCR2 antagonist or vehicle daily.
-
Monitoring: Monitor tumor growth using non-invasive imaging.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors and measure their weight and volume. Process a portion of the tumor for histological and flow cytometric analysis of immune cell infiltration.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes involved in assessing CCR2 antagonists, the following diagrams are provided.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of an allosteric antagonist.
Caption: General experimental workflow for an in vivo efficacy study of a CCR2 antagonist.
References
- 1. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists | CoLab [colab.ws]
- 3. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. A Natural CCR2 Antagonist Relieves Tumor-associated Macrophage-mediated Immunosuppression to Produce a Therapeutic Effect for Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unveiling the Allosteric Mechanism of CCR2-RA-[R] Through Kinetic Binding Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the allosteric CCR2 antagonist, CCR2-RA-[R], focusing on the insights gained from kinetic binding studies. We will delve into its mechanism of action, compare its kinetic profile with other CCR2 antagonists, and provide detailed experimental protocols for researchers looking to conduct similar investigations.
The Allosteric Advantage: How CCR2-RA-[R] Differs from Traditional Antagonists
The C-C chemokine receptor 2 (CCR2) is a key mediator of inflammatory responses, making it a prime target for therapeutic intervention in various diseases. While traditional, or orthosteric, antagonists compete directly with the endogenous ligand (CCL2) for the same binding site, allosteric modulators like CCR2-RA-[R] operate through a more nuanced mechanism.
CCR2-RA-[R] binds to a distinct, intracellular site on the CCR2 receptor.[1][2] This binding event induces a conformational change in the receptor that non-competitively prevents the binding of CCL2 and subsequent G-protein-mediated signaling.[1][3] This allosteric inhibition offers potential advantages, including greater selectivity and a ceiling effect on the modulation of receptor activity.
Kinetic binding studies, which measure the rates of drug-receptor association (kon) and dissociation (koff), are crucial for understanding the dynamic nature of this allosteric interaction. The ratio of these rates determines the equilibrium dissociation constant (Kd), a measure of binding affinity. Furthermore, the dissociation rate is inversely related to the drug-receptor residence time (RT = 1/koff), a parameter of growing importance in drug discovery as it often correlates better with in vivo efficacy than binding affinity alone.[4]
Comparative Analysis of CCR2 Antagonist Binding Kinetics
| Compound | Binding Site | kon (M-1min-1) | koff (min-1) | Residence Time (RT) (min) |
| CCR2-RA-[R] | Allosteric (intracellular) | Data not available | Data not available | Data not available |
| BMS-681 | Orthosteric | Data not available | Data not available | Data not available |
| INCB3344 | Orthosteric | 1.8 x 107 | 0.227 | 4.4 |
| Antagonist 15b | Not specified | Data not available | 0.067 | 15 |
| Antagonist 15a | Not specified | Data not available | 0.0014 | 714 |
Note: The kinetic data for INCB3344 was determined for murine CCR2. The data for antagonists 15a and 15b highlight the significant impact of residence time on in vivo efficacy, with the longer residence time of antagonist 15a correlating with a greater reduction in atherosclerotic plaque size.[4]
Kinetic studies have also revealed a fascinating interplay between orthosteric and allosteric antagonists. For instance, the orthosteric antagonist BMS-681 has been shown to enhance the binding of [3H]-CCR2-RA and decrease its dissociation rate, demonstrating positive binding cooperativity.[5] This suggests that the binding of an orthosteric antagonist can stabilize a receptor conformation that is more favorable for the binding of the allosteric modulator.
Experimental Protocols
Detailed methodologies are essential for reproducible kinetic binding studies. Below are protocols for radioligand binding assays commonly used to characterize CCR2 antagonists.
Radioligand Competition Binding Assay (for determining affinity)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing human CCR2 (e.g., HEK293 or CHO cells).
-
Radiolabeled CCR2 antagonist (e.g., [3H]-CCR2-RA-[R]).
-
Unlabeled test compounds (e.g., CCR2-RA-[R], BMS-681).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 500 mM NaCl).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well filter plate, add assay buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound.
-
To determine non-specific binding, add a high concentration of a known CCR2 ligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature (or other desired temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value.
-
Kinetic Radioligand Binding Assay (for determining kon and koff)
This assay measures the rate of association and dissociation of a radiolabeled ligand.
-
Association Rate (kon):
-
Prepare reaction wells containing the cell membrane preparation and assay buffer.
-
At various time points, add a fixed concentration of the radiolabeled ligand to initiate the binding reaction.
-
At a final, predetermined time point, terminate the binding in all wells simultaneously by rapid filtration.
-
Wash and count the filters as described above.
-
Plot the specific binding against time and fit the data to a one-phase association equation to determine the observed association rate (kobs).
-
Calculate kon using the equation: kon = (kobs - koff) / [L], where [L] is the concentration of the radiolabeled ligand.
-
-
Dissociation Rate (koff):
-
Incubate the cell membrane preparation with the radiolabeled ligand for a sufficient time to reach equilibrium.
-
Initiate the dissociation reaction by adding a high concentration of an unlabeled competitor to prevent re-binding of the radioligand.
-
At various time points after the addition of the competitor, terminate the reaction by rapid filtration.
-
Wash and count the filters as described above.
-
Plot the specific binding against time and fit the data to a one-phase dissociation equation to determine the koff.
-
Visualizing the Molecular Interactions
The following diagrams illustrate the key concepts discussed in this guide.
Caption: CCR2 signaling pathway and the inhibitory mechanism of CCR2-RA-[R].
Caption: A generalized workflow for a kinetic radioligand binding assay.
References
Benchmarking the potency of CCR2-RA-[R] against a panel of known CCR2 inhibitors.
A Comparative Analysis of CCR2-RA-[R] and Other Small Molecule CCR2 Inhibitors
This guide provides a comprehensive benchmark of the potency of CCR2-RA-[R], an allosteric antagonist of the C-C chemokine receptor type 2 (CCR2), against a panel of other known CCR2 inhibitors. The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] This signaling axis is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancer, making CCR2 a significant therapeutic target.[3][4][5][6][7] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the evaluation of these compounds.
Quantitative Performance Data: A Comparative Overview
The potency of CCR2 antagonists is commonly evaluated through various in vitro assays that measure their ability to interfere with the receptor's function at different levels, including ligand binding, downstream signaling, and cell migration. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength. The following table summarizes the available IC50 data for CCR2-RA-[R] and a selection of other commercially available CCR2 inhibitors across key functional assays.
Note: IC50 values can vary between studies due to different experimental conditions, cell types, and assay formats. Direct comparison should be considered with this in mind.
| Compound Name | Alias/Synonym | Target(s) | Assay Type | IC50 (nM) | Reference(s) |
| CCR2-RA-[R] | - | CCR2 | Allosteric Antagonist Binding | 103 | [8][9][10] |
| CCR2 | [³⁵S]GTPγS Binding | 24 | [11] | ||
| CCR2 | β-arrestin Recruitment | 25 | [11] | ||
| CCR2 antagonist 4 | Teijin compound 1 | CCR2b | Receptor Binding | 180 | [2][8][12] |
| CCR2 | MCP-1-induced Chemotaxis | 24 | [2][8][12] | ||
| MK-0812 | - | CCR2 | Receptor Binding | 4.5 | [6] |
| CCR2 | Chemotaxis | 3.2 | [6] | ||
| hCCR2 | Calcium Influx | 1.73 | [13] | ||
| INCB3344 | - | hCCR2, mCCR2 | Receptor Binding | 5.1 (human), 9.5 (mouse) | [6] |
| hCCR2, mCCR2 | Chemotaxis | 3.8 (human), 7.8 (mouse) | [6] | ||
| PF-4136309 | - | CCR2 | Receptor Binding | 5.2 (human), 17 (mouse) | [6][8] |
| CCR2 | Chemotaxis | 3.9 (human) | [6] | ||
| BMS-741672 | MLN1202 | CCR2 | Receptor Binding | 1.1 | [6] |
| CCR2 | Chemotaxis | 0.67 | [6] | ||
| RS-102895 | - | CCR2 | Receptor Binding | 360 | [2][6][8] |
| CCR2 | Chemotaxis | 1700 | [6] | ||
| AZD2423 | - | CCR2 | Ca²⁺ Flux | 1.2 | [8] |
| JNJ-41443532 | - | hCCR2 | Receptor Binding | 37 | [6] |
| hCCR2 | Chemotaxis | 30 | [6] | ||
| Cenicriviroc | TAK-652 | CCR2/CCR5 | Dual Antagonist | Potent | [8] |
| BMS-813160 | - | CCR2/CCR5 | Receptor Binding | 6.2 (CCR2), 3.6 (CCR5) | [8] |
Signaling Pathways and Experimental Workflows
CCR2 Signaling Cascade
Upon binding of its ligand, CCL2, the G protein-coupled receptor (GPCR) CCR2 initiates a cascade of intracellular signaling events.[3][14] This activation leads to the dissociation of G protein subunits, which in turn trigger multiple downstream pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways.[3][5][15] These signaling cascades are crucial for orchestrating cellular responses such as chemotaxis, cell survival, and proliferation.[5][16]
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. This section provides summaries of the key in vitro assays used to determine the potency of CCR2 inhibitors.
Chemotaxis Assay (Transwell Migration Assay)
This functional assay directly measures the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant like CCL2.[1]
Objective: To quantify the dose-dependent inhibition of CCL2-induced cell migration by a CCR2 antagonist.
General Protocol:
-
Cell Preparation: CCR2-expressing cells (e.g., human monocytic THP-1 cell line) are cultured and harvested. The cells are often serum-starved for several hours to increase their responsiveness to the chemoattractant.[12][14]
-
Antagonist Pre-incubation: The cell suspension is incubated with various concentrations of the test antagonist (e.g., CCR2-RA-[R]) or a vehicle control for 30-60 minutes at 37°C.[12][17]
-
Assay Setup: A transwell insert with a porous membrane is placed into the well of a larger plate. The lower chamber is filled with medium containing CCL2, while the upper chamber receives the pre-treated cell suspension.[12][14]
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a period sufficient for migration to occur (typically 1.5 to 4 hours), which should be optimized for the specific cell type.[1][14]
-
Quantification: Non-migrated cells are removed from the top surface of the membrane. The cells that have migrated to the bottom surface are fixed, stained (e.g., with Crystal Violet or a fluorescent dye like Calcein-AM), and quantified by microscopy or a fluorescence plate reader.[6][12]
-
Data Analysis: The percentage of migration inhibition is calculated relative to the vehicle control, and the IC50 value is determined using non-linear regression analysis.
Calcium Flux Assay
This functional assay measures the ability of a CCR2 antagonist to block the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon CCL2-induced receptor activation.[1]
Objective: To measure the inhibition of CCL2-induced intracellular calcium release by a test compound.
General Protocol:
-
Cell Preparation: A suspension of CCR2-expressing cells is prepared.
-
Dye Loading: Cells are incubated in the dark at 37°C (typically 30-60 minutes) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[1][18] Intracellular esterases cleave the dye, trapping it inside the cells.[19]
-
Washing and Plating: Excess dye is washed off, and the cells are resuspended in an assay buffer and plated into a multi-well plate (e.g., 96-well black, clear-bottom).[1][18]
-
Assay Performance: The plate is placed in a fluorescence plate reader. Varying concentrations of the test antagonist are added to the wells for a pre-incubation period.[1]
-
Stimulation and Measurement: A baseline fluorescence reading is established. An automated injector adds a solution of CCL2 to stimulate the cells, and the fluorescence intensity is measured kinetically over time (e.g., every second for 2-3 minutes) to capture the rapid change in intracellular calcium.[1][18]
-
Data Analysis: The change in fluorescence is calculated (e.g., peak intensity over baseline). The percentage of inhibition of the CCL2-induced calcium flux is plotted against the antagonist concentration to determine the IC50 value via non-linear regression.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Potential of Combination Therapies and Patient Stratification to Improve CCR2 Inhibition Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. bu.edu [bu.edu]
Orthogonal Validation of CCR2-RA-[R] Effects on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allosteric antagonist CCR2-RA-[R] and its effects on downstream signaling pathways of the C-C chemokine receptor type 2 (CCR2). The information is supported by experimental data to assist researchers in evaluating its performance against other alternatives.
The CCR2 signaling axis, primarily activated by its ligand CCL2 (also known as MCP-1), is a critical mediator of monocyte and macrophage recruitment to sites of inflammation.[1][2][3] This pathway is implicated in a multitude of inflammatory and neurodegenerative diseases, as well as cancer, making CCR2 an attractive therapeutic target.[4][5][6] CCR2 antagonists are designed to block this signaling cascade, thereby mitigating inflammatory responses.[3][7]
Mechanism of Action: CCR2-RA-[R]
CCR2-RA-[R] is an allosteric antagonist of CCR2.[8][9] Unlike orthosteric antagonists that compete with the endogenous ligand for the same binding site, allosteric antagonists bind to a distinct site on the receptor.[7] This binding induces a conformational change that prevents receptor activation and subsequent G protein coupling, non-competitively inhibiting downstream signaling.[4][5][8][9] CCR2-RA-[R] binds to a novel, highly druggable intracellular pocket that spatially overlaps with the G protein-binding site.[4][5]
CCR2 Downstream Signaling Pathways
Upon binding of ligands such as CCL2, CCR2 activates several key downstream signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and differentiation.[10][11]
-
JAK/STAT Pathway: Activation of this pathway is involved in cytokine production and immune cell regulation.[10][12]
-
MAPK/p38 Pathway: This pathway plays a role in cell migration, inflammation, and apoptosis.[12][13][14]
The activation of these pathways ultimately leads to the regulation of transcription factors and genes involved in various cellular responses.[12]
Below is a diagram illustrating the primary CCR2 signaling cascades.
Comparative In Vitro Potency of CCR2 Antagonists
The following table summarizes the in vitro potency of CCR2-RA-[R] and other representative CCR2 antagonists. The half-maximal inhibitory concentration (IC50) is a measure of the antagonist's effectiveness in inhibiting a biological or biochemical function.
| Compound | Target | Assay Type | Species | IC50 (nM) | Reference |
| CCR2-RA-[R] | CCR2 | Allosteric Antagonism | Human | 103 | [8] |
| INCB3344 | CCR2 | Receptor Binding | Human | 5.2 | |
| RS-102895 | CCR2 | Chemotaxis | Human | 2.8 | |
| CCX140-B | CCR2 | Receptor Binding | Human | 1.1 | |
| BMS-681 | CCR2 | Orthosteric Antagonism | Human | - | [4] |
Note: Data for some compounds are compiled from various publicly available sources and are intended for comparative purposes. Direct comparison may be limited by variations in experimental conditions.
Experimental Protocols for Orthogonal Validation
Orthogonal validation involves using multiple, distinct methods to measure the same biological effect, ensuring the robustness of the findings. Below are detailed protocols for key assays used to characterize the effects of CCR2 antagonists on downstream signaling.
Receptor Binding Assay
Principle: This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining its binding affinity (Ki) and IC50.
Protocol:
-
Cell Culture: Use HEK293 cells stably expressing human CCR2.
-
Membrane Preparation: Homogenize cells in a buffer (e.g., 50 mM Tris-HCl) and centrifuge to isolate the cell membranes.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2), and varying concentrations of the test antagonist.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[15]
Chemotaxis Assay
Principle: This functional assay measures the ability of a CCR2 antagonist to inhibit the directed migration of CCR2-expressing cells towards a chemoattractant like CCL2.[15][16]
Protocol:
-
Cell Preparation: Use cells expressing CCR2, such as primary human monocytes or the THP-1 cell line.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the test antagonist for approximately 30 minutes at 37°C.
-
Assay Setup: Place chemotaxis buffer containing CCL2 in the lower chambers of a transwell plate.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 3 hours to allow for cell migration.
-
Quantification: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface of the membrane with a dye like crystal violet.
-
Data Analysis: Count the migrated cells under a microscope or quantify the stain after elution. Plot the percentage of inhibition of migration against the logarithm of the antagonist concentration to determine the IC50.[17]
Calcium Mobilization Assay
Principle: This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration that occurs upon CCL2-mediated CCR2 activation.[16]
Protocol:
-
Cell Preparation: Load CCR2-expressing cells (e.g., HEK293 or CHO cells) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Incubate the loaded cells with varying concentrations of the test antagonist.
-
Stimulation: Place the plate in a fluorescence plate reader and inject a solution of CCL2 to stimulate the cells.
-
Measurement: Immediately measure the kinetic change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline. Plot the percentage of inhibition of the CCL2-induced calcium flux against the logarithm of the antagonist concentration to determine the IC50.[15]
The following diagram illustrates a typical experimental workflow for characterizing a CCR2 antagonist.
Logical Framework for Target Validation
The validation of a therapeutic target such as CCR2 follows a logical progression from fundamental research to clinical application. The following diagram outlines this process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CCR2-RA-[R] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 11. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 14. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Potency of CCR2-RA-[R]
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: The CCL2-CCR2 Signaling Axis
The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a key chemokine that mediates the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation. It exerts its effects primarily through binding to the G protein-coupled receptor (GPCR), CCR2.[1][2] Upon binding, CCR2 activates several downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[1][3] These signaling cascades are crucial for cell migration, survival, and proliferation.[2][3]
CCR2 antagonists, such as CCR2-RA-[R], function by blocking the interaction between CCL2 and CCR2, thereby inhibiting the recruitment of inflammatory cells.[4] CCR2-RA-[R] is a potent allosteric antagonist of CCR2, meaning it binds to a site on the receptor distinct from the CCL2 binding site.[5] This binding non-competitively inhibits the receptor by blocking the conformational changes required for its activation and subsequent G protein binding.[6][7] The binding pocket of CCR2-RA-[R] is located on the intracellular side of the receptor.[7]
In Vitro Potency Comparison of CCR2 Antagonists
The in vitro potency of CCR2 antagonists is a critical measure of their potential therapeutic efficacy. This is typically assessed using radioligand binding assays to determine binding affinity (Ki) and functional assays such as chemotaxis and calcium flux assays to measure inhibitory activity (IC50). The following table summarizes the available in vitro potency data for CCR2-RA-[R] and a selection of other CCR2 antagonists.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Ki (nM) | pIC50 | pKD |
| CCR2-RA-[R] | Allosteric Antagonist | Human CCR2 | 103[5][8] | 6.1 (for displacement of [125I]CCL2)[5] | 8.8 ± 0.1 (for CCR2)[5] | |
| Human CCR5 | 7.0 ± 0.1[5] | |||||
| JNJ-41443532 | Binding Affinity | Human CCR2 | 37[9] | |||
| Chemotaxis | Human CCR2 | 30[9] | ||||
| CCX872 | Binding Affinity | Human CCR2 | 3[9] | |||
| Binding Affinity | Murine CCR2 | 270[9] | ||||
| Chemotaxis | Human | 32[9] | ||||
| Chemotaxis | Murine | 69[9] | ||||
| INCB3344 | CCL2 Binding | Mouse Monocytes | 10[3] | |||
| Chemotaxis | Human Monocytes | 3.8[3] | ||||
| Chemotaxis | Mouse Monocytes | 7.8[3] | ||||
| RS-504393 | CCR2 Binding | Human Recombinant CCR2b | 89[3] | |||
| Cenicriviroc | CCR2 Binding | 6.2[3] | ||||
| PF-04136309 | Radioligand Binding | Human CCR2 | 5.2[10] | |||
| Chemotaxis | Human CCR2 | 3.9[10] | ||||
| Calcium Flux | Human CCR2 | 3.3[10] |
In Vivo Potency of CCR2 Antagonists: An Overview
The in vivo efficacy of CCR2 antagonists is evaluated in various animal models of inflammatory diseases, where the recruitment of CCR2-expressing cells is a key pathological feature. While specific in vivo data for CCR2-RA-[R] is not publicly available, this section outlines common preclinical models and summarizes the performance of other CCR2 antagonists.
Common Animal Models for Evaluating CCR2 Antagonists:
-
Inflammatory Arthritis: Models such as collagen-induced arthritis (CIA) in mice and adjuvant-induced arthritis in rats are used to assess the ability of CCR2 antagonists to reduce joint inflammation, swelling, and bone erosion.[11]
-
Multiple Sclerosis: The experimental autoimmune encephalomyelitis (EAE) model in mice is the most commonly used model to study the therapeutic potential of CCR2 antagonists in reducing neuroinflammation and demyelination.[12]
-
Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet are used to investigate the effect of CCR2 inhibition on the development and progression of atherosclerotic plaques.[3]
-
Type 2 Diabetes: Diet-induced obese (DIO) mice and db/db mice are utilized to examine the role of CCR2 antagonists in improving insulin (B600854) sensitivity, reducing adipose tissue inflammation, and mitigating diabetic complications such as nephropathy.[13]
Summary of In Vivo Efficacy for Selected CCR2 Antagonists:
| Compound | Animal Model | Key Findings |
| INCB3344 | Delayed-Type Hypersensitivity (Mouse) | Dose-dependent inhibition of macrophage influx and reduction in tissue inflammation.[14] |
| Experimental Autoimmune Encephalomyelitis (Mouse) | Significant reduction in disease severity.[14] | |
| Inflammatory Arthritis (Rat) | Significant reduction in disease severity.[14] | |
| RS-504393 | Diabetic Nephropathy (Mouse) | Attenuated albuminuria, histological changes, and glomerular macrophage recruitment.[14] |
| CCX140-B | Type 2 Diabetes (Human CCR2 Knock-in Mice) | Reduced hyperglycemia and insulinemia, improved insulin sensitivity, and decreased adipose tissue inflammation.[13] |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
-
Cell Membrane Preparation: Membranes are prepared from cells overexpressing the CCR2 receptor (e.g., HEK293-CCR2 cells).[9]
-
Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) and varying concentrations of the test compound.[9]
-
Filtration: The reaction is terminated by rapid filtration through a filter plate, which traps the cell membranes bound to the radioligand.[7]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[9]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.[7]
2. Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant.
-
Cell Preparation: CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells) are harvested and resuspended in assay medium.[5]
-
Assay Setup: The assay is typically performed using a transwell system. The lower chamber contains the chemoattractant (CCL2), and the upper chamber contains the cells pre-incubated with varying concentrations of the test compound.[5]
-
Incubation: The plate is incubated to allow for cell migration through the porous membrane separating the two chambers.[5]
-
Quantification: The number of migrated cells in the lower chamber is quantified, often by cell counting after staining or by using fluorescently labeled cells.[15]
-
Data Analysis: The percentage of migration inhibition is plotted against the log concentration of the test compound to determine the IC50 value.[9]
In Vivo Models
1. Collagen-Induced Arthritis (CIA) in Mice
-
Disease Induction: Arthritis is induced in susceptible mouse strains by immunization with type II collagen emulsified in complete Freund's adjuvant.
-
Treatment: Animals are treated with the CCR2 antagonist or vehicle control, typically starting before or at the onset of clinical signs.
-
Assessment: Disease severity is monitored by scoring clinical signs of arthritis (e.g., paw swelling, erythema). At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
2. Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Disease Induction: EAE is induced by immunization with myelin-derived peptides or proteins in complete Freund's adjuvant.
-
Treatment: The CCR2 antagonist or vehicle is administered to the animals, often prophylactically or therapeutically.
-
Assessment: Clinical signs of EAE (e.g., tail limpness, paralysis) are scored daily. Histological analysis of the central nervous system is performed to evaluate inflammation and demyelination.
Visualizations
CCR2 Signaling Pathway
Caption: CCR2 signaling pathway and the allosteric inhibition by CCR2-RA-[R].
In Vitro Potency Assessment Workflow
Caption: Workflow for determining the in vitro potency of CCR2 antagonists.
In Vivo Efficacy Evaluation Workflow
Caption: Generalized workflow for evaluating the in vivo efficacy of CCR2 antagonists.
References
- 1. Experimental arthritis in CC chemokine receptor 2–null mice closely mimics severe human rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of inflammatory pain in response to a CCR2/CCR5 antagonist in rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemokines and chemokine receptors as promising targets in rheumatoid arthritis [frontiersin.org]
- 5. Frontiers | Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone [frontiersin.org]
- 6. ChemoCentryx Reports Novel CCR2 Antagonist Significantly Improves Kidney Function and Hyperglycemia in Models of Type 2 Diabetes [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Myeloid CCR2 Promotes Atherosclerosis after AKI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of a chemokine receptor, CCR2, in suppressing the development of arthritis in IL-1 receptor antagonist-deficient mice [jstage.jst.go.jp]
- 10. biorxiv.org [biorxiv.org]
- 11. Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemokine CCL2 and chemokine receptor CCR2 in early active multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. pure.psu.edu [pure.psu.edu]
- 15. The complex role of the chemokine receptor CCR2 in collagen-induced arthritis: implications for therapeutic targeting of CCR2 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Published IC50 Value for CCR2-RA-[R]: A Comparative Guide
This guide provides an objective comparison of the published IC50 value for the C-C chemokine receptor type 2 (CCR2) antagonist, CCR2-RA-[R], with other known CCR2 antagonists. It includes supporting experimental data and detailed methodologies for key experiments to aid researchers, scientists, and drug development professionals in their evaluation.
Quantitative Data Summary
The inhibitory potency of CCR2 antagonists is a critical parameter for assessing their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the published IC50 values for CCR2-RA-[R] and a selection of other CCR2 antagonists for comparative analysis.
| Compound | Target | IC50 (nM) | Assay Type | Notes |
| CCR2-RA-[R] | CCR2 | 103[1][2] | Not specified | Allosteric antagonist. |
| CCR2-RA-[R] | CCR2 | 13[3] | Equilibrium competition binding assay ([3H]-CCR2-RA-[R] displacement) | |
| INCB3284 | human CCR2 | 3.7[1] | Radioligand binding assay (MCP-1 displacement) | Orally bioavailable. |
| INCB3344 | human CCR2 | 5.1[1] | Radioligand binding assay | |
| INCB3344 | human CCR2 | 3.8[1] | Chemotaxis assay | |
| RS 504393 | human CCR2 | 89[1] | Not specified | Selective for CCR2 over CCR1. |
| PF-4136309 | human CCR2 | 5.2[1] | Not specified | Orally bioavailable. |
| CCR2 antagonist 4 | CCR2b | 180[1] | Not specified | |
| CCR2 antagonist 4 | - | 24[1] | MCP-1-induced chemotaxis | |
| RS102895 | CCR2 | 360[1] | Not specified | No effect on CCR1. |
| RO5234444 | human CCR2 | 22[1] | Not specified | Orally active. |
| BMS-813160 | CCR2 | 6.2[1] | Not specified | Dual CCR2/5 antagonist. |
Note on CCR2-RA-[R] IC50 Values: A notable discrepancy exists in the published IC50 values for CCR2-RA-[R]. While frequently cited as 103 nM, an equilibrium competition binding assay displacing its own radiolabeled form ([3H]-CCR2-RA-[R]) reported an IC50 of 13 nM[3]. This suggests that the reported potency can vary depending on the experimental setup, a critical consideration for researchers.
Experimental Protocols
The determination of IC50 values for CCR2 antagonists typically involves one or more of the following key experimental methodologies.
1. Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
-
Principle: Competition between the unlabeled antagonist and a radiolabeled ligand (e.g., [125I]CCL2 or a tritiated antagonist like [3H]-CCR2-RA-[R]) for binding to CCR2 expressed on cell membranes.
-
General Procedure:
-
Membrane Preparation: Cell membranes expressing CCR2 are isolated.
-
Binding Reaction: Membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test antagonist.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
2. Calcium Mobilization Assay
This functional assay measures the inhibition of CCL2-induced intracellular calcium release in cells expressing CCR2.
-
Principle: CCR2 activation by its ligand CCL2 leads to an increase in intracellular calcium concentration. An antagonist will block this effect.
-
General Procedure:
-
Cell Preparation: CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the test antagonist.
-
Stimulation: Cells are then stimulated with a fixed concentration of CCL2.
-
Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 is calculated as the concentration of the antagonist that produces a 50% reduction in the CCL2-induced calcium signal.
-
3. Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of cells towards a CCL2 gradient.
-
Principle: CCR2-expressing cells migrate along a concentration gradient of CCL2. An antagonist will inhibit this directed cell movement.
-
General Procedure:
-
Cell Preparation: CCR2-expressing cells (e.g., monocytes) are prepared.
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used. The lower chamber contains CCL2, and the upper chamber contains the cells pre-incubated with the antagonist.
-
Incubation: The plate is incubated to allow for cell migration through a porous membrane separating the chambers.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified (e.g., by cell counting or fluorescence).
-
Data Analysis: The IC50 is the concentration of the antagonist that inhibits cell migration by 50%.
-
Visualizations
CCR2 Signaling Pathway
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR). Upon binding its primary ligand, CCL2 (also known as MCP-1), it initiates a cascade of intracellular signaling events that play a crucial role in inflammation and other cellular processes. These pathways include the PI3K/AKT, MAPK/p38, and JAK/STAT pathways, which ultimately regulate cell survival, proliferation, and migration[4][5][6].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Characterization of CCR2 Antagonists: Replicating Key Experiments
This guide provides a comprehensive overview of the essential experiments required to characterize a C-C chemokine receptor type 2 (CCR2) antagonist, using the allosteric inhibitor CCR2-RA-[R] as a foundational example. Designed for researchers, scientists, and drug development professionals, this document outlines the key assays, presents comparative data, and offers detailed protocols to facilitate the replication and evaluation of novel CCR2-targeting compounds.
The CCR2/CCL2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation, making it a significant target for therapeutic intervention in a variety of diseases, including atherosclerosis, diabetes, and cancer.[1][2] The discovery and characterization of antagonists that block this pathway are crucial steps in the development of new treatments. This guide will focus on three cornerstone assays for antagonist characterization: Radioligand Binding, Calcium Mobilization, and Chemotaxis assays.[3]
Data Presentation: Quantitative Comparison of CCR2 Antagonists
The efficacy of a CCR2 antagonist is quantified by its potency in various assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for comparing different compounds. The following tables summarize representative data for CCR2-RA-[R] and other notable CCR2 antagonists.
Table 1: Radioligand Binding Assay Data This assay measures the affinity of a compound for the CCR2 receptor by assessing its ability to displace a radiolabeled ligand.[4]
| Compound | Radioligand | Cell Line/Membrane | Assay Type | Ki (nM) | IC50 (nM) |
| CCR2-RA-[R] | [³H]-CCR2-RA-[R] | U2OS-CCR2 Membranes | Competition | 9.0 | 13 |
| INCB3344 | [³H]-INCB3344 | CHO-CCR2 Membranes | Competition | - | 17 |
| Teijin Compound 1 | Not Specified | Not Specified | Binding | - | 180 |
| BMS-681 | [³H]-INCB-3344 | CHO-CCR2 Membranes | Competition | - | - |
Data synthesized from multiple sources.[1][5][6][7]
Table 2: Functional Antagonism Data These assays measure the ability of a compound to inhibit the biological functions mediated by CCR2 activation, such as intracellular calcium release and cell migration.
| Compound | Assay Type | Cell Line | Chemoattractant | IC50 (nM) |
| CCR2-RA-[R] | GTPγS Binding | U2OS-CCR2 Membranes | CCL2 | 79.4 (pIC50: 7.1) |
| Teijin Compound 1 | Chemotaxis | Not Specified | MCP-1 (CCL2) | 24 |
| INCB3344 | Calcium Mobilization | Primary Sensory Neurons | CCL2 | Effective Blockade |
| Acyclic Compound 2 | Chemotaxis | Monocytes | MCP-1 (CCL2) | 24 |
| Cyclic Compound 1 | Chemotaxis | Monocytes | MCP-1 (CCL2) | 1.9 |
Data synthesized from multiple sources.[1][8][9][10]
Experimental Protocols and Visualizations
Detailed methodologies for the key experiments are provided below, accompanied by diagrams generated in Graphviz to illustrate workflows and signaling pathways.
CCR2 Signaling Pathway
The binding of the chemokine CCL2 to its receptor CCR2 activates intracellular G proteins.[11] This leads to the dissociation of Gα and Gβγ subunits, triggering downstream pathways like the activation of phospholipase C (PLC). PLC activation results in an increase in intracellular calcium, which is a critical step for cellular responses like chemotaxis.[3][11]
Radioligand Binding Assay
This assay directly measures the binding of a test compound to the CCR2 receptor by competing with a known radiolabeled ligand.[3] It is fundamental for determining the binding affinity (Ki) of a novel antagonist.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line stably overexpressing human CCR2 (e.g., U2OS-CCR2 or CHO-CCR2).[1][4]
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation (e.g., 30 µg of protein) with a fixed concentration of a radiolabeled CCR2 ligand (e.g., 3 nM [³H]-CCR2-RA-[R]).[6]
-
Competition: Add varying concentrations of the unlabeled test antagonist to the wells. For determining non-specific binding, add a high concentration of a known non-radiolabeled CCR2 ligand.[3]
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[3]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test antagonist. Use non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[3]
Calcium Mobilization Assay
This functional assay assesses an antagonist's ability to block the increase in intracellular calcium that occurs upon CCL2 stimulation of CCR2.[3][12]
Detailed Protocol:
-
Cell Preparation: Culture CCR2-expressing cells, such as the human monocytic cell line THP-1.[5]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.[3]
-
Assay Plating: Wash the cells to remove excess dye and plate them into a 96- or 384-well black, clear-bottom microplate.[3]
-
Antagonist Incubation: Add varying concentrations of the test antagonist to the wells and pre-incubate for a specified time (e.g., 30 minutes).[3]
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Establish a stable baseline fluorescence reading.[12]
-
Stimulation: Inject a pre-determined concentration of CCL2 to all wells simultaneously to stimulate the receptor.
-
Data Acquisition: Continuously record the fluorescence intensity before and after CCL2 addition.
-
Data Analysis: The increase in fluorescence corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition of the CCL2-induced calcium flux for each antagonist concentration and determine the IC50 value using non-linear regression.[3]
Chemotaxis Assay
This assay directly measures the functional ability of an antagonist to block the directed migration of cells towards a chemoattractant like CCL2.[8]
Detailed Protocol:
-
Cell Preparation: Use cells that express CCR2, such as primary human monocytes or THP-1 cells. Serum-starve the cells for several hours before the assay to increase their responsiveness.[8]
-
Antagonist Pre-treatment: Resuspend the cells in assay medium and incubate them with various concentrations of the test antagonist (or vehicle control) for 30-60 minutes at 37°C.[8]
-
Assay Setup: Use a Transwell plate with inserts containing a porous membrane (e.g., 5 µm pore size). Add assay medium containing CCL2 to the lower chambers. Add a negative control with medium only.[3]
-
Cell Addition: Add the pre-treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a sufficient period for migration to occur (e.g., 1.5 to 4 hours, requires optimization).[3][8]
-
Quantification: After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Crystal Violet or DAPI).[8]
-
Data Analysis: Count the number of migrated cells per field of view under a microscope or elute the stain and measure absorbance. Calculate the percentage of migration inhibition relative to the vehicle control and determine the IC50 value.[8]
By following these protocols and comparing the resulting data with established benchmarks, researchers can effectively characterize novel CCR2 antagonists and advance the development of new therapies for inflammatory diseases.
References
- 1. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
How does CCR2-RA-[R] compare to the orthosteric antagonist BMS-681?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two distinct C-C chemokine receptor type 2 (CCR2) antagonists: the allosteric antagonist CCR2-RA-[R] and the orthosteric antagonist BMS-681. This document outlines their mechanisms of action, presents available quantitative data from key experiments, details the methodologies for these assays, and visualizes the pertinent biological pathways and experimental workflows.
Introduction to CCR2 Antagonism
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators in the inflammatory response, primarily responsible for the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis is implicated in a multitude of inflammatory and neurodegenerative diseases, making CCR2 an attractive therapeutic target.[1][2][3] This has led to the development of various small molecule antagonists, including orthosteric and allosteric inhibitors, which block receptor signaling through different mechanisms.
This guide focuses on a comparative analysis of:
-
CCR2-RA-[R]: An allosteric antagonist that binds to a site topographically distinct from the endogenous ligand binding site.[1][4]
-
BMS-681: An orthosteric antagonist that directly competes with the natural ligand, CCL2, for binding to the receptor.[1][5]
A key finding is that these two antagonists can bind to CCR2 simultaneously, forming a ternary complex and exhibiting functional cooperation to inhibit receptor activity.[1]
Mechanism of Action: A Tale of Two Binding Sites
CCR2-RA-[R] and BMS-681 inhibit CCR2 signaling through fundamentally different, yet complementary, mechanisms.
BMS-681 , as an orthosteric antagonist , directly occupies the extracellular ligand-binding pocket of CCR2.[1] This physically obstructs the binding of the chemokine CCL2, thereby preventing receptor activation. By stabilizing an inactive conformation of the receptor, BMS-681 indirectly hinders the conformational changes required for G-protein coupling.[1]
CCR2-RA-[R] , on the other hand, is an allosteric antagonist that binds to a novel, intracellular pocket on the receptor.[1][6] This allosteric site spatially overlaps with the binding site for intracellular G-proteins.[1] By binding to this site, CCR2-RA-[R] non-competitively inhibits CCR2 by directly preventing G-protein coupling and subsequent downstream signaling.[1][6] This binding event also allosterically inhibits the binding of CCL2, as high-affinity agonist binding is dependent on the receptor being in an active, G-protein-coupled state.[1]
The simultaneous binding of both antagonists leads to a highly stabilized, inactive state of the CCR2 receptor, more so than with either compound alone.[1] This cooperative antagonism suggests a potential for synergistic effects in therapeutic applications.
Quantitative Data Comparison
The following tables summarize the available quantitative data for CCR2-RA-[R] and BMS-681 from various in vitro assays.
Disclaimer: The data presented below are compiled from various sources. Direct comparison should be made with caution as experimental conditions may have varied between studies.
Table 1: Binding Affinity and Potency
| Compound | Parameter | Value | Assay Type | Reference |
| CCR2-RA-[R] | IC50 | 103 nM | Radioligand Displacement | [4] |
| pIC50 | 6.1 | [¹²⁵I]CCL2 Displacement | [4] | |
| pKD | 8.8 ± 0.1 | Not Specified | [4] | |
| BMS-681 | IC50 | 0.24 nM | Monocyte Chemotaxis |
Table 2: Functional Activity
| Compound | Parameter | Value | Assay Type | Reference |
| CCR2-RA-[R] | IC50 | 24 nM | [³⁵S]GTPγS Binding | |
| IC50 | 25 nM | β-arrestin Recruitment | ||
| BMS-681 | IC50 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity of the antagonists for the CCR2 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells overexpressing human CCR2 (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Setup: The assay is performed in a 96-well plate. To each well, add the cell membrane preparation, a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2), and varying concentrations of the test antagonist (CCR2-RA-[R] or BMS-681).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation and Detection: The binding reaction is terminated by rapid vacuum filtration through a glass fiber filter to separate the bound and free radioligand. The filters are then washed with an ice-cold buffer.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Chemotaxis Assay
Objective: To assess the functional ability of the antagonists to inhibit CCL2-induced cell migration.
Protocol:
-
Cell Preparation: A CCR2-expressing cell line (e.g., the human monocytic cell line THP-1) is cultured and then serum-starved for several hours to enhance responsiveness.
-
Antagonist Pre-treatment: The cells are pre-incubated with various concentrations of the antagonist (CCR2-RA-[R] or BMS-681) or a vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: The assay is performed in a transwell plate with a porous membrane. The lower chamber contains a medium with CCL2 as the chemoattractant. The pre-treated cells are added to the upper chamber.
-
Incubation: The plate is incubated for a period sufficient for cell migration to occur (typically 4-24 hours).
-
Quantification of Migration: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
Data Analysis: The number of migrated cells is quantified by microscopy or by eluting the stain and measuring its absorbance. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the CCL2-induced cell migration, is then calculated.
Calcium Mobilization Assay
Objective: To measure the ability of the antagonists to block CCL2-induced intracellular calcium release, a key downstream signaling event.
Protocol:
-
Cell Preparation and Dye Loading: CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Setup: The dye-loaded cells are plated in a 96-well plate.
-
Antagonist Pre-treatment: The cells are pre-incubated with various concentrations of the antagonist (CCR2-RA-[R] or BMS-681).
-
Signal Detection: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the addition of CCL2. Upon addition of CCL2, the change in fluorescence intensity, indicating an increase in intracellular calcium, is monitored in real-time.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the CCL2-induced fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.
Visualizing the Molecular Interactions and Pathways
To better understand the concepts discussed, the following diagrams illustrate the CCR2 signaling pathway, the distinct binding sites of the antagonists, and a typical experimental workflow.
Caption: Simplified CCR2 signaling pathway upon CCL2 binding.
Caption: Distinct binding sites of BMS-681 and CCR2-RA-[R] on the CCR2 receptor.
Caption: A typical experimental workflow for comparing CCR2 antagonists.
Conclusion
CCR2-RA-[R] and BMS-681 represent two distinct classes of CCR2 antagonists with different, yet complementary, mechanisms of action. BMS-681 acts as a competitive orthosteric antagonist, while CCR2-RA-[R] functions as a non-competitive allosteric inhibitor. The ability of these two molecules to bind to the CCR2 receptor simultaneously and enhance its stabilization highlights the potential for dual-antagonist therapies.
The quantitative data, although from varied sources, suggests that BMS-681 is a highly potent inhibitor of monocyte chemotaxis. CCR2-RA-[R] also demonstrates nanomolar potency in inhibiting downstream signaling events. A direct comparative study under identical experimental conditions would be invaluable for a definitive assessment of their relative performance.
The detailed experimental protocols and diagrams provided in this guide offer a framework for researchers to further investigate these and other CCR2 antagonists, ultimately aiding in the development of novel therapeutics for inflammatory and other diseases.
References
- 1. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists | CoLab [colab.ws]
- 3. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-687681 | CCR2/5 inhibitor | ProbeChem Biochemicals [probechem.com]
Correlating In Vitro Binding Affinity of CCR2 Antagonists with Functional Inhibition: A Comparative Guide
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of numerous inflammatory diseases, metabolic conditions, and cancer, making CCR2 a significant target for therapeutic intervention.[1][2][3] The development of effective CCR2 antagonists requires a thorough understanding of the relationship between a compound's ability to bind to the receptor (binding affinity) and its capacity to block the receptor's biological function (functional inhibition).
This guide provides a comparative analysis of CCR2 antagonists, focusing on the correlation between their in vitro binding affinity and their functional inhibitory effects. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.
Data Presentation: Comparing Binding Affinity and Functional Potency
The efficacy of a CCR2 antagonist is determined by both its affinity for the receptor and its ability to inhibit downstream signaling. The tables below summarize quantitative data for various CCR2 antagonists, comparing their binding affinities (Ki or binding IC50) with their functional inhibition (IC50) in key assays like chemotaxis and calcium flux.
Table 1: Binding Affinity vs. Functional Inhibition of Selected CCR2 Antagonists
| Compound/Antagonist | Binding Assay IC50 / Ki | Functional Assay | Functional Assay IC50 | Cell Type | Reference |
| CCR2-RA-[R] Analogues | |||||
| Compound 7 (non-covalent) | Ki: < 100 nM ([³H]-CCR2-RA displacement) | [³⁵S]GTPγS Binding | pIC₅₀: 7.1 ± 0.05 | U2OS-CCR2 membranes | [4] |
| Compound 14 (covalent) | Ki: < 100 nM ([³H]-CCR2-RA displacement) | [³⁵S]GTPγS Binding | pIC₅₀: 7.5 ± 0.07 | U2OS-CCR2 membranes | [4] |
| Other CCR2 Antagonists | |||||
| Teijin Compound 1 | 180 nM (Binding) | Chemotaxis | 24 nM | Not Specified | [1] |
| Teijin Compound 1 | Not Specified | Calcium Flux | 180 nM | Human monocytic cell line | [5] |
| MK0812 | Not Specified | Calcium Influx | Most potent of 10 tested antagonists | Human monocytic leukemia cells | [6] |
| CAS 445479-97-0 | Not Specified | Proliferation | Dose-dependent inhibition | A549 NSCLC cells | [7] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, cell types, and assay formats. pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
Standardized, detailed protocols are crucial for the reliable evaluation and comparison of CCR2 antagonists.[2]
Radioligand Binding Assay
This assay measures the affinity of a test compound for CCR2 by quantifying its ability to displace a radiolabeled ligand.[2]
-
Principle : Test compounds compete with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [³H]-CCR2-RA-[R] or ¹²⁵I-CCL2) for binding to membranes prepared from cells expressing CCR2. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound.[2][8]
-
Materials :
-
Methodology :
-
Membrane Preparation : Culture and harvest CCR2-expressing cells. Homogenize the cells and isolate the membrane fraction via differential centrifugation.[2]
-
Assay Setup : In a microplate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Incubation : Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation : Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[9]
-
Calcium Flux Assay
This functional assay measures an antagonist's ability to block the increase in intracellular calcium ([Ca²⁺]i) that occurs when CCL2 activates CCR2.[9]
-
Principle : CCR2 is a G protein-coupled receptor (GPCR). Ligand binding triggers a signaling cascade leading to the release of Ca²⁺ from intracellular stores.[5] Cells are loaded with a calcium-sensitive dye that fluoresces upon binding Ca²⁺. An antagonist will prevent or reduce this fluorescence increase.[9]
-
Materials :
-
Methodology :
-
Cell Preparation : Culture and harvest cells.
-
Dye Loading : Incubate cells with the calcium-sensitive dye solution in the dark at 37°C for 30-60 minutes.[9]
-
Washing : Wash the cells to remove excess extracellular dye and resuspend them in the assay buffer.
-
Plating : Dispense the cell suspension into a black, clear-bottom microplate.
-
Assay Performance :
-
Place the plate in the reader and allow it to equilibrate.
-
Add varying concentrations of the test compound and incubate.
-
Establish a baseline fluorescence reading.
-
Inject a predetermined concentration of CCL2 to stimulate the cells.
-
Immediately measure the kinetic fluorescence intensity over time (e.g., every second for 2-3 minutes).[5][9]
-
-
Data Analysis : Calculate the change in fluorescence from baseline to peak. Plot the percentage of inhibition of the CCL2-induced calcium flux against the test compound concentration to determine the IC50 value.[9]
-
Chemotaxis Assay
This assay directly measures the primary function of the CCL2/CCR2 axis: the directed migration of cells.[1]
-
Principle : The assay uses a transwell or Boyden chamber, which consists of an upper and lower chamber separated by a microporous membrane. CCR2-expressing cells are placed in the upper chamber, and CCL2 is placed in the lower chamber as a chemoattractant. Antagonists are added with the cells to assess their ability to block migration through the membrane toward the CCL2 gradient.[1][11]
-
Materials :
-
CCR2-expressing cells (e.g., primary human monocytes, THP-1).[9]
-
Transwell inserts (e.g., 24-well format with 5-8 µm pore size).
-
Recombinant CCL2.
-
Test compounds.
-
Chemotaxis buffer/serum-free media.
-
Fixation and staining reagents (e.g., Crystal Violet, DAPI).
-
-
Methodology :
-
Cell Preparation : Culture cells and serum-starve them for 12-24 hours to increase responsiveness. Resuspend cells in chemotaxis buffer.[1]
-
Antagonist Pre-treatment : Incubate the cell suspension with various concentrations of the test compound (or vehicle control) for 30-60 minutes at 37°C.[11]
-
Assay Setup : Add media containing CCL2 to the lower chambers. Add media without CCL2 to negative control wells. Place the transwell inserts into the wells.[1]
-
Cell Seeding : Add the pre-treated cell suspension to the upper chamber of each insert.
-
Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for a sufficient period for migration (e.g., 1.5 to 4 hours, optimized for the cell type).[1][9]
-
Quantification :
-
Remove non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the stained cells using a microscope or elute the dye and measure its absorbance.
-
-
Data Analysis : Plot the percentage of inhibition of cell migration against the test compound concentration to determine the IC50 value.
-
Visualizing Pathways and Workflows
CCR2 Signaling and Antagonist Inhibition
The binding of CCL2 to CCR2 activates intracellular G-proteins, initiating downstream signaling cascades that result in a calcium flux and ultimately lead to cellular responses like chemotaxis. CCR2 antagonists work by blocking the initial binding of CCL2 to the receptor, thereby inhibiting this entire cascade.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. bu.edu [bu.edu]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of CCR2-RA-[R]
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like CCR2-RA-[R], an allosteric antagonist of the CCR2 receptor, are paramount for laboratory safety and environmental protection.[1][2][3] This guide provides a procedural overview for the proper disposal of CCR2-RA-[R], emphasizing adherence to institutional and regulatory standards.
Immediate Safety and Handling
Before commencing any work with CCR2-RA-[R], it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and disposal instructions.[1][4] Personnel should be thoroughly trained on the potential hazards and equipped with the appropriate Personal Protective Equipment (PPE).[1][5] All handling of the compound, especially weighing and reconstitution, should occur in a designated and properly ventilated area, such as a chemical fume hood, to minimize exposure.[5]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling CCR2-RA-[R]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields.[1] |
| Hand Protection | Gloves | Chemically resistant (e.g., nitrile), inspected before use.[1] |
| Body Protection | Laboratory Coat | Long-sleeved and fully buttoned.[1] |
| Respiratory Protection | Respirator | Use as indicated by the SDS or a risk assessment, especially for powders or aerosols.[5] |
Step-by-Step Disposal Protocol
The disposal of CCR2-RA-[R] and any contaminated materials must be managed as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[6][7] Never dispose of this chemical down the drain or in the regular trash. [1][8]
1. Waste Collection:
-
Collect all waste materials contaminated with CCR2-RA-[R], including unused compounds, contaminated labware (e.g., pipette tips, vials), gloves, and spill cleanup materials.[1][9]
-
Use a designated, leak-proof hazardous waste container that is chemically compatible with the antagonist and any solvents used. Plastic containers are often preferred.[1][7]
-
Do not mix incompatible wastes. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[1]
2. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name, "CCR2-RA-[R]". Avoid using abbreviations or chemical formulas.[8][9]
-
Identify all major constituents and their approximate percentages.
3. Storage:
-
Store the waste container in a designated satellite accumulation area at or near the point of generation.[1][7]
-
Keep the container securely closed except when adding waste.[1][8]
-
The storage area should have secondary containment to prevent spills from reaching drains.[1]
4. Disposal of Empty Containers:
-
A container that held CCR2-RA-[R] should be treated as hazardous waste unless properly decontaminated.[1]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste and added to the appropriate waste container.[8]
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as regular solid waste.[1]
5. Requesting Pickup:
-
Once the waste container is full (do not overfill) or has reached the maximum storage time allowed by your institution (often up to 12 months), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][7][9]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of CCR2-RA-[R] waste.
Caption: Workflow for the safe disposal of CCR2-RA-[R] waste.
Experimental Protocols Cited
While specific experimental protocols for the disposal of CCR2-RA-[R] are not detailed in publicly available literature, the disposal process itself is a critical procedural protocol. General laboratory protocols for handling potent chemical compounds, such as CCR2 antagonists, involve risk assessment, use of engineering controls like fume hoods, and strict adherence to PPE guidelines.[1][5] For instance, when preparing solutions, the compound should be handled carefully to avoid generating dust, and any contaminated weighing paper or spatulas must be disposed of as hazardous waste.[5] Similarly, after use, all surfaces and equipment must be decontaminated, with the cleaning materials also treated as hazardous waste.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 5. benchchem.com [benchchem.com]
- 6. needle.tube [needle.tube]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling CCR2-RA-[R]
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CCR2-RA-[R], a potent allosteric antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Compound Information
| Property | Value |
| IUPAC Name | (2R)-3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one[4] |
| Molecular Formula | C₁₈H₁₉ClFNO₃[3] |
| CAS Number | 512177-83-2[3] |
| Mechanism of Action | Allosteric antagonist of CCR2 with an IC₅₀ of 103 nM[2][3] |
| Appearance | Crystalline solid[3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling CCR2-RA-[R], especially in its powdered form. A multi-layered approach to PPE is recommended to minimize exposure.[5]
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[5] | Provides a robust barrier against skin contact. The outer glove should be changed immediately if contamination is suspected.[5] |
| Eye Protection | Chemical safety goggles or a face shield.[5][6] | Protects eyes from airborne particles and potential splashes of solutions.[5] Must meet ANSI Z87.1 standard.[6] |
| Body Protection | A dedicated, buttoned lab coat. A disposable gown is recommended when handling larger quantities.[5] | Prevents contamination of personal clothing. Lab coats should be removed before leaving the laboratory.[5] |
| Footwear | Closed-toe shoes.[6][7] | Protects feet from spills and falling objects.[8] |
| Respiratory Protection | Required when handling the powder outside of a certified containment system. Use an N95 respirator or higher.[8] | Minimizes the risk of inhaling fine particles. |
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to CCR2-RA-[R].
| Control | Specification |
| Containment | All weighing and initial dilutions of powdered CCR2-RA-[R] must be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure.[5] |
| Ventilation | Ensure adequate general laboratory ventilation to dilute any potential fugitive emissions.[5] |
Handling and Operational Plan
A systematic approach to handling ensures safety and experimental integrity.
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.[5]
-
The designated handling area (e.g., fume hood) should be clean and uncluttered.[5]
Weighing and Reconstitution:
-
Perform these tasks within a containment device (fume hood or glove box).[5]
-
Use appropriate tools, such as spatulas and weighing paper, to handle the powder.[5]
-
When dissolving the compound, add the solvent (e.g., DMSO) to the powder slowly to prevent splashing.[5][9]
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment used.[5]
-
Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.[5]
-
Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.[5]
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical advice if irritation develops.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5] |
Disposal Plan
All waste materials contaminated with CCR2-RA-[R] must be treated as chemical waste and disposed of in accordance with institutional and local regulations.[5][10]
Waste Segregation:
-
Solid Waste: Unused powder, contaminated gloves, weighing paper, and other contaminated disposable materials should be collected in a dedicated, clearly labeled container for solid chemical waste.[10]
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[11]
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "CCR2-RA-[R]".[10][12]
-
Keep containers tightly closed except when adding waste.[10]
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[10]
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[10]
Experimental Workflow Diagram
The following diagram outlines the standard operational workflow for safely handling CCR2-RA-[R].
Caption: Workflow for Safe Handling and Disposal of CCR2-RA-[R].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CCR2-RA-[R] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. admin.biosschina.com [admin.biosschina.com]
- 10. benchchem.com [benchchem.com]
- 11. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
